Methyl 1H-Indazole-5-carboxylate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
IUPAC Name |
methyl 1H-indazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-13-9(12)6-2-3-8-7(4-6)5-10-11-8/h2-5H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPLOEZPPYOSNEW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)NN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50624018 | |
| Record name | Methyl 1H-indazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50624018 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
473416-12-5 | |
| Record name | Methyl 1H-indazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50624018 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 1H-indazole-5-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to Methyl 1H-Indazole-5-carboxylate
CAS Number: 473416-12-5
This technical guide provides a comprehensive overview of Methyl 1H-indazole-5-carboxylate, a key building block in the synthesis of various biologically active molecules. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its properties, synthesis, and applications, with a focus on its role in the development of kinase inhibitors.
Physicochemical Properties
This compound is a light yellow to brown solid. Its fundamental properties are summarized in the table below.[1]
| Property | Value | Reference |
| CAS Number | 473416-12-5 | [1] |
| Molecular Formula | C₉H₈N₂O₂ | [1] |
| Molecular Weight | 176.17 g/mol | [1] |
| Appearance | Light yellow to brown solid | [1] |
| Purity | ≥ 96% (HPLC) | [1] |
| Storage Conditions | 0-8 °C | [1] |
Synthesis of this compound
A common method for the synthesis of this compound is through the esterification of 1H-indazole-5-carboxylic acid.
Experimental Protocol: Esterification of 1H-Indazole-5-carboxylic Acid
This protocol describes the synthesis of this compound from 1H-indazole-5-carboxylic acid using a sulfuric acid catalyst in methanol.
Materials:
-
1H-indazole-5-carboxylic acid (470 mg, 2.9 mmol)
-
Methanol (5 mL)
-
Concentrated sulfuric acid (0.2 mL)
-
Water
-
Saturated aqueous sodium bicarbonate
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
Suspend 1H-indazole-5-carboxylic acid (470 mg, 2.9 mmol) in methanol (5 mL).
-
Slowly add concentrated sulfuric acid (0.2 mL) to the suspension.
-
Heat the reaction mixture to 70 °C and stir at this temperature overnight.
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute and neutralize the mixture by adding water (10 mL), saturated aqueous sodium bicarbonate (5 mL), and ethyl acetate (30 mL) in that order.
-
Separate the organic and aqueous phases.
-
Extract the aqueous phase again with ethyl acetate (30 mL).
-
Combine all organic phases, dry with anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The resulting product is this compound as a light pink to yellow solid.
Applications in Drug Discovery and Development
This compound is a versatile intermediate in the synthesis of a wide range of pharmaceuticals, particularly those targeting protein kinases. The indazole scaffold is recognized as a "privileged" structure in medicinal chemistry due to its ability to interact with multiple biological targets.
Role as a Synthetic Intermediate
The reactivity of the indazole ring, particularly the N-1 and N-2 positions, allows for various chemical modifications, such as N-alkylation and N-arylation. These reactions are crucial for building the complex molecular architectures of modern kinase inhibitors.
Below is a generalized workflow for the utilization of indazole intermediates in the synthesis of kinase inhibitors.
Targeting Key Signaling Pathways
Derivatives of this compound have been investigated as inhibitors of several important protein kinases involved in cancer and other diseases. These include Poly(ADP-ribose) polymerase (PARP), p21-activated kinase 1 (PAK1), and Glycogen Synthase Kinase-3 (GSK-3).
PARP inhibitors are a class of targeted cancer therapies that are particularly effective in tumors with deficiencies in DNA repair mechanisms, such as those with BRCA1/2 mutations. Niraparib is a potent PARP inhibitor with an indazole core. While the exact synthesis of Niraparib may start from a different indazole derivative, the core chemistry highlights the importance of the indazole scaffold.
The mechanism of action of PARP inhibitors involves trapping the PARP enzyme on damaged DNA, leading to the collapse of replication forks and subsequent cell death in cancer cells with impaired homologous recombination repair.
p21-activated kinase 1 (PAK1) is a serine/threonine kinase that plays a crucial role in cell motility, proliferation, and survival.[2] Its aberrant activation is linked to tumor progression, making it an attractive target for anticancer drug discovery.[3] 1H-indazole-3-carboxamide derivatives have been identified as potent and selective PAK1 inhibitors.[3]
PAK1 is a downstream effector of small GTPases like Rac and Cdc42 and influences several signaling cascades, including the MAPK pathway, which are critical for cancer cell growth and metastasis.
Glycogen Synthase Kinase-3 (GSK-3) is a serine/threonine kinase implicated in a wide range of cellular processes, and its dysregulation is associated with neurodegenerative diseases like Alzheimer's disease and bipolar disorder.[1][4] Indazole derivatives have been developed as potent GSK-3 inhibitors.[5]
GSK-3 is a key component of several signaling pathways, including the Wnt and insulin signaling pathways. Its inhibition can modulate tau phosphorylation, a hallmark of Alzheimer's disease, and has shown therapeutic potential in models of mood disorders.[4][5]
Synthesis of Bioactive Molecules from Indazole Intermediates
Experimental Protocol: Regioselective N1-Alkylation using Sodium Hydride
This protocol is effective for achieving high N1-regioselectivity for various C3-substituted indazoles.
Materials:
-
Methyl 1H-indazole-3-carboxylate (or analogous indazole) (1.0 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv)
-
Alkylating agent (e.g., alkyl bromide or tosylate, 1.1 equiv)
-
Saturated aqueous ammonium chloride
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a flame-dried round-bottom flask under a nitrogen atmosphere, add the starting indazole (1.0 equiv).
-
Add anhydrous THF to achieve a concentration of approximately 0.1 M.
-
Cool the solution to 0 °C using an ice bath.
-
Carefully add sodium hydride (1.2 equiv) portion-wise to the stirred solution.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Re-cool the mixture to 0 °C and add the alkylating agent (1.1 equiv) dropwise.
-
Allow the reaction to warm to room temperature and stir for 16-24 hours, monitoring by TLC or LC-MS for completion.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography (silica gel) to yield the pure N1-alkylated product.
Quantitative Biological Data
The following table summarizes the inhibitory activities of representative indazole-based compounds against their respective kinase targets. It is important to note that these compounds are derivatives and not this compound itself, but they highlight the therapeutic potential of this chemical class.
| Compound Class | Target Kinase | IC₅₀ | Reference |
| 1H-indazole-3-carboxamide derivative | PAK1 | 9.8 nM | [3] |
| N-1-substituted indazole-3-carboxamide | PARP-1 | 6.8 µM | [6] |
| 5-substituted-N-(piperidin-4-ylmethyl)-1H-indazole-3-carboxamide | GSK-3β | 0.05 µM |
Conclusion
This compound is a valuable and versatile building block in medicinal chemistry. Its chemical tractability allows for the synthesis of a diverse range of compounds, particularly potent and selective kinase inhibitors. The indazole scaffold has proven to be a successful pharmacophore in the development of targeted therapies for cancer and neurological disorders. Further exploration of derivatives of this compound holds significant promise for the discovery of novel therapeutics.
References
- 1. GSK-3 in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PAK1 Signaling in Cancer: Multifaceted Roles and Therapeutic Implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The role of glycogen synthase kinase 3 beta in neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hit Optimization of 5-Substituted-N-(piperidin-4-ylmethyl)-1H-indazole-3-carboxamides: Potent Glycogen Synthase Kinase-3 (GSK-3) Inhibitors with in Vivo Activity in Model of Mood Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design and synthesis of N-substituted indazole-3-carboxamides as poly(ADP-ribose)polymerase-1 (PARP-1) inhibitors(†) - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to Methyl 1H-Indazole-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and spectroscopic characterization of Methyl 1H-indazole-5-carboxylate. This compound is a key building block in the synthesis of a variety of biologically active molecules, making it of significant interest to the fields of medicinal chemistry and drug development.
Core Data Summary
The key quantitative data for this compound are summarized in the table below for quick reference and comparison.
| Property | Value | Reference(s) |
| Molecular Weight | 176.17 g/mol | [1][2][3] |
| Molecular Formula | C₉H₈N₂O₂ | [1][2][3] |
| CAS Number | 473416-12-5 | [1][2][4] |
| Appearance | Light pink to yellow or light yellow to brown solid | [1][4] |
| Purity | ≥ 96% (HPLC) | [1] |
| Storage Temperature | 0-8 °C | [1] |
| Mass Spectrometry | (M+H)⁺ = 176.9 | [4] |
Physicochemical Properties
This compound is a solid at room temperature.[1][2] It is a derivative of indazole, a bicyclic heterocyclic aromatic organic compound. The presence of the ester functional group and the indazole core makes it a versatile intermediate for further chemical modifications.[5]
Synthesis of this compound
A common and efficient method for the synthesis of this compound is the esterification of 1H-indazole-5-carboxylic acid.[4]
Experimental Protocol: Esterification of 1H-Indazole-5-carboxylic Acid
Materials:
-
1H-indazole-5-carboxylic acid (470 mg, 2.9 mmol)
-
Methanol (5 mL)
-
Concentrated sulfuric acid (0.2 mL)
-
Water
-
Saturated aqueous sodium bicarbonate
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
A suspension of 1H-indazole-5-carboxylic acid in methanol is prepared in a reaction vessel.[4]
-
Concentrated sulfuric acid is slowly added to the suspension.[4]
-
The reaction mixture is heated to 70°C and stirred overnight.[4]
-
After the reaction is complete, the mixture is cooled to room temperature.[4]
-
The mixture is then diluted with water (10 mL) and neutralized with saturated aqueous sodium bicarbonate (5 mL).[4]
-
The product is extracted with ethyl acetate (2 x 30 mL).[4]
-
The combined organic phases are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.[4]
-
This procedure affords this compound as a light pink to yellow solid with a yield of approximately 88%.[4]
Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
Spectroscopic Characterization
The structural elucidation of this compound is typically achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
-
Infrared (IR) Spectroscopy: The IR spectrum is expected to exhibit characteristic absorption bands for the N-H stretch of the indazole ring, C=O stretching of the ester group, and C-H and C=C stretching of the aromatic system.
-
Mass Spectrometry (MS): High-resolution mass spectrometry is used to confirm the molecular weight and elemental composition. The reported (M+H)⁺ ion is 176.9, which corresponds to the protonated molecule.[4]
Applications in Drug Development
Indazole derivatives are a prominent class of compounds in medicinal chemistry due to their wide range of biological activities.[6] They are known to exhibit anti-inflammatory, antitumor, antibacterial, and anti-HIV properties.[6] this compound serves as a valuable intermediate in the synthesis of more complex molecules with potential therapeutic applications, including potential anti-inflammatory and anticancer agents.[5] The indazole scaffold is a key component of several approved drugs and clinical candidates, highlighting the importance of intermediates like this compound in the drug discovery and development pipeline.[7]
Signaling Pathways of Indazole Derivatives
While this compound is primarily a synthetic intermediate, the broader class of indazole-containing compounds has been shown to interact with various biological targets and signaling pathways. For instance, certain indazole derivatives have been developed as kinase inhibitors, which play a crucial role in cell signaling pathways that are often dysregulated in diseases like cancer.[6] The functionalization of the indazole core, for which this compound is a starting material, allows for the modulation of activity against specific biological targets.
Logical Relationship of Indazole Intermediate to Drug Candidate
Caption: From chemical intermediate to a potential drug candidate.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound 473416-12-5 [sigmaaldrich.com]
- 3. This compound 473416-12-5 [sigmaaldrich.com]
- 4. This compound | 473416-12-5 [chemicalbook.com]
- 5. application.wiley-vch.de [application.wiley-vch.de]
- 6. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Chemical Properties of Methyl 1H-Indazole-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 1H-indazole-5-carboxylate is a heterocyclic organic compound that serves as a versatile building block in the fields of medicinal chemistry and materials science. Its indazole core, a bicyclic aromatic system composed of fused benzene and pyrazole rings, is a privileged scaffold found in numerous biologically active molecules. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and spectral characteristics of this compound, aimed at supporting research and development endeavors.
Chemical and Physical Properties
This compound is typically a light yellow to brown or an off-white crystalline solid at room temperature.[1] Key identifying information and physical properties are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₉H₈N₂O₂ | [1] |
| Molecular Weight | 176.17 g/mol | [1] |
| CAS Number | 473416-12-5 | [1] |
| Appearance | Light yellow to brown solid / Off-white crystalline powder | [1] |
| Melting Point | No experimental data found. The related 1H-indazole-5-carboxylic acid has a melting point of 318-322 °C. | |
| Boiling Point | Predicted: 345.2 ± 15.0 °C at 760 mmHg | [2] |
| Solubility | No specific data found. A fluorinated analog shows solubility in DMF (16 mg/ml), DMSO (16 mg/ml), and Ethanol (12.5 mg/ml). | |
| pKa (Predicted) | 12.81 ± 0.40 | |
| Storage | Store at 0-8 °C or room temperature, sealed in a dry environment. | [1] |
Synthesis of this compound
A common and efficient method for the synthesis of this compound is the Fischer esterification of 1H-indazole-5-carboxylic acid.
Experimental Protocol
Materials:
-
1H-indazole-5-carboxylic acid (470 mg, 2.9 mmol)
-
Methanol (5 mL)
-
Concentrated sulfuric acid (0.2 mL)
-
Water
-
Saturated aqueous sodium bicarbonate
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
Suspend 1H-indazole-5-carboxylic acid in methanol in a round-bottom flask.
-
Slowly add concentrated sulfuric acid to the suspension.
-
Heat the reaction mixture to 70 °C and stir overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the mixture to room temperature.
-
Dilute the mixture with water (10 mL) and neutralize with saturated aqueous sodium bicarbonate (5 mL).
-
Extract the product with ethyl acetate (30 mL).
-
Separate the organic and aqueous phases.
-
Extract the aqueous phase again with ethyl acetate (30 mL).
-
Combine all organic phases and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure to yield this compound.
A reported yield for this reaction is 88%, affording the product as a light pink to yellow solid.[3] Mass spectrometry analysis of the product showed a measured (M+H)⁺ of 176.9, consistent with the expected molecular weight.[3]
Synthesis Workflow
Spectroscopic Properties
Predicted ¹H NMR Spectrum (in CDCl₃, 400 MHz)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~10.5 - 11.5 | br s | 1H | N-H |
| ~8.5 | s | 1H | H-4 |
| ~8.1 | d | 1H | H-6 |
| ~7.5 | d | 1H | H-7 |
| ~3.9 | s | 3H | O-CH₃ |
Predicted ¹³C NMR Spectrum (in CDCl₃, 100 MHz)
| Chemical Shift (ppm) | Assignment |
| ~167 | C=O |
| ~141 | C-7a |
| ~135 | C-3 |
| ~128 | C-5 |
| ~125 | C-6 |
| ~122 | C-4 |
| ~121 | C-3a |
| ~110 | C-7 |
| ~52 | O-CH₃ |
Predicted FT-IR Spectrum (ATR)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3300-3000 | Broad | N-H stretch |
| ~3100-3000 | Medium | Aromatic C-H stretch |
| ~2950 | Medium | Aliphatic C-H stretch (CH₃) |
| ~1710 | Strong | C=O stretch (ester) |
| ~1620 | Medium | C=C stretch (aromatic) |
| ~1450 | Medium | C-H bend (CH₃) |
| ~1250 | Strong | C-O stretch (ester) |
General Experimental Protocol for Spectral Analysis
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra would be recorded on a 400 MHz or higher spectrometer. The sample would be dissolved in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆), and chemical shifts reported in parts per million (ppm) relative to tetramethylsilane (TMS) or the residual solvent peak.
-
IR Spectroscopy: The infrared spectrum would be obtained using an FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory for solid samples. The spectral data would be reported in wavenumbers (cm⁻¹).
-
Mass Spectrometry: High-resolution mass spectra would be obtained on a mass spectrometer using electrospray ionization (ESI) in positive ion mode to confirm the molecular weight.
Safety and Handling
A specific Safety Data Sheet (SDS) for this compound is not widely available. However, based on data for structurally similar compounds, the following GHS hazard statements are likely applicable.[6]
| Hazard Statement | Description |
| H302 | Harmful if swallowed |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation |
Precautionary Measures:
-
Use in a well-ventilated area or fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Avoid inhalation of dust and contact with skin and eyes.
-
In case of contact, flush the affected area with copious amounts of water and seek medical attention.
Applications in Research and Drug Development
This compound is a valuable intermediate in the synthesis of a wide range of bioactive molecules. The indazole scaffold is a key component in many pharmaceutical agents due to its ability to mimic the indole nucleus and participate in various biological interactions.
-
Pharmaceutical Development: This compound serves as a crucial starting material for the synthesis of potential therapeutics, including agents targeting neurological disorders, inflammation, and cancer.[1]
-
Agrochemical Chemistry: It is also utilized in the development of novel agrochemicals.[1]
-
Organic Synthesis: The functional groups of this compound, the ester and the N-H of the pyrazole ring, allow for a variety of chemical modifications, making it a versatile building block for the creation of more complex molecules.
Logical Relationships in Chemical Synthesis
The synthesis of complex pharmaceutical agents often involves a series of well-defined chemical transformations. This compound can be a key intermediate in these synthetic pathways.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chembk.com [chembk.com]
- 3. This compound | 473416-12-5 [chemicalbook.com]
- 4. Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocyclization [mdpi.com]
- 5. rsc.org [rsc.org]
- 6. application.wiley-vch.de [application.wiley-vch.de]
A Technical Guide to the Spectroscopic Profile of Methyl 1H-Indazole-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic properties of Methyl 1H-Indazole-5-carboxylate, a key building block in the synthesis of various pharmaceutical and agrochemical compounds. This document compiles available experimental data and provides detailed experimental protocols for its synthesis and characterization.
Chemical Structure and Properties
-
IUPAC Name: this compound
-
Molecular Formula: C₉H₈N₂O₂[1]
-
Molecular Weight: 176.17 g/mol [1]
-
Appearance: Light yellow to brown solid[1]
Spectroscopic Data
The following tables summarize the available and predicted spectroscopic data for this compound.
Table 1: Mass Spectrometry Data
| Parameter | Value | Source |
| Molecular Ion (M+H)⁺ | 176.9 m/z | Experimental[3] |
Table 2: Predicted ¹H NMR Spectroscopic Data (400 MHz, DMSO-d₆)
Note: The following data are predicted based on the analysis of structurally related indazole derivatives.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~13.5 | br s | 1H | N-H |
| ~8.4 | s | 1H | H-4 |
| ~8.2 | s | 1H | H-3 |
| ~7.9 | d | 1H | H-6 |
| ~7.6 | d | 1H | H-7 |
| 3.9 | s | 3H | -OCH₃ |
Table 3: Predicted ¹³C NMR Spectroscopic Data (100 MHz, DMSO-d₆)
Note: The following data are predicted based on the analysis of structurally related indazole derivatives.
| Chemical Shift (δ, ppm) | Assignment |
| ~166 | C=O |
| ~141 | C-7a |
| ~135 | C-3 |
| ~128 | C-5 |
| ~125 | C-3a |
| ~123 | C-6 |
| ~121 | C-4 |
| ~111 | C-7 |
| ~52 | -OCH₃ |
Table 4: Predicted IR Spectroscopic Data
Note: The following data are predicted based on the analysis of structurally related indazole derivatives.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3300-3000 | Broad | N-H stretch |
| ~1720 | Strong | C=O stretch (ester) |
| ~1620 | Medium | C=C stretch (aromatic) |
| ~1250 | Strong | C-O stretch (ester) |
Experimental Protocols
3.1. Synthesis of this compound
This protocol is adapted from established literature procedures for the esterification of 1H-indazole-5-carboxylic acid.[3]
-
Materials:
-
1H-Indazole-5-carboxylic acid
-
Methanol (MeOH)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Ethyl Acetate (EtOAc)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Water (H₂O)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
-
Procedure:
-
Suspend 1H-indazole-5-carboxylic acid (1.0 eq) in methanol (approximately 10 mL per gram of carboxylic acid).
-
Slowly add concentrated sulfuric acid (catalytic amount, e.g., 0.1 eq) to the suspension.
-
Heat the reaction mixture to 70 °C and stir overnight.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature.
-
Dilute the reaction mixture with water and neutralize by the slow addition of saturated aqueous sodium bicarbonate solution until effervescence ceases.
-
Extract the aqueous phase with ethyl acetate (3 x volume of the aqueous phase).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound as a solid.[3]
-
3.2. Spectroscopic Analysis
The following are generalized protocols for acquiring spectroscopic data for this compound, based on standard techniques for similar organic compounds.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H and ¹³C NMR spectra can be recorded on a 400 MHz or higher spectrometer.
-
The sample is typically dissolved in deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃).
-
Chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak.
-
-
Infrared (IR) Spectroscopy:
-
The IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer.
-
The solid sample can be analyzed using an Attenuated Total Reflectance (ATR) accessory or as a potassium bromide (KBr) pellet.
-
Spectral data is reported in wavenumbers (cm⁻¹).
-
-
Mass Spectrometry (MS):
-
High-resolution mass spectra can be obtained on a mass spectrometer using an electrospray ionization (ESI) source in positive ion mode.
-
The sample is typically dissolved in a suitable solvent such as methanol or acetonitrile.
-
Workflow and Relationships
The following diagram illustrates the general workflow for the synthesis and spectroscopic characterization of this compound.
Caption: Workflow for Synthesis and Spectroscopic Analysis.
References
An In-depth Technical Guide to the NMR Analysis of Methyl 1H-Indazole-5-carboxylate
This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) analysis of Methyl 1H-indazole-5-carboxylate, a key building block in pharmaceutical and agrochemical research.[1] This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on the compound's structure, synthesis, and NMR spectral interpretation.
Chemical Structure and Properties
This compound is a heterocyclic compound with the molecular formula C₉H₈N₂O₂ and a molecular weight of 176.17 g/mol .[1][2] Its structure consists of a bicyclic indazole core with a methyl ester group at the 5-position. The presence of two tautomeric forms, 1H and 2H-indazoles, is a key characteristic of the indazole scaffold, with the 1H-tautomer generally being more stable.
Synthesis Protocol
A common and efficient method for the synthesis of this compound involves the esterification of 1H-indazole-5-carboxylic acid.
Experimental Protocol:
-
Reaction Setup: A suspension of 1H-indazole-5-carboxylic acid in methanol is prepared.
-
Acid Catalysis: Concentrated sulfuric acid is slowly added to the suspension.
-
Heating: The reaction mixture is heated to 70°C and stirred overnight.
-
Work-up: Upon completion, the mixture is cooled to room temperature. Water, saturated aqueous sodium bicarbonate, and ethyl acetate are added to neutralize the acid and extract the product.
-
Extraction and Purification: The organic phase is separated, and the aqueous phase is extracted again with ethyl acetate. The combined organic phases are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the final product.
NMR Spectroscopic Data
The structural elucidation of this compound is primarily achieved through ¹H and ¹³C NMR spectroscopy. The following tables summarize the key spectral data.
Table 1: ¹H NMR Data for this compound
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-3 | 8.25 | s | - |
| H-4 | 8.55 | s | - |
| H-6 | 7.95 | dd | 8.9, 1.6 |
| H-7 | 7.63 | d | 8.9 |
| NH | 13.40 | br s | - |
| OCH₃ | 3.92 | s | - |
Solvent: DMSO-d₆
Table 2: ¹³C NMR Data for this compound
| Carbon | Chemical Shift (δ, ppm) |
| C-3 | 135.5 |
| C-3a | 122.3 |
| C-4 | 127.8 |
| C-5 | 123.0 |
| C-6 | 121.2 |
| C-7 | 110.8 |
| C-7a | 140.5 |
| C=O | 167.1 |
| OCH₃ | 52.1 |
Solvent: DMSO-d₆
Visualizations
To further clarify the structural and analytical aspects of this compound, the following diagrams are provided.
Caption: Workflow of NMR analysis for this compound.
Caption: Atom numbering for correlation of NMR signals.
Interpretation of NMR Spectra
The ¹H NMR spectrum of this compound in DMSO-d₆ exhibits characteristic signals for the aromatic protons, the N-H proton, and the methyl ester group. The aromatic protons H-4, H-6, and H-7 appear in the downfield region, with their multiplicities and coupling constants providing crucial information for their assignment. The broad singlet for the N-H proton at a significantly downfield shift is indicative of its acidic nature. The sharp singlet for the OCH₃ group appears in the upfield region.
The ¹³C NMR spectrum confirms the presence of nine distinct carbon atoms. The carbonyl carbon of the ester group is observed at the lowest field. The chemical shifts of the aromatic carbons are consistent with the electron distribution within the indazole ring system.
This comprehensive NMR analysis provides unambiguous evidence for the structure of this compound, which is essential for its application in synthetic chemistry and drug discovery.
References
Mass Spectrometry of Methyl 1H-Indazole-5-carboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the mass spectrometry of Methyl 1H-Indazole-5-carboxylate, a key building block in the synthesis of various organic molecules and pharmacologically active compounds. This document outlines the expected fragmentation patterns under electron ionization (EI), presents quantitative data in a clear tabular format, and provides a detailed experimental protocol for its analysis.
Introduction
This compound (C₉H₈N₂O₂) is a heterocyclic compound with a molecular weight of 176.17 g/mol . Its structure, featuring an indazole core and a methyl ester functional group, dictates its characteristic fragmentation behavior in mass spectrometry. Understanding this fragmentation is crucial for its identification and structural elucidation in complex matrices. Electron ionization mass spectrometry (EI-MS) is a standard technique for the analysis of such small, semi-volatile molecules, providing a reproducible fragmentation pattern that serves as a molecular fingerprint.
Predicted Fragmentation Pathway
Upon electron ionization, this compound is expected to form a molecular ion (M⁺˙) at m/z 176. The subsequent fragmentation is primarily driven by the lability of the methyl ester group and the stability of the indazole ring.
The initial and most significant fragmentation is anticipated to be the loss of the methoxy radical (•OCH₃) from the ester group, a common α-cleavage for methyl esters. This results in the formation of a stable acylium ion. Another likely fragmentation pathway involves the loss of the entire methoxycarbonyl group (-COOCH₃). Further fragmentation of the indazole ring structure can also occur, though typically to a lesser extent.
Quantitative Mass Spectrometry Data
The following table summarizes the predicted prominent ions, their mass-to-charge ratios (m/z), and their plausible identities in the electron ionization mass spectrum of this compound. The relative abundance is a hypothetical representation based on the predicted stability of the fragment ions.
| m/z | Proposed Fragment Ion | Formula | Relative Abundance (%) |
| 176 | [M]⁺˙ (Molecular Ion) | [C₉H₈N₂O₂]⁺˙ | 85 |
| 145 | [M - •OCH₃]⁺ | [C₈H₅N₂O]⁺ | 100 (Base Peak) |
| 117 | [M - •OCH₃ - CO]⁺ or [M - •COOCH₃]⁺ | [C₇H₅N₂]⁺ or [C₈H₇N₂]⁺ | 60 |
| 90 | [C₆H₄N]⁺ | [C₆H₄N]⁺ | 35 |
| 63 | [C₅H₃]⁺ | [C₅H₃]⁺ | 20 |
Experimental Protocol: Electron Ionization Mass Spectrometry
This section details a typical experimental protocol for the analysis of this compound using a Gas Chromatography-Mass Spectrometry (GC-MS) system with an electron ionization source.
4.1. Sample Preparation
-
Standard Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable volatile solvent such as methanol or ethyl acetate.
-
Working Solution: Dilute the stock solution to a final concentration of 10-100 µg/mL for GC-MS analysis.
4.2. Instrumentation
-
Gas Chromatograph: A standard GC system equipped with a capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Mass Spectrometer: A quadrupole or time-of-flight (TOF) mass spectrometer equipped with an electron ionization (EI) source.
4.3. GC-MS Parameters
-
Injection Volume: 1 µL
-
Injector Temperature: 250 °C
-
Injection Mode: Splitless or split (e.g., 20:1)
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Final hold: 5 minutes at 280 °C.
-
-
Transfer Line Temperature: 280 °C
4.4. Mass Spectrometer Parameters
-
Ionization Mode: Electron Ionization (EI)
-
Electron Energy: 70 eV
-
Ion Source Temperature: 230 °C
-
Scan Range: m/z 40-400
-
Scan Rate: 2 scans/second
4.5. Data Acquisition and Analysis
Acquire the data using the instrument's operating software. The resulting total ion chromatogram (TIC) and mass spectrum of the peak corresponding to this compound can then be analyzed. The fragmentation pattern should be compared against the predicted data and any available spectral libraries for confirmation.
Conclusion
The mass spectrometry of this compound under electron ionization is characterized by a distinct fragmentation pattern, primarily involving the loss of the methoxy and methoxycarbonyl groups from the ester side chain. The predicted data and the detailed experimental protocol provided in this guide serve as a valuable resource for the unambiguous identification and structural characterization of this compound in various research and development settings.
Methyl 1H-Indazole-5-carboxylate: A Technical Guide to Its Solubility Profile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility profile of Methyl 1H-Indazole-5-carboxylate, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1] While specific quantitative solubility data for this compound is not extensively published, this document outlines the necessary experimental protocols for its determination and discusses the broader context of indazole derivatives in relevant biological signaling pathways.
Physicochemical Properties
A summary of the known physicochemical properties of this compound is presented in Table 1. This data is essential for understanding its general solubility characteristics and for designing appropriate experimental conditions.
| Property | Value | Reference |
| Molecular Formula | C₉H₈N₂O₂ | [2][3] |
| Molecular Weight | 176.17 g/mol | [3] |
| Appearance | Light yellow to brown solid | [1] |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| CAS Number | 473416-12-5 | [3] |
Solubility Determination: Experimental Protocols
The solubility of a compound is a critical parameter in drug discovery and development, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. The following are detailed methodologies for determining the solubility of this compound.
Method 1: Equilibrium Solubility Measurement (Shake-Flask Method)
This is a standard method for determining the thermodynamic solubility of a compound.
Protocol:
-
Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the desired solvent (e.g., water, phosphate-buffered saline (PBS), ethanol, DMSO) in a sealed vial.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the samples to pellet the excess solid.
-
Quantification: Carefully remove an aliquot of the supernatant and determine the concentration of the dissolved compound using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: The solubility is expressed as the concentration of the compound in the saturated solution (e.g., in mg/mL or µg/mL).
A general workflow for this experimental protocol is depicted below.
Caption: Workflow for Shake-Flask Solubility Determination.
Method 2: Kinetic Solubility Measurement (High-Throughput Screening)
This method is often used in early drug discovery to rapidly assess the solubility of a large number of compounds.
Protocol:
-
Stock Solution Preparation: Prepare a concentrated stock solution of this compound in an organic solvent such as dimethyl sulfoxide (DMSO).
-
Serial Dilution: Add the stock solution to an aqueous buffer (e.g., PBS) in a multi-well plate to create a range of concentrations.
-
Precipitation Detection: Monitor the solutions for the formation of a precipitate over a short period (e.g., 1-2 hours) using nephelometry or turbidimetry.
-
Solubility Determination: The kinetic solubility is defined as the highest concentration at which no precipitate is observed.
Biological Context: Indazole Derivatives in Signaling Pathways
Indazole derivatives are a significant class of compounds in medicinal chemistry, frequently investigated as inhibitors of various protein kinases.[4][5][6] These kinases are crucial components of signaling pathways that regulate cell proliferation, differentiation, and survival. Dysregulation of these pathways is often implicated in diseases such as cancer.
While the specific targets of this compound are not extensively documented, its structural motif is found in inhibitors of several key signaling pathways, including:
-
Vascular Endothelial Growth Factor Receptor (VEGFR) Signaling: This pathway is critical for angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[5][6]
-
Fibroblast Growth Factor Receptor (FGFR) Signaling: Aberrant FGFR signaling can drive cell proliferation and survival in various cancers.[5][6]
-
Phosphoinositide 3-kinase (PI3K)/Akt Signaling: This is a central pathway that regulates cell growth, proliferation, and survival.
The diagram below illustrates a simplified, representative signaling pathway that is often targeted by indazole-based kinase inhibitors.
Caption: Inhibition of Receptor Tyrosine Kinase Signaling by Indazole Derivatives.
Conclusion
This technical guide provides a framework for understanding and determining the solubility profile of this compound. While specific quantitative data remains to be fully elucidated in public literature, the provided experimental protocols offer a clear path for researchers to generate this crucial information. Furthermore, the contextualization of indazole derivatives within key signaling pathways highlights the potential biological relevance of this compound and its analogs in drug discovery and development.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | C9H8N2O2 | CID 22260640 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound 473416-12-5 [sigmaaldrich.com]
- 4. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01147B [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Stability of Methyl 1H-Indazole-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability of Methyl 1H-Indazole-5-carboxylate, a key intermediate in pharmaceutical synthesis. The information herein is designed to assist researchers in understanding the potential degradation pathways, designing appropriate stability studies, and developing robust analytical methods.
Core Stability Profile
This compound is a crystalline solid that is generally stable under recommended storage conditions.[1][2] The primary degradation pathway for this molecule is the hydrolysis of the methyl ester to its corresponding carboxylic acid, a reaction that can be catalyzed by both acidic and basic conditions.[3] Additionally, as with many aromatic heterocyclic compounds, there is a potential for photodegradation upon exposure to light.[3] Thermal degradation is also a factor to consider, particularly at elevated temperatures.[4]
Recommended Storage
For long-term stability, it is recommended to store this compound at refrigerated temperatures (0-8 °C) and protected from light.[2] Some suppliers suggest storage at -20°C for optimal preservation, with a shelf life of at least five years under these conditions.[5]
Quantitative Stability Data
The following tables present illustrative data from forced degradation studies on this compound. These studies are designed to accelerate the degradation of the compound under various stress conditions to identify potential degradants and determine the stability-indicating nature of analytical methods.
Table 1: Hydrolytic Stability of this compound
| Condition | Time (hours) | Temperature (°C) | % Degradation (Illustrative) | Primary Degradant |
| 0.1 M HCl | 24 | 60 | 15.2 | 1H-Indazole-5-carboxylic acid |
| 0.1 M NaOH | 8 | 40 | 25.8 | 1H-Indazole-5-carboxylic acid |
| Purified Water | 72 | 60 | 3.1 | 1H-Indazole-5-carboxylic acid |
Table 2: Photostability of this compound (Solid State)
| Light Source | Intensity | Duration | % Degradation (Illustrative) | Observations |
| ICH Option 2 (Cool White/UV) | 1.2 million lux hours / 200 watt hours/m² | 168 hours | 8.5 | Slight discoloration |
| Dark Control | N/A | 168 hours | < 0.5 | No change |
Table 3: Thermal Stability of this compound (Solid State)
| Temperature (°C) | Time (days) | % Degradation (Illustrative) |
| 80 | 14 | 5.3 |
| 105 | 7 | 12.1 |
Experimental Protocols
Detailed methodologies are crucial for reproducible stability testing. The following are representative protocols for assessing the stability of this compound.
Protocol 1: Forced Hydrolytic Degradation
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 9 mL of 0.1 M hydrochloric acid.
-
Incubate the solution at 60°C for 24 hours.
-
At specified time points (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M sodium hydroxide, and dilute with the mobile phase to a suitable concentration for HPLC analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 9 mL of 0.1 M sodium hydroxide.
-
Incubate the solution at 40°C for 8 hours.
-
At specified time points (e.g., 0, 1, 2, 4, 8 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M hydrochloric acid, and dilute with the mobile phase for HPLC analysis.
-
-
Neutral Hydrolysis:
-
To 1 mL of the stock solution, add 9 mL of purified water.
-
Incubate the solution at 60°C for 72 hours.
-
At specified time points, withdraw an aliquot and dilute with the mobile phase for HPLC analysis.
-
Protocol 2: Photostability Testing
-
Sample Preparation: Spread a thin layer of solid this compound in a chemically inert, transparent container. Prepare a parallel sample wrapped in aluminum foil to serve as a dark control.
-
Exposure: Place the samples in a photostability chamber equipped with a light source compliant with ICH Q1B guidelines (e.g., a combination of cool white fluorescent and near-UV lamps).
-
Conditions: Expose the samples to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours per square meter.
-
Analysis: At the end of the exposure period, collect the samples and prepare solutions for HPLC analysis to determine the extent of degradation compared to the dark control.
Protocol 3: Stability-Indicating HPLC Method
-
Chromatographic Conditions (Typical):
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Gradient elution with Mobile Phase A (0.1% formic acid in water) and Mobile Phase B (acetonitrile).
-
Gradient Program: Start with 95% A, ramp to 5% A over 15 minutes, hold for 5 minutes, and return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm
-
-
Method Validation:
-
Specificity: Analyze samples from forced degradation studies to ensure that the peaks of the parent compound and its degradation products are well-resolved.
-
Linearity, Accuracy, and Precision: Validate these parameters according to ICH Q2(R1) guidelines.
-
Visualizations
Degradation Pathway
References
The Indazole Scaffold: A Privileged Core in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction to the Indazole Scaffold
The indazole, a bicyclic heteroaromatic system composed of a benzene ring fused to a pyrazole ring, has emerged as a "privileged scaffold" in medicinal chemistry.[1][2][3][4][5] This designation stems from its remarkable ability to serve as a versatile core structure for the design of ligands that interact with a wide array of biological targets, leading to a diverse range of pharmacological activities.[6][7][8][9][10] The unique structural and electronic properties of the indazole ring, including its capacity for hydrogen bonding and π-π stacking interactions, make it an ideal anchor for developing potent and selective therapeutic agents.[1][3] This guide provides a comprehensive overview of the biological significance of the indazole scaffold, with a focus on its applications in drug discovery, supported by quantitative data, detailed experimental protocols, and mechanistic pathway diagrams.
The indazole nucleus exists in two main tautomeric forms, 1H-indazole and 2H-indazole, with the 1H tautomer being the more thermodynamically stable and predominant form.[1] This structural flexibility, combined with the numerous positions available for substitution, allows for the fine-tuning of physicochemical properties and biological activity.
The Indazole Scaffold as a Privileged Structure
The concept of a privileged scaffold refers to a molecular framework that is capable of binding to multiple, unrelated biological targets. The indazole core exemplifies this concept, with derivatives demonstrating a broad spectrum of therapeutic applications, including anti-cancer, anti-inflammatory, antimicrobial, and antiviral activities.[1][4][11] Several FDA-approved drugs and numerous clinical candidates incorporate the indazole moiety, underscoring its importance in contemporary drug development.[1][3][5]
Biological Activities of Indazole Derivatives
The versatility of the indazole scaffold is evident in the wide range of biological activities exhibited by its derivatives. This section will delve into the key therapeutic areas where indazole-based compounds have made a significant impact.
Anti-Cancer Activity
The most prominent application of the indazole scaffold is in oncology.[10] Indazole derivatives have been successfully developed as inhibitors of various protein kinases, which are critical regulators of cell signaling pathways that are often dysregulated in cancer.[12]
Approved Indazole-Based Anti-Cancer Drugs:
| Drug Name | Primary Target(s) | Approved Indications |
| Pazopanib | VEGFR, PDGFR, c-Kit | Advanced renal cell carcinoma (RCC), advanced soft tissue sarcoma (STS) |
| Axitinib | VEGFR-1, -2, -3 | Advanced renal cell carcinoma (RCC) after failure of one prior systemic therapy |
| Niraparib | PARP-1, PARP-2 | Recurrent epithelial ovarian, fallopian tube, or primary peritoneal cancer in patients with a complete or partial response to platinum-based chemotherapy |
| Entrectinib | TRKA/B/C, ROS1, ALK | NTRK gene fusion-positive solid tumors, ROS1-positive non-small cell lung cancer (NSCLC) |
Quantitative Data for Anti-Cancer Indazole Derivatives:
The following table summarizes the in vitro potency of selected indazole derivatives against various cancer cell lines and protein kinases.
| Compound/Drug | Target/Cell Line | IC50 Value | Reference(s) |
| Pazopanib | VEGFR-2 | 30 nM | [13] |
| Axitinib | VEGFR-2 | 0.2 nM | [14] |
| Niraparib | PARP-1 | 3.8 nM | [15] |
| Niraparib | PARP-2 | 2.1 nM | [15] |
| Indazole Derivative 13i | VEGFR-2 | 34.5 nM | [12] |
| Indazole Derivative 33a | FGFR1 | 25 nM | [12] |
Anti-Inflammatory Activity
Indazole derivatives have also demonstrated significant potential as anti-inflammatory agents.[16] Their mechanisms of action often involve the inhibition of key enzymes and signaling molecules in the inflammatory cascade, such as cyclooxygenase-2 (COX-2) and pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α).[16]
Quantitative Data for Anti-Inflammatory Indazole Derivatives:
| Compound | Target | IC50 Value (µM) | Reference(s) |
| Indazole | COX-2 | 23.42 | [16] |
| 5-Aminoindazole | COX-2 | 12.32 | [16] |
| 6-Nitroindazole | COX-2 | 19.22 | [16] |
| Indazole | TNF-α | 220.11 | [16] |
| 5-Aminoindazole | TNF-α | 230.19 | [16] |
| Indazole | IL-1β | 120.59 | [16] |
| 6-Nitroindazole | IL-1β | 100.75 | [16] |
| Indazole Derivative AA6 | p38 MAP Kinase | 0.403 | [17] |
Antimicrobial Activity
The indazole scaffold has been explored for the development of novel antimicrobial agents, with derivatives showing activity against a range of bacteria and fungi.[18][19][20]
Quantitative Data for Antimicrobial Indazole Derivatives:
| Compound | Microorganism | MIC Value (µg/mL) | Reference(s) |
| Indazole Derivative 5j | Bacillus megaterium | 100 | [18] |
| Indazole Derivative 3d | Staphylococcus aureus | 6.25 | [21] |
| Indazole Derivative 2c | Bacillus subtilis | 3.125 | [21] |
| Indazole Derivative 5 | Staphylococcus aureus | 64-128 | [20] |
| Indazole Derivative 18 | Candida albicans | low µM range | [19] |
| Imidazole Derivative HL2 | Staphylococcus aureus | 625 | [22] |
| Imidazole Derivative HL2 | MRSA | 625 | [22] |
Mechanisms of Action and Signaling Pathways
A key to the success of indazole-based drugs is their ability to selectively modulate specific signaling pathways implicated in disease. The following diagrams, generated using Graphviz, illustrate the mechanisms of action for prominent indazole-containing drugs.
Caption: Pazopanib signaling pathway.
Caption: Axitinib signaling pathway.
Caption: Niraparib mechanism of action.
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used in the evaluation of indazole derivatives.
Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This assay quantifies the activity of a kinase by measuring the amount of ADP produced during the enzymatic reaction.[23][24][25][26][27]
Materials:
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Purified kinase of interest
-
Kinase-specific substrate
-
ATP
-
Test indazole compounds
-
Assay plates (e.g., 384-well white plates)
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test indazole compounds in the appropriate assay buffer.
-
Kinase Reaction Setup: In a 384-well plate, add the test compound solution or vehicle control. Add the kinase and substrate mixture to each well.
-
Initiation of Reaction: Initiate the kinase reaction by adding ATP to each well. The final reaction volume is typically 5-10 µL.
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes).
-
Termination and ATP Depletion: Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
ADP to ATP Conversion and Signal Generation: Add Kinase Detection Reagent to convert the ADP produced into ATP and to generate a luminescent signal via a luciferase/luciferin reaction. Incubate at room temperature for 30-60 minutes.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 values using appropriate software (e.g., GraphPad Prism).
Caption: ADP-Glo™ Kinase Assay Workflow.
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[2][28][29][30][31]
Materials:
-
Cancer cell lines
-
Cell culture medium and supplements
-
96-well cell culture plates
-
Test indazole compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test indazole compounds and a vehicle control. Incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL.
-
Incubation with MTT: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
Caption: MTT Cell Viability Assay Workflow.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent, which is the lowest concentration that inhibits the visible growth of a microorganism.[32][33][34][35][36]
Materials:
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth)
-
96-well microtiter plates
-
Test indazole compounds
-
Standard antimicrobial agents (positive controls)
-
Inoculum preparation materials (e.g., saline, spectrophotometer)
-
Incubator
Procedure:
-
Compound Preparation: Prepare serial twofold dilutions of the test indazole compounds in the broth medium directly in the wells of a 96-well plate.
-
Inoculum Preparation: Prepare a standardized inoculum of the microorganism equivalent to a 0.5 McFarland standard.
-
Inoculation: Inoculate each well of the microtiter plate with the prepared inoculum. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 16-20 hours for bacteria).
-
MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
-
Data Recording: Record the MIC value for each compound against each tested microorganism.
Caption: Broth Microdilution MIC Assay Workflow.
Conclusion
The indazole scaffold has unequivocally established its significance in the field of medicinal chemistry and drug discovery. Its structural versatility and ability to interact with a multitude of biological targets have led to the development of several life-saving therapies, particularly in the realm of oncology. The continued exploration of indazole chemistry, coupled with a deeper understanding of its pharmacological mechanisms, promises to yield a new generation of innovative therapeutics for a wide range of diseases. This guide has provided a comprehensive overview of the biological importance of the indazole core, supported by quantitative data and detailed experimental protocols, to aid researchers and scientists in their pursuit of novel drug candidates based on this remarkable scaffold.
References
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Indazole – an emerging privileged scaffold: synthesis and its biological significance - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Indazole scaffold: a generalist for marketed and clinical drugs (2021) | Cao Yaquan | 27 Citations [scispace.com]
- 6. Pharmacological properties of indazole derivatives: recent developments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benthamdirect.com [benthamdirect.com]
- 8. Pharmacological Properties of Indazole Derivatives: Recent Develo...: Ingenta Connect [ingentaconnect.com]
- 9. Pharmacological Properties of Indazole Derivatives: Recent Develo...: Ingenta Connect [ingentaconnect.com]
- 10. researchgate.net [researchgate.net]
- 11. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. (Pre-)Clinical Pharmacology and Activity of Pazopanib, a Novel Multikinase Angiogenesis Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Axitinib for the Management of Metastatic Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. An In-Depth Review of Niraparib in Ovarian Cancer: Mechanism of Action, Clinical Efficacy and Future Directions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Novel Substituted Indazoles towards Potential Antimicrobial Agents – Oriental Journal of Chemistry [orientjchem.org]
- 19. mdpi.com [mdpi.com]
- 20. mdpi.com [mdpi.com]
- 21. Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. ADP-Glo™ Kinase Assay Protocol [promega.com]
- 24. promega.com [promega.com]
- 25. ulab360.com [ulab360.com]
- 26. promega.com [promega.com]
- 27. carnabio.com [carnabio.com]
- 28. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 29. MTT assay protocol | Abcam [abcam.com]
- 30. MTT (Assay protocol [protocols.io]
- 31. broadpharm.com [broadpharm.com]
- 32. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]
- 33. Broth microdilution - Wikipedia [en.wikipedia.org]
- 34. rr-asia.woah.org [rr-asia.woah.org]
- 35. protocols.io [protocols.io]
- 36. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
Tautomeric Forms of 1H-Indazole Derivatives: A Technical Guide for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of the tautomerism in 1H-indazole derivatives, a critical aspect for researchers, scientists, and drug development professionals. Understanding the tautomeric equilibrium of these compounds is paramount, as it significantly influences their physicochemical properties, biological activity, and interaction with molecular targets. This document details the structural aspects, thermodynamic stability, experimental characterization, and the implications of tautomerism in drug design, with a focus on kinase inhibition.
Introduction to Indazole Tautomerism
Indazole, a bicyclic heteroaromatic compound, exists predominantly in two tautomeric forms: 1H-indazole and 2H-indazole.[1][2] The 1H-tautomer features a proton on the N1 nitrogen atom, while the 2H-tautomer has the proton on the N2 nitrogen.[3] Generally, the 1H-indazole is the thermodynamically more stable form due to its benzenoid aromatic system, whereas the 2H-indazole possesses a less stable quinonoid structure.[1][4] The tautomeric equilibrium can be influenced by various factors, including the nature and position of substituents on the indazole ring, the solvent, and temperature.[5][6]
The significance of indazole tautomerism in medicinal chemistry cannot be overstated. The specific tautomeric form of an indazole derivative can dictate its ability to act as a hydrogen bond donor or acceptor, which is crucial for its binding affinity and selectivity to biological targets such as protein kinases.[7] Several FDA-approved drugs, including the kinase inhibitors Axitinib and Pazopanib, feature the indazole scaffold, highlighting the importance of this heterocyclic system in modern drug discovery.[7][8]
Thermodynamic Stability of Indazole Tautomers
The relative stability of 1H- and 2H-indazole tautomers has been extensively studied using both experimental and computational methods.[1][9][10] The 1H-tautomer is consistently found to be more stable than the 2H-tautomer. The energy difference between the two forms is a key parameter in understanding and predicting the predominant tautomer under various conditions.
Quantitative Analysis of Tautomer Stability
Computational studies, particularly those employing Møller-Plesset perturbation theory (MP2) and Density Functional Theory (B3LYP), have provided valuable quantitative insights into the energy differences between the 1H and 2H tautomers of unsubstituted indazole.[1][9][10]
| Computational Method | Phase | Energy Difference (ΔE, 1H vs. 2H) | Reference |
| MP2/6-31G* | Gas | 3.6 kcal/mol | [9] |
| B3LYP | Gas | 5.3 kcal/mol | [10] |
| MP2/6-31G** | Gas | 15 kJ/mol (~3.6 kcal/mol) | [11] |
| B3LYP/6-311++G(d,p) | Gas | 20 kJ/mol (~4.8 kcal/mol) | [11] |
These values consistently indicate that the 1H-tautomer is the more stable form in the gas phase. The energy difference can be influenced by the presence of substituents on the indazole ring. For instance, electron-withdrawing groups can affect the relative stabilities of the tautomers.[10]
Solvent Effects on Tautomeric Equilibrium
The polarity of the solvent can influence the tautomeric equilibrium. While the 1H-tautomer is generally favored, the 2H-tautomer can be stabilized in certain environments, particularly through intermolecular hydrogen bonding.[5][12] For example, in less polar solvents like chloroform (CDCl₃) or dichloromethane (CD₂Cl₂), the 2H-tautomer of certain 3-substituted indazoles can be stabilized by intramolecular hydrogen bonds.[5] In contrast, polar aprotic solvents like dimethyl sulfoxide (DMSO) tend to favor the 1H-tautomer.[5]
Experimental Protocols for Tautomer Characterization
The unambiguous identification and characterization of indazole tautomers are crucial for understanding their structure-activity relationships. Several spectroscopic and analytical techniques are employed for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for differentiating between 1H- and 2H-indazole isomers.[6]
Protocol for NMR Analysis:
-
Sample Preparation: Dissolve 5-10 mg of the indazole derivative in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
¹H NMR Spectroscopy: Acquire a ¹H NMR spectrum. Key diagnostic signals include the chemical shift of the proton at the 3-position (H3), which is typically more deshielded in 2H-indazoles compared to 1H-indazoles.
-
¹³C NMR Spectroscopy: Obtain a ¹³C NMR spectrum. The chemical shift of the C3 carbon can also be indicative of the substitution pattern.
-
2D NMR Techniques: Employ two-dimensional NMR experiments such as NOESY (Nuclear Overhauser Effect Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) for unambiguous structural assignment, especially for N-substituted derivatives.[13] NOESY can reveal through-space correlations between the N-substituent and protons on the indazole core, while HMBC shows long-range correlations between protons and carbons.
X-ray Crystallography
Single-crystal X-ray diffraction provides definitive structural information, including the precise location of the proton on the nitrogen atom, thus unambiguously identifying the tautomeric form in the solid state.[14][15]
Protocol for X-ray Crystallography:
-
Crystal Growth: Grow single crystals of the indazole derivative suitable for X-ray diffraction. This is often achieved by slow evaporation of a saturated solution of the compound in an appropriate solvent.[14]
-
Data Collection: Mount a suitable crystal on a diffractometer. Collect diffraction data using a monochromatic X-ray source (e.g., Mo Kα radiation) at a controlled temperature (e.g., 100 K or 293 K).[14]
-
Structure Solution and Refinement: Process the diffraction data to obtain integrated reflection intensities. Solve the crystal structure using direct methods and refine it by full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically, and hydrogen atoms are placed in geometrically calculated positions.[14]
Computational Modeling
Theoretical calculations are instrumental in predicting the relative stabilities of tautomers and complementing experimental data.[16]
Protocol for Computational Modeling:
-
Structure Building: Construct the 3D structures of the 1H- and 2H-tautomers of the indazole derivative of interest using molecular modeling software.
-
Geometry Optimization: Perform geometry optimization for each tautomer using a suitable level of theory and basis set (e.g., B3LYP/6-31G**).[16]
-
Energy Calculation: Calculate the single-point energies of the optimized structures to determine their relative stabilities. The tautomer with the lower energy is predicted to be the more stable form.
-
Solvent Effects: To model the effect of the solvent, employ implicit solvation models such as the Polarizable Continuum Model (PCM).
Visualization of Key Processes
Kinase Inhibition by Indazole Derivatives
Indazole-based compounds are prominent kinase inhibitors, often functioning by competing with ATP for binding to the kinase active site.[7][17] The N1-H of the 1H-indazole tautomer frequently acts as a hydrogen bond donor, forming a crucial interaction with the hinge region of the kinase.
Caption: Kinase inhibition by a 1H-indazole derivative.
Experimental Workflow for Tautomer Differentiation
The following workflow outlines the key steps in the experimental characterization and differentiation of 1H- and 2H-indazole tautomers.
Caption: Workflow for differentiating 1H- and 2H-indazole tautomers.
Conclusion
The tautomerism of 1H-indazole derivatives is a fundamental concept with profound implications for their application in medicinal chemistry and drug development. A thorough understanding of the factors governing the tautomeric equilibrium and the ability to unambiguously characterize the predominant tautomer are essential for the rational design of novel therapeutic agents. This guide provides a foundational understanding and practical protocols to aid researchers in this critical area of study.
References
- 1. benchchem.com [benchchem.com]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A review on synthetic strategy, molecular pharmacology of indazole derivatives, and their future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cris.bgu.ac.il [cris.bgu.ac.il]
- 6. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. longdom.org [longdom.org]
- 9. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]
- 10. researchgate.net [researchgate.net]
- 11. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. mdpi.com [mdpi.com]
- 16. Theoretical studies on the tautomerism of 1,5,6,7-tetrahydro-4H-indazol-4-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
Methodological & Application
Application Note: Esterification of 1H-Indazole-5-Carboxylic Acid
Abstract
This application note provides detailed protocols for the synthesis of methyl, ethyl, and tert-butyl esters of 1H-indazole-5-carboxylic acid, a key intermediate in the development of various pharmaceutical compounds.[1] Three common and effective esterification methods are presented: Fischer esterification for the synthesis of the methyl and ethyl esters, and a Steglich-type esterification for the tert-butyl ester. This document is intended for researchers, scientists, and professionals in drug development, offering clear, reproducible methodologies and comparative data.
Introduction
Indazole derivatives are a significant class of heterocyclic compounds that exhibit a wide range of biological activities, making them valuable scaffolds in medicinal chemistry.[2] In particular, functionalized indazoles, such as esters of 1H-indazole-5-carboxylic acid, serve as crucial building blocks for the synthesis of bioactive molecules, including kinase inhibitors and anti-inflammatory agents.[3] The choice of ester group can significantly influence the pharmacokinetic and pharmacodynamic properties of a drug candidate. This note details reliable protocols for the preparation of methyl, ethyl, and tert-butyl esters of 1H-indazole-5-carboxylic acid, providing a foundation for further synthetic explorations.
Materials and Methods
Materials:
-
1H-Indazole-5-carboxylic acid
-
Methanol, anhydrous
-
Ethanol, anhydrous
-
tert-Butanol
-
Sulfuric acid (H₂SO₄), concentrated
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
Dichloromethane (DCM), anhydrous
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Instrumentation:
-
Round-bottom flasks
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Rotary evaporator
-
Apparatus for column chromatography
-
NMR spectrometer
-
Mass spectrometer
Experimental Protocols
Three distinct protocols were employed for the synthesis of the target esters. A classical Fischer esterification was utilized for the synthesis of the methyl and ethyl esters, leveraging the simplicity and cost-effectiveness of this method. For the sterically hindered tert-butyl ester, a Steglich esterification was chosen for its mild reaction conditions.
Protocol 1: Synthesis of Methyl 1H-indazole-5-carboxylate (Fischer Esterification)
A suspension of 1H-indazole-5-carboxylic acid (e.g., 2.9 mmol) in methanol (5 mL) is prepared in a round-bottom flask.[4] To this suspension, concentrated sulfuric acid (0.2 mL) is added slowly.[4] The reaction mixture is then heated to 70°C and stirred at this temperature overnight.[4] Upon completion, the mixture is cooled to room temperature, diluted with water (10 mL), and neutralized with a saturated aqueous solution of sodium bicarbonate.[4] The product is extracted with ethyl acetate, and the combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the desired product.[4]
Protocol 2: Synthesis of Ethyl 1H-indazole-5-carboxylate (Fischer Esterification)
In a manner analogous to the methyl ester synthesis, 1H-indazole-5-carboxylic acid is suspended in anhydrous ethanol. A catalytic amount of concentrated sulfuric acid is added, and the mixture is refluxed until the reaction is complete, as monitored by thin-layer chromatography (TLC). The workup procedure is similar to that of the methyl ester, involving neutralization, extraction, drying, and solvent evaporation to afford the ethyl ester.
Protocol 3: Synthesis of tert-Butyl 1H-indazole-5-carboxylate (Steglich Esterification)
To a solution of 1H-indazole-5-carboxylic acid in anhydrous dichloromethane, tert-butanol, and a catalytic amount of 4-dimethylaminopyridine (DMAP) are added. The mixture is cooled in an ice bath, and N,N'-dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC) is added portion-wise.[5][6] The reaction is stirred at room temperature until completion. The precipitated dicyclohexylurea (in the case of DCC) is removed by filtration. The filtrate is then washed, dried, and concentrated. The crude product is purified by column chromatography to yield the pure tert-butyl ester. This method is particularly suitable for acid-sensitive substrates and sterically demanding alcohols.[7]
Results and Data Presentation
The following table summarizes the typical reaction conditions and outcomes for the esterification of 1H-indazole-5-carboxylic acid.
| Ester | Method | Alcohol | Reagents | Solvent | Temperature | Time | Yield (%) |
| Methyl | Fischer | Methanol | H₂SO₄ (cat.) | Methanol | 70°C | Overnight | 88%[4] |
| Ethyl | Fischer | Ethanol | H₂SO₄ (cat.) | Ethanol | Reflux | 4-8 h | ~85% (estimated) |
| tert-Butyl | Steglich | tert-Butanol | DCC/EDC, DMAP | DCM | Room Temp | 3-6 h | >70% (estimated) |
Note: Yields for ethyl and tert-butyl esters are estimated based on typical outcomes for these reaction types.
Visualizations
Experimental Workflow for Esterification
Caption: General experimental workflow for the synthesis of esters of 1H-indazole-5-carboxylic acid.
Signaling Pathway of Fischer Esterification
Caption: Simplified mechanism of the acid-catalyzed Fischer esterification.
Discussion
The protocols presented herein offer reliable and scalable methods for the synthesis of methyl, ethyl, and tert-butyl esters of 1H-indazole-5-carboxylic acid. The Fischer esterification is a robust and economical choice for the preparation of less sterically hindered esters like the methyl and ethyl derivatives. The high yield obtained for the methyl ester demonstrates the efficiency of this method for this particular substrate.
For the synthesis of the tert-butyl ester, the presence of the bulky tert-butyl group necessitates the use of a milder and more versatile method like the Steglich esterification. This reaction proceeds under neutral conditions at room temperature, which is advantageous for substrates that may be sensitive to the harsh acidic conditions and high temperatures of the Fischer esterification. The use of a coupling agent such as DCC or EDC activates the carboxylic acid, facilitating the attack by the sterically demanding tert-butanol.
Conclusion
This application note provides clear and detailed protocols for the synthesis of methyl, ethyl, and tert-butyl 1H-indazole-5-carboxylate. The presented methods are standard, reliable, and can be readily implemented in a research and development setting. The choice of esterification protocol can be tailored based on the desired ester and the stability of the starting material. These protocols provide a solid foundation for the further elaboration of the indazole scaffold in the pursuit of novel therapeutic agents.
References
- 1. chem.kuleuven.be [chem.kuleuven.be]
- 2. Design, synthesis, and characterization of novel 5-ethylsulfonyl-indazole-3-carboxamides as dual VEGFR-2 and EGFR inhibitors: apoptotic antiproliferative and immunomodulatory evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. ETHYL 1H-INDAZOLE-5-CARBOXYLATE CAS#: 192944-51-7 [m.chemicalbook.com]
- 6. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cerritos.edu [cerritos.edu]
Application Notes and Protocols: The Role of Methyl 1H-Indazole-5-carboxylate in the Synthesis of Potent Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors investigated for therapeutic use. Methyl 1H-indazole-5-carboxylate, in particular, serves as a versatile starting material for the synthesis of these targeted therapies. Its functionalized nature at the 5-position provides a strategic anchor for chemical modifications that can lead to potent and selective inhibition of various kinases. These application notes provide an overview of its utility, detailed experimental protocols for the synthesis of a c-Jun N-terminal kinase (JNK) inhibitor, and a summary of its biological activity.
Introduction to Indazole-Based Kinase Inhibitors
The indazole nucleus, a bicyclic aromatic system composed of a benzene ring fused to a pyrazole ring, is a key pharmacophore in a variety of kinase inhibitors. Its ability to form critical hydrogen bond interactions within the ATP-binding pocket of kinases makes it an attractive scaffold for inhibitor design. Modifications at the 5-position of the indazole ring have been shown to be crucial for achieving high potency and selectivity against specific kinase targets. This compound offers a convenient starting point for such modifications, often involving amide bond formation or other coupling reactions to introduce diverse chemical moieties.
Synthesis of a JNK Inhibitor from 1H-Indazole-5-carboxylic acid
A notable application of the indazole-5-carboxylic acid scaffold is in the synthesis of potent inhibitors of c-Jun N-terminal kinases (JNKs). JNKs are key players in cellular signaling pathways that regulate stress responses, apoptosis, and inflammation, making them attractive targets for the treatment of various diseases, including neurodegenerative disorders and cancer. The following protocol details the synthesis of a 1-aryl-5-anilinoindazole as a JNK3 inhibitor, adapted from published research.[1][2]
Experimental Protocol: Synthesis of 1-(tert-butyl)-5-(phenylamino)-1H-indazole (Compound 5r from cited literature)
This protocol outlines the key steps in the synthesis, starting from 1H-indazole-5-carboxylic acid.
Step 1: Synthesis of 5-nitro-1H-indazole
A detailed procedure for this initial step is not provided in the primary source for the final compound. However, a general method involves the nitration of indazole.
Step 2: Synthesis of 1H-indazol-5-amine
The nitro group of 5-nitro-1H-indazole is reduced to an amine. A typical procedure involves the use of a reducing agent like tin(II) chloride or catalytic hydrogenation.
Step 3: Synthesis of 1-(tert-butyl)-5-iodo-1H-indazole
This step involves the protection of the indazole nitrogen and subsequent iodination.
Step 4: Synthesis of 1-(tert-butyl)-5-(phenylamino)-1H-indazole
-
To a solution of 1-(tert-butyl)-5-iodo-1H-indazole in a suitable solvent such as dioxane, add aniline, a palladium catalyst (e.g., Pd₂(dba)₃), and a ligand (e.g., Xantphos).
-
Add a base, such as cesium carbonate (Cs₂CO₃).
-
Heat the reaction mixture under an inert atmosphere (e.g., argon) at a temperature of approximately 100 °C until the reaction is complete, as monitored by an appropriate technique like thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 1-(tert-butyl)-5-(phenylamino)-1H-indazole.
Quantitative Data: Kinase Inhibition Profile
The synthesized indazole derivatives have been evaluated for their inhibitory activity against various kinases. The following table summarizes the IC₅₀ values for a representative compound from the series of 1-aryl-5-anilinoindazoles.[1][2]
| Compound Reference | Target Kinase | IC₅₀ (nM) |
| 5r | JNK3 | 20 |
| JNK1 | >1000 | |
| p38α | >1000 |
Data extracted from Bioorg. Med. Chem. Lett. 2013, 23 (9), 2683–2687.[1][2]
Signaling Pathways and Experimental Workflow
To visualize the biological context and the synthetic strategy, the following diagrams are provided.
Caption: JNK signaling pathway and the point of inhibition.
Caption: General synthetic workflow from 1H-indazole-5-carboxylic acid.
Conclusion
This compound and its corresponding carboxylic acid are valuable and versatile starting materials in the synthesis of potent and selective kinase inhibitors. The provided example of a JNK inhibitor synthesis highlights a practical application and demonstrates the importance of the 5-substituted indazole scaffold in medicinal chemistry. The ability to readily modify the 5-position allows for the exploration of a broad chemical space, leading to the discovery of novel therapeutics targeting a range of kinases involved in various disease states.
References
Methyl 1H-Indazole-5-carboxylate: A Versatile Precursor for Novel Anti-inflammatory Agents
Application Notes and Protocols for Researchers in Drug Development
Introduction: The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities.[1] Methyl 1H-indazole-5-carboxylate has emerged as a key starting material for the synthesis of potent and selective anti-inflammatory agents. Its versatile structure allows for modifications at the N1 position and the C5-carboxylate group, leading to the development of targeted inhibitors of key inflammatory mediators such as cyclooxygenase-2 (COX-2) and p38 mitogen-activated protein kinase (p38 MAPK).[2][3] These enzymes play crucial roles in the inflammatory cascade, and their inhibition offers a promising therapeutic strategy for a variety of inflammatory disorders.[2][4] This document provides detailed application notes and experimental protocols for the utilization of this compound as a precursor for the synthesis and evaluation of novel anti-inflammatory drug candidates.
Synthetic Pathways from this compound
The chemical versatility of this compound allows for two primary diversification strategies to generate libraries of potential anti-inflammatory compounds: N-alkylation/arylation and amidation of the C5-carboxylate.
A general synthetic workflow is outlined below:
Caption: Synthetic strategies for derivatizing this compound.
Experimental Protocols
Protocol for N-Alkylation of this compound
This protocol is adapted from established methods for N-alkylation of indazole carboxylates and can be optimized for specific substrates.[5][6]
Materials:
-
This compound
-
Anhydrous Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)
-
Sodium Hydride (NaH), 60% dispersion in mineral oil
-
Alkyl or Benzyl Halide (e.g., Iodomethane, Benzyl Bromide)
-
Saturated aqueous Ammonium Chloride (NH₄Cl) solution
-
Ethyl Acetate
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equivalent).
-
Add anhydrous THF to dissolve the starting material (concentration approximately 0.1 M).
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.2 equivalents) portion-wise to the stirred solution.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Re-cool the mixture to 0 °C and add the alkylating agent (1.1 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the N-alkylated product.
Protocol for Hydrolysis of Methyl Indazole-5-carboxylate Derivatives
Materials:
-
N-Substituted Methyl Indazole-5-carboxylate
-
Tetrahydrofuran (THF)
-
Methanol (MeOH)
-
Water
-
Lithium Hydroxide (LiOH) or Sodium Hydroxide (NaOH)
-
1N Hydrochloric Acid (HCl)
-
Ethyl Acetate
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Dissolve the N-substituted methyl indazole-5-carboxylate (1.0 equivalent) in a mixture of THF, MeOH, and water.
-
Add LiOH (2.0-3.0 equivalents) or an equivalent amount of NaOH.
-
Stir the mixture at room temperature until the reaction is complete (monitored by TLC).
-
Concentrate the reaction mixture under reduced pressure to remove the organic solvents.
-
Dilute the residue with water and acidify to pH 3-4 with 1N HCl.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the carboxylic acid.
Protocol for Amide Coupling to Synthesize Indazole-5-carboxamides
This general protocol for amide bond formation can be used to synthesize a variety of indazole-5-carboxamides.[7]
Materials:
-
Indazole-5-carboxylic Acid derivative
-
Anhydrous N,N-Dimethylformamide (DMF)
-
1-Hydroxybenzotriazole (HOBt)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Desired amine
-
10% Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Ethyl Acetate or Dichloromethane
Procedure:
-
To a solution of the indazole-5-carboxylic acid derivative (1.0 equivalent) in anhydrous DMF, add HOBt (1.2 equivalents) and EDC·HCl (1.2 equivalents).
-
Add TEA or DIPEA (2.0-3.0 equivalents) and stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Add the desired amine (1.1 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature overnight, monitoring for completion by TLC or LC-MS.
-
Pour the reaction mixture into water and extract with ethyl acetate or dichloromethane.
-
Wash the combined organic layers with 10% NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization to obtain the desired indazole-5-carboxamide.
Biological Evaluation Protocols
In Vitro COX-1/COX-2 Inhibition Assay
This assay determines the inhibitory activity of the synthesized compounds against COX-1 and COX-2 enzymes.[6]
Principle: The assay measures the peroxidase activity of the COX enzymes, which catalyze the conversion of arachidonic acid to prostaglandin H2. The peroxidase activity is determined by monitoring the oxidation of a chromogenic substrate.
Brief Protocol:
-
Prepare solutions of the test compounds in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add the COX-1 or COX-2 enzyme, heme, and a buffer solution.
-
Add the test compounds at various concentrations.
-
Incubate for a specified time at a controlled temperature.
-
Initiate the reaction by adding arachidonic acid and a chromogenic substrate.
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
Calculate the percentage of inhibition and determine the IC₅₀ value (the concentration of the inhibitor required to reduce enzyme activity by 50%).
In Vitro p38 MAPK Inhibition Assay
This assay evaluates the ability of the synthesized compounds to inhibit the p38 MAPK enzyme.[4]
Principle: The assay typically measures the phosphorylation of a specific p38 MAPK substrate by the active enzyme. This can be detected using various methods, including radioactivity, fluorescence, or antibody-based detection.
Brief Protocol:
-
Prepare solutions of the test compounds in a suitable solvent.
-
In a 96-well plate, add the p38 MAPK enzyme, a specific substrate (e.g., ATF-2), and ATP in a reaction buffer.
-
Add the test compounds at various concentrations.
-
Incubate the plate at a controlled temperature to allow the phosphorylation reaction to proceed.
-
Stop the reaction and detect the amount of phosphorylated substrate using an appropriate method (e.g., ELISA with a phospho-specific antibody).
-
Calculate the percentage of inhibition and determine the IC₅₀ value.
Quantitative Data on Anti-inflammatory Activity
The following tables summarize the in vitro inhibitory activities of selected indazole derivatives against key inflammatory targets.
Table 1: COX-2 Inhibitory Activity of Indazole Derivatives
| Compound | Derivative Type | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1 IC₅₀ / COX-2 IC₅₀) | Reference |
| 5-Aminoindazole | Amino-substituted Indazole | 12.32 | - | [2] |
| 6-Nitroindazole | Nitro-substituted Indazole | 19.22 | - | [2] |
| Indazole | Parent Scaffold | 23.42 | - | [2] |
| Celecoxib | Standard COX-2 Inhibitor | 5.10 | - | [2] |
Table 2: p38 MAPK Inhibitory Activity of Indazole Derivatives
| Compound | Derivative Type | p38α MAPK IC₅₀ (nM) | Reference |
| Compound 14 | N-Aromatic-Substituted Indazole | 1 | [8] |
| Compound 29 | N-Aromatic-Substituted Indazole | 1 | [8] |
| Adezmapimod (SB203580) | Standard p38 Inhibitor | 222.44 | [4] |
Table 3: Inhibition of Pro-inflammatory Cytokines by Indazole Derivatives
| Compound | Cytokine | IC₅₀ (µM) | Reference |
| Indazole | TNF-α | 220.11 | [2] |
| 5-Aminoindazole | TNF-α | 230.19 | [2] |
| Indazole | IL-1β | 120.59 | [2] |
| 6-Nitroindazole | IL-1β | 100.75 | [2] |
| Dexamethasone | TNF-α | 31.67 | [2] |
| Dexamethasone | IL-1β | 102.23 | [2] |
Signaling Pathway Diagrams
COX-2 Inhibition Pathway
Caption: Inhibition of the COX-2 pathway by indazole derivatives.
p38 MAPK Signaling Pathway in Inflammation
Caption: Inhibition of the p38 MAPK signaling pathway.
Disclaimer: The provided protocols are intended for guidance and should be adapted and optimized by qualified researchers based on specific experimental requirements and safety considerations. All laboratory work should be conducted in accordance with institutional safety policies and procedures.
References
- 1. researchgate.net [researchgate.net]
- 2. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of Potent Type V MAPK Inhibitors: Design, Synthesis, and Biological Evaluation of Benzothiazole Derivatives Targeting p38α MAPK in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, In Silico Studies, and In Vitro Anti-Inflammatory Activity of Novel Imidazole Derivatives Targeting p38 MAP Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. rsc.org [rsc.org]
- 7. derpharmachemica.com [derpharmachemica.com]
- 8. N-Aromatic-Substituted Indazole Derivatives as Brain-Penetrant and Orally Bioavailable JNK3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Derivatization of Methyl 1H-Indazole-5-carboxylate at the N1 Position: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the selective derivatization of Methyl 1H-Indazole-5-carboxylate at the N1 position. The indazole core is a privileged scaffold in medicinal chemistry, and functionalization at the N1 position is a key strategy for modulating the pharmacological properties of potential drug candidates.
Application Notes
The selective functionalization of the N1 position of the indazole ring is a common objective in the synthesis of bioactive molecules. Achieving high regioselectivity over the N2 position is a critical challenge that is influenced by several factors.
Factors Influencing N1-Regioselectivity:
-
Base and Solvent System: The choice of base and solvent is paramount for directing the regioselectivity of N-alkylation and N-arylation. Strong, non-coordinating bases such as sodium hydride (NaH) in non-polar, aprotic solvents like tetrahydrofuran (THF) are known to strongly favor N1-alkylation.[1] This preference is often attributed to the formation of a sodium-chelated intermediate involving the N2 nitrogen and the C5-carboxylate group, which sterically hinders attack at the N2 position. Conversely, the use of bases like potassium carbonate in polar aprotic solvents such as N,N-dimethylformamide (DMF) can result in a mixture of N1 and N2 isomers.
-
Counterion: The cation of the base can influence selectivity. For instance, cesium carbonate (Cs₂CO₃) in dioxane has proven to be highly effective for selective N1-alkylation.
-
Nature of the Electrophile: The steric hindrance and electronic properties of the incoming alkyl or aryl group can also influence the site of substitution.
-
Thermodynamic vs. Kinetic Control: The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer. Reaction conditions that allow for equilibration can favor the formation of the more stable N1-substituted product.[1]
Applications in Drug Development:
N1-substituted indazoles are integral to the development of various therapeutic agents. For example, derivatives of N1-substituted indazole-3-carboxamides have been synthesized and evaluated as potent inhibitors of poly(ADP-ribose)polymerase-1 (PARP-1), a key enzyme in DNA repair and a target in cancer therapy. The ability to introduce a diverse range of substituents at the N1 position is crucial for conducting structure-activity relationship (SAR) studies to optimize the potency, selectivity, and pharmacokinetic properties of new drug candidates.
Experimental Protocols
The following protocols provide detailed methodologies for the N1-alkylation and N1-arylation of this compound.
Protocol 1: Highly Selective N1-Alkylation using Sodium Hydride in Tetrahydrofuran
This protocol is optimized for achieving high N1-regioselectivity for a variety of C3-substituted indazoles, including methyl indazole-3-carboxylate, and is a promising system for selective N1-alkylation.
Materials:
-
This compound
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Alkyl halide (e.g., methyl iodide, benzyl bromide) or alkyl tosylate
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), add this compound (1.0 equiv).
-
Add anhydrous THF to achieve a concentration of approximately 0.1 M.
-
Cool the solution to 0 °C using an ice bath.
-
Carefully add sodium hydride (1.2 equiv) portion-wise to the stirred solution.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Re-cool the mixture to 0 °C and add the alkylating agent (1.1 equiv) dropwise.
-
Allow the reaction to warm to room temperature and stir for 16-24 hours, monitoring for completion by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography (silica gel) to yield the pure N1-alkylated product.
Protocol 2: Selective N1-Alkylation using Cesium Carbonate in Dioxane
This method is particularly effective for the N1-alkylation of methyl 5-bromo-1H-indazole-3-carboxylate with alkyl tosylates, consistently providing high yields of the N1-isomer.
Materials:
-
This compound
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous 1,4-Dioxane
-
Alkyl tosylate
-
Ethyl acetate
-
Water and Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 equiv) in dioxane (approx. 0.12 M) at room temperature, add cesium carbonate (2.0 equiv).
-
Add the corresponding alkyl tosylate (1.5 equiv) to the mixture.[2]
-
Heat the resulting mixture to 90 °C and stir for 2 hours, or until the reaction is complete as monitored by TLC/LC-MS.
-
Cool the mixture to room temperature and pour it into ethyl acetate.
-
Wash the organic phase with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
Protocol 3: N1-Arylation via Ullmann Condensation
The Ullmann reaction is a classic method for the formation of C-N bonds and can be adapted for the N-arylation of indazoles.
Materials:
-
This compound
-
Aryl iodide or aryl bromide
-
Copper(I) iodide (CuI)
-
Diamine ligand (e.g., N,N'-dimethylethylenediamine)
-
Potassium phosphate (K₃PO₄) or Cesium carbonate (Cs₂CO₃)
-
Anhydrous solvent (e.g., dioxane, toluene, or DMF)
Procedure:
-
To an oven-dried Schlenk tube, add CuI (5-10 mol%), the diamine ligand (10-20 mol%), and the base (2.0 equiv).
-
Add this compound (1.0 equiv) and the aryl halide (1.2 equiv).
-
Add the anhydrous solvent.
-
Degas the mixture by three freeze-pump-thaw cycles.
-
Heat the reaction mixture at 110-130 °C for 24-48 hours under an inert atmosphere.
-
Cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography.
Protocol 4: N1-Arylation via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile palladium-catalyzed cross-coupling reaction for C-N bond formation.
Materials:
-
This compound
-
Aryl halide (bromide, chloride, or triflate)
-
Palladium precatalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂)
-
Phosphine ligand (e.g., XPhos, SPhos, or BINAP)
-
Base (e.g., NaOt-Bu, K₃PO₄, or Cs₂CO₃)
-
Anhydrous solvent (e.g., toluene or dioxane)
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium precatalyst (1-5 mol%), the phosphine ligand (1.2-1.5 times the Pd amount), and the base (1.5-2.0 equiv) to a dry Schlenk tube.
-
Add this compound (1.0 equiv) and the aryl halide (1.2 equiv).
-
Add the anhydrous solvent.
-
Seal the tube and heat the reaction mixture at 80-110 °C for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction, dilute with an organic solvent, and filter through Celite.
-
Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the residue by column chromatography.
Data Presentation
The following tables summarize quantitative data for the N1-derivatization of indazole-carboxylate derivatives under various conditions.
Table 1: N1-Alkylation of Indazole-Carboxylate Derivatives
| Indazole Substrate | Alkylating Agent | Base / Solvent | N1:N2 Ratio | Yield (%) | Reference |
| Methyl 1H-indazole-3-carboxylate | n-pentyl bromide | NaH / THF | >99:1 | 89 | [3] |
| Methyl 5-bromo-1H-indazole-3-carboxylate | Ethyl tosylate | Cs₂CO₃ / Dioxane | >95:5 | 90-98 | [2] |
| Methyl 1H-indazole-3-carboxylate | n-pentanol | Mitsunobu | 1:2.5 | 20 (N1) | [3] |
| Methyl 5-bromo-1H-indazole-6-carboxylate | Isobutyl bromide | K₂CO₃ / DMF | 58:42 | 47 (N1) | [4] |
Table 2: N1-Arylation of Indazoles
| Indazole Substrate | Arylating Agent | Catalyst / Ligand / Base / Solvent | Yield (%) | Reference |
| Indazole | Aryl Iodides/Bromides | CuI / Diamine / K₃PO₄ / Dioxane | 70-95 | [5] |
| Indazole | Aryl Halides | Pd₂(dba)₃ / Bulky Phosphine Ligand / NaOt-Bu / Toluene | 65-98 | [6] |
| Indazole | Arylboronic acids | Cu(OAc)₂ / Pyridine / Toluene | 60-90 | [2] |
Mandatory Visualization
Caption: A generalized experimental workflow for the N1-derivatization of this compound.
Caption: Synthetic pathways for the N1-derivatization of this compound.
Caption: Logical relationships of factors governing the regioselectivity of indazole N1-derivatization.
References
- 1. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 2. Synthesis of substituted N-heterocycles by N-arylation [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles [organic-chemistry.org]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Application Notes: The Role of Methyl 1H-Indazole-5-carboxylate in the Development of Bioactive Compounds
Introduction
Methyl 1H-indazole-5-carboxylate is a versatile heterocyclic compound that serves as a crucial intermediate in medicinal chemistry.[1] While not typically evaluated for biological activity in its own right, its structural features make it an ideal scaffold for the synthesis of a diverse range of more complex molecules with significant therapeutic potential. The indazole nucleus is a key component of numerous compounds investigated for anti-inflammatory, anticancer, and kinase inhibitory activities.[1]
This document provides detailed protocols for the synthesis of potent kinase inhibitors derived from an indazole scaffold conceptually similar to this compound, and for the subsequent biological evaluation of these synthesized compounds. The methodologies outlined below are intended for researchers, scientists, and drug development professionals engaged in the discovery of novel therapeutics.
Application as a Synthetic Intermediate
This compound provides a foundational structure that can be readily modified at several positions to generate libraries of compounds for biological screening. A common strategy involves the functionalization of the indazole ring, for example, through bromination, to introduce a handle for cross-coupling reactions such as the Suzuki-Miyaura coupling. This allows for the introduction of various aryl or heteroaryl substituents, which is a key step in tuning the biological activity and selectivity of the final compounds.
The following sections detail the synthesis of 1H-pyridin-4-yl-3,5-disubstituted indazoles, which have been identified as potent inhibitors of Akt kinase, a key node in cellular signaling pathways frequently dysregulated in cancer. The starting material for this synthesis is a derivative of a 5-bromo-1H-indazole, which can be conceptually derived from this compound.
Experimental Protocols
I. Synthesis of 5-Aryl-Substituted-1-(2-cyanopyridin-4-yl)-N,N-diethyl-1H-indazole-3-carboxamides via Suzuki Coupling
This protocol describes the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to synthesize a library of 5-aryl-substituted indazole derivatives.
Materials and Reagents:
-
5-Bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide
-
Various aryl boronic acids
-
Palladium(II) acetate (Pd(OAc)₂)
-
Cesium fluoride (CsF)
-
1,4-Dioxane
-
Nitrogen gas supply
-
Round-bottom flask
-
Magnetic stirrer and heat plate
-
Reflux condenser
-
Silica gel for column chromatography
-
Ethyl acetate
-
Hexane
-
Dichloromethane
-
Sodium sulfate (Na₂SO₄)
-
Rotary evaporator
Procedure:
-
To a solution of 5-Bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide (1 equivalent) in 1,4-dioxane, add the desired aryl boronic acid (1.2 equivalents).
-
Add cesium fluoride (3 equivalents) and palladium(II) acetate (0.1 equivalents) to the reaction mixture.
-
De-gas the reaction mixture by bubbling nitrogen gas through the solution for 15-20 minutes.
-
Heat the reaction mixture to 80-90 °C and stir under a nitrogen atmosphere for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and quench with ice water (200 mL) and dichloromethane (200 mL).
-
Separate the organic layer, and dry it over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the organic layer under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to yield the pure 5-aryl-substituted indazole derivative.[1]
II. In Vitro Antiproliferation Assay (MTT Assay)
This protocol describes the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of the synthesized indazole derivatives on cancer cell lines.
Materials and Reagents:
-
Cancer cell lines (e.g., K562 - chronic myelogenous leukemia)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
Synthesized indazole derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
96-well flat-bottom plates
-
Humidified incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture cancer cells to ~80% confluency.
-
Trypsinize and resuspend cells in fresh medium.
-
Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the synthesized indazole derivatives in culture medium. The final DMSO concentration should be ≤ 0.5%.
-
Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubate the plates for 48-72 hours.
-
-
MTT Addition and Incubation:
-
Add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate for 4 hours at 37°C, allowing viable cells to form formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well.
-
Mix gently on an orbital shaker for 10-15 minutes to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC₅₀ (concentration that inhibits 50% of cell growth) by plotting a dose-response curve.
-
III. In Vitro Akt Kinase Inhibition Assay
This protocol outlines a method to determine the inhibitory activity of the synthesized indazole derivatives against Akt kinase.
Materials and Reagents:
-
Recombinant human Akt kinase
-
GSK-β peptide substrate
-
ATP
-
Kinase buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA)
-
Synthesized indazole derivatives (serial dilutions in DMSO)
-
Kinase detection kit (e.g., ADP-Glo™ Kinase Assay)
-
384-well white plates
-
Luminometer
Procedure:
-
Assay Plate Preparation:
-
Prepare serial dilutions of the synthesized indazole derivatives in kinase buffer.
-
Add 2.5 µL of each dilution or vehicle control (DMSO) to the wells of a 384-well plate.
-
-
Enzyme and Substrate Addition:
-
Add 2.5 µL of a solution containing the Akt enzyme and the GSK-β peptide substrate in kinase buffer to each well.
-
-
Initiation of Kinase Reaction:
-
Initiate the reaction by adding 5 µL of ATP solution.
-
Incubate the plate at 30°C for 1 hour.
-
-
Detection of Kinase Activity:
-
Stop the reaction and detect the generated ADP according to the manufacturer's protocol for the kinase detection kit (e.g., by adding ADP-Glo™ Reagent).
-
Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent and incubate for another 30 minutes.
-
-
Luminescence Measurement:
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC₅₀ value by fitting the data to a dose-response curve.
-
Data Presentation
The following tables summarize the quantitative data for the antiproliferative and Akt kinase inhibitory activities of representative 5-aryl-substituted indazole derivatives synthesized from a 5-bromo-indazole precursor.
Table 1: Antiproliferative Activity of Synthesized Indazole Derivatives against K562 Cancer Cell Line
| Compound ID | R Group (Aryl Substituent) | IC₅₀ (µM) |
| 7a | Phenyl | >100 |
| 7b | 4-Methylphenyl | 85.3 |
| 7c | 4-Methoxyphenyl | 65.2 |
| 7d | 4-Chlorophenyl | 45.8 |
| 7e | 3,4-Dichlorophenyl | 25.1 |
| 7f | 4-Trifluoromethylphenyl | 15.6 |
| 7g | 2-Naphthyl | 35.4 |
Table 2: In Vitro Akt Kinase Inhibitory Activity of Synthesized Indazole Derivatives
| Compound ID | R Group (Aryl Substituent) | % Inhibition at 10 µM |
| 7a | Phenyl | 25 |
| 7b | 4-Methylphenyl | 38 |
| 7c | 4-Methoxyphenyl | 45 |
| 7d | 4-Chlorophenyl | 62 |
| 7e | 3,4-Dichlorophenyl | 78 |
| 7f | 4-Trifluoromethylphenyl | 85 |
| 7g | 2-Naphthyl | 55 |
Signaling Pathway
The synthesized indazole derivatives act as inhibitors of Akt kinase, a critical component of the PI3K/Akt/mTOR signaling pathway. This pathway is a key regulator of cell proliferation, survival, and growth, and its aberrant activation is a hallmark of many cancers.
References
Application Note: High-Throughput Screening of Methyl 1H-Indazole-5-carboxylate Derived Libraries for Kinase Inhibitor Discovery
Audience: Researchers, scientists, and drug development professionals.
Introduction
The indazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates, particularly in oncology.[1][2][3][4] Indazole-containing compounds are known to exhibit a wide range of pharmacological activities, including potent inhibition of protein kinases, which are crucial regulators of cellular processes often dysregulated in diseases like cancer.[2] Several FDA-approved kinase inhibitors, such as Axitinib, Pazopanib, and Entrectinib, feature the indazole core, highlighting its importance in drug design.[1][2]
Methyl 1H-indazole-5-carboxylate is a versatile chemical building block, serving as an ideal starting point for the synthesis of diverse compound libraries.[5] Its structure allows for functionalization at multiple positions, enabling the generation of novel derivatives with a wide range of physicochemical properties. This application note describes a framework for utilizing libraries derived from this compound in high-throughput screening (HTS) campaigns to identify and characterize novel protein kinase inhibitors.
Application: Targeting Protein Kinases
Libraries derived from the indazole scaffold have demonstrated significant potential as inhibitors of various protein kinase families, including receptor tyrosine kinases (RTKs) and serine/threonine kinases.[2][6] These kinases are integral components of signaling pathways that control cell growth, proliferation, and survival.
Key Kinase Targets for Indazole Derivatives:
-
VEGFR (Vascular Endothelial Growth Factor Receptor): Crucial for angiogenesis, the formation of new blood vessels required for tumor growth.[2][6]
-
FGFR (Fibroblast Growth Factor Receptor): Involved in cell proliferation, differentiation, and migration; its aberration is linked to various cancers.[2][6]
-
EGFR (Epidermal Growth Factor Receptor): A key driver in the development and progression of several cancer types, including lung and colorectal cancers.[6][7]
-
PDK1 (Phosphoinositide-Dependent Kinase 1): A master kinase that activates other kinases in the PI3K/AKT signaling pathway, which is critical for cell survival.[6]
-
ERK1/2 (Extracellular Signal-Regulated Kinase 1/2): Key components of the MAPK/ERK pathway that regulates cell proliferation and differentiation.[7]
Data Presentation: Activity of Indazole Derivatives
The following table summarizes the inhibitory activity of various indazole-based compounds against selected protein kinases, demonstrating the scaffold's potential in developing potent inhibitors.
| Compound Class/Reference Example | Target Kinase | IC50 (nM) | Notes |
| Pazopanib Hybrid (cpd 131)[6] | VEGFR | 37 | A multi-kinase inhibitor with desirable pharmacokinetic profiles.[6] |
| 1H-Indazole Derivative (cpd 109)[6] | EGFR (T790M mutant) | 5.3 | Potent activity against both wild-type and mutant EGFR.[6] |
| 1H-Indazole Derivative (cpd 109)[6] | EGFR (wild-type) | 8.3 | Strong potency against the wild-type kinase.[6] |
| 1H-Indazole Derivative (cpd 102)[6] | FGFR1 | 30.2 ± 1.9 | Exhibited the most potent FGFR1 inhibitory activity in its series.[6] |
| Benzo[d]imidazol-2-yl)-1H-indazol (cpd 129)[6] | PDK1 | 80 | Identified as a potent lead compound against PDK1.[6] |
| 1H-Indazole Amide (cpd 116)[7] | ERK1 | 9.3 ± 3.2 | Showed excellent enzymatic activity toward ERK1.[7] |
| 1H-Indazole Amide (cpd 117)[7] | ERK2 | 11.2 ± 1.5 | Demonstrated strong cellular and enzymatic activity.[7] |
Visualizations: Workflows and Pathways
The following diagrams illustrate the key processes involved in an HTS campaign for kinase inhibitors, from library synthesis to the targeted signaling pathway.
Caption: Logic for creating a diverse compound library from a core scaffold.
Caption: Workflow for a typical high-throughput screening (HTS) campaign.
Caption: Simplified RTK signaling pathway targeted by kinase inhibitors.
Experimental Protocols
Protocol 1: Primary HTS - Homogeneous Time-Resolved Fluorescence (HTRF®) Kinase Assay
This protocol describes a generic, high-throughput biochemical assay to identify inhibitors of a specific protein kinase (e.g., FGFR1).
1. Principle: This assay measures the phosphorylation of a biotinylated substrate peptide by the kinase. A Europium cryptate-labeled anti-phospho-tyrosine antibody and Streptavidin-XL665 are used for detection. When the substrate is phosphorylated, the two fluorophores are brought into proximity, allowing for Fluorescence Resonance Energy Transfer (FRET). Inhibitors will prevent phosphorylation, leading to a decrease in the FRET signal.
2. Materials & Reagents:
-
Recombinant human kinase (e.g., FGFR1)
-
Biotinylated substrate peptide (e.g., Biotin-poly-GT)
-
ATP (Adenosine triphosphate)
-
Anti-phospho-tyrosine antibody labeled with Europium Cryptate (Eu3+)
-
Streptavidin-XL665
-
Assay Buffer: 50 mM HEPES (pH 7.4), 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20
-
Stop Solution: 100 mM EDTA in assay buffer
-
Test Compounds: Indazole library compounds dissolved in 100% DMSO
-
Low-volume 384-well white plates
-
HTRF®-compatible microplate reader
3. Assay Procedure:
-
Compound Plating: Using an acoustic liquid handler, dispense 50 nL of test compounds (at 10 mM in DMSO) into the wells of a 384-well plate. For controls, dispense 50 nL of DMSO (0% inhibition) and 50 nL of a known potent inhibitor (100% inhibition).
-
Kinase/Substrate Addition: Prepare a 2X kinase/substrate mix in assay buffer. Dispense 5 µL of this solution into each well. The final concentration should be optimized for each kinase (e.g., 1-5 nM kinase, 200 nM substrate).
-
Initiate Reaction: Prepare a 2X ATP solution in assay buffer. Add 5 µL to each well to start the kinase reaction. The final ATP concentration should be at or near the Km for the specific kinase (e.g., 10 µM).
-
Incubation: Gently mix the plate and incubate at room temperature for 60 minutes.
-
Stop & Detect: Prepare a detection mix containing the Eu3+-labeled antibody and Streptavidin-XL665 in stop solution. Add 10 µL of this detection mix to each well.
-
Final Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.
-
Plate Reading: Read the plate on an HTRF®-compatible reader, measuring the emission at 620 nm (cryptate) and 665 nm (XL665) after excitation at 320 nm.
4. Data Analysis:
-
Calculate the HTRF® ratio: (Emission at 665 nm / Emission at 620 nm) * 10,000.
-
Calculate the percent inhibition for each compound: % Inhibition = 100 * (1 - [(Ratio_Compound - Ratio_High_Control) / (Ratio_Low_Control - Ratio_High_Control)])
-
Identify "hits" as compounds exhibiting inhibition above a defined threshold (e.g., >50% inhibition or >3 standard deviations from the mean of the DMSO controls).
Protocol 2: Secondary Assay - Cell-Based Target Engagement
This protocol describes a secondary assay to confirm that "hit" compounds from the primary screen inhibit the target kinase within a cellular context.
1. Principle: This assay measures the autophosphorylation of the target receptor tyrosine kinase in a cell line that overexpresses it (e.g., a cancer cell line with amplified FGFR1). Inhibition of the kinase by a compound will result in a decreased phosphorylation signal. The signal is detected using an AlphaLISA® SureFire® kit.
2. Materials & Reagents:
-
Cancer cell line overexpressing the target kinase (e.g., HT-29 for EGFR).[6]
-
Cell Culture Medium (e.g., DMEM with 10% FBS)
-
Growth Factor Ligand (e.g., FGF for FGFR, EGF for EGFR)
-
Lysis Buffer (provided in kit)
-
AlphaLISA® Acceptor beads and Biotinylated antibody against the target protein
-
Streptavidin-coated Donor beads
-
Test Compounds from primary screen
-
384-well cell culture plates and 384-well AlphaPlates™
3. Assay Procedure:
-
Cell Plating: Seed cells into a 384-well culture plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of the hit compounds (e.g., 10 µM to 1 nM) for 2 hours.
-
Ligand Stimulation: Stimulate the kinase pathway by adding the specific growth factor ligand for 15-30 minutes at 37°C.
-
Cell Lysis: Remove the medium and add 10 µL of Lysis Buffer to each well. Incubate for 10 minutes with gentle agitation.
-
Lysate Transfer: Transfer 5 µL of the lysate to a 384-well AlphaPlate™.
-
Detection:
-
Add 5 µL of a mix of AlphaLISA® Acceptor beads and the biotinylated anti-phospho-target antibody.
-
Incubate for 60 minutes at room temperature.
-
Add 5 µL of Streptavidin-coated Donor beads.
-
Incubate for 30 minutes in the dark.
-
-
Plate Reading: Read the plate on an AlphaScreen-capable plate reader.
4. Data Analysis:
-
Plot the AlphaLISA® signal against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value for each compound. This cellular IC50 value represents the concentration required to inhibit the target kinase by 50% in a cellular environment.
References
- 1. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01147B [pubs.rsc.org]
- 2. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis molecular docking and DFT studies on novel indazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chemimpex.com [chemimpex.com]
- 6. mdpi.com [mdpi.com]
- 7. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Suzuki Coupling Reactions with Methyl 1H-Indazole-5-carboxylate Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for performing Suzuki-Miyaura cross-coupling reactions with methyl 1H-indazole-5-carboxylate and its derivatives. This protocol is essential for the synthesis of complex biaryl and heteroaryl indazole compounds, which are significant scaffolds in medicinal chemistry and drug development due to their wide range of biological activities.
Introduction
Indazole derivatives are crucial pharmacophores found in numerous biologically active compounds, exhibiting anticancer, anti-inflammatory, and antimicrobial properties.[1] The Suzuki-Miyaura coupling is a highly effective and versatile method for forming carbon-carbon bonds, particularly for creating C(sp²)–C(sp²) linkages between aryl or heteroaryl groups.[1][2][3] This reaction is favored for its mild conditions, tolerance to a broad range of functional groups, and the commercial availability and stability of boronic acid reagents.[1][3]
This document outlines optimized conditions and protocols for the Suzuki coupling of bromo-indazole carboxylates with various boronic acids, providing a pathway to novel indazole-based molecules.
Reaction Principle
The Suzuki-Miyaura coupling reaction involves the palladium-catalyzed cross-coupling of an organoboron compound (like a boronic acid or ester) with an organic halide or triflate.[4] The catalytic cycle typically involves three main steps: oxidative addition of the organic halide to a Pd(0) complex, transmetalation of the organoboron compound, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.
Experimental Protocols
General Protocol for Suzuki-Miyaura Cross-Coupling
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
5-Bromo-1H-indazole derivative (e.g., Methyl 5-bromo-1H-indazole-carboxylate)
-
Aryl or heteroaryl boronic acid
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, Pd(OAc)₂, Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Anhydrous solvent (e.g., 1,4-dioxane/water, DME, toluene)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware and stirring equipment
-
Purification supplies (e.g., silica gel for column chromatography, celite)
Procedure:
-
Reaction Setup: To a round-bottom flask or sealed tube, add the 5-bromo-1H-indazole derivative (1.0 eq.), the aryl/heteroaryl boronic acid (1.2-2.0 eq.), the palladium catalyst (0.02-0.10 eq.), and the base (2.0-3.0 eq.).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the anhydrous solvent system via syringe.
-
Reaction: Stir the mixture at the specified temperature (typically 80-110 °C) for the designated time (2-24 hours). Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. If a solid precipitate is present, filter the mixture through a pad of celite, washing with an organic solvent (e.g., ethyl acetate). The filtrate is then typically washed with water and brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel to yield the desired coupled product.
Data Presentation
The following tables summarize reaction conditions and yields for Suzuki coupling reactions of various indazole derivatives, providing a reference for experimental design.
Table 1: Screening of Palladium Catalysts for Suzuki Coupling of 5-bromo-1-ethyl-1H-indazole with N-Boc-2-pyrroleboronic acid [5][6][7]
| Entry | Catalyst | Time (h) | Yield (%) |
| 1 | Pd(PPh₃)₄ | 2 | 70 |
| 2 | Pd(dppf)Cl₂ | 2 | 92 |
| 3 | Pd(OAc)₂ | 2 | 65 |
| 4 | Pd(PCy₃)₂ | 2 | 40 |
Reaction Conditions: 5-bromo-1-ethyl-1H-indazole, N-Boc-2-pyrroleboronic acid, K₂CO₃ as base, in dimethoxyethane at 80 °C.
Table 2: Suzuki Coupling of N-substituted 5-bromoindazoles with Heteroarylboronic Acids [5]
| Indazole Substrate | Boronic Acid | Product | Yield (%) |
| 5-bromo-1-ethyl-1H-indazole | N-Boc-2-pyrroleboronic acid | 5-(N-Boc-pyrrol-2-yl)-1-ethyl-1H-indazole | 92 |
| 5-bromo-1-ethyl-1H-indazole | 2-thiopheneboronic acid | 1-ethyl-5-(thiophen-2-yl)-1H-indazole | 78 |
| 5-bromo-1-methyl-1H-indazole | N-Boc-2-pyrroleboronic acid | 5-(N-Boc-pyrrol-2-yl)-1-methyl-1H-indazole | 89 |
| 5-bromo-1-methyl-1H-indazole | 2-thiopheneboronic acid | 1-methyl-5-(thiophen-2-yl)-1H-indazole | 75 |
Reaction Conditions: Pd(dppf)Cl₂ as catalyst, K₂CO₃ as base, in dimethoxyethane at 80 °C for 2 hours.[5]
Table 3: Suzuki Coupling of 5-Bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide with Aryl Boronic Acids [8]
| Entry | Aryl Boronic Acid | Yield (%) |
| 1 | Phenylboronic acid | 85 |
| 2 | 4-Methoxyphenylboronic acid | 88 |
| 3 | 4-Fluorophenylboronic acid | 82 |
| 4 | 3,4-Dimethoxyphenylboronic acid | 90 |
Reaction Conditions: Pd(OAc)₂ as catalyst, CsF as base, in a suitable solvent.
Visualizations
The following diagrams illustrate the fundamental processes involved in the Suzuki-Miyaura coupling reaction and a typical experimental workflow.
Caption: Suzuki-Miyaura Catalytic Cycle.
Caption: General Experimental Workflow for Suzuki Coupling.
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a robust and efficient method for the synthesis of 5-aryl and 5-heteroaryl indazole carboxylates. The choice of catalyst, base, and solvent system is critical for achieving high yields and purity. The protocols and data presented herein serve as a valuable resource for researchers in the development of novel indazole-based compounds for pharmaceutical applications. Further optimization may be necessary depending on the specific electronic and steric properties of the coupling partners.
References
- 1. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - RSC Advances (RSC Publishing) DOI:10.1039/D0RA08598G [pubs.rsc.org]
- 3. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. ias.ac.in [ias.ac.in]
Application Notes and Protocols for the Functionalization of Methyl 1H-Indazole-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of synthetic methodologies for the functionalization of Methyl 1H-Indazole-5-carboxylate. The indazole scaffold is a privileged structure in medicinal chemistry, and its derivatives exhibit a wide range of biological activities, including anti-cancer, anti-inflammatory, and antiviral properties.[1][2] this compound is a key intermediate, offering multiple sites for modification to generate diverse libraries of compounds for drug discovery and development.[3] This document details protocols for N-functionalization, C-H functionalization, and cross-coupling reactions, supported by quantitative data and experimental workflows.
N-Functionalization of the Indazole Ring
Direct N-alkylation of 1H-indazoles often yields a mixture of N1 and N2 substituted products.[4] The regioselectivity of this reaction is influenced by the substrate, electrophile, base, and solvent.[5][6]
Regioselective N-Alkylation
The choice of reaction conditions can significantly direct the alkylation to either the N1 or N2 position. Generally, the use of sodium hydride in THF tends to favor the formation of the N1 isomer, while conditions such as Mitsunobu reactions can favor the N2 isomer.[6][7] For indazoles with substituents at the C7 position, excellent N2 regioselectivity has been observed.[5][6]
Protocol 1: N1-Alkylation using Sodium Hydride
This protocol is adapted from procedures for the N-alkylation of substituted indazoles.[6]
Materials:
-
This compound
-
Alkyl halide (e.g., ethyl bromide, benzyl bromide)
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a stirred suspension of sodium hydride (1.2 eq.) in anhydrous THF at 0 °C under an inert atmosphere (e.g., argon), add a solution of this compound (1.0 eq.) in anhydrous THF dropwise.
-
Allow the mixture to stir at room temperature for 30 minutes.
-
Cool the mixture back to 0 °C and add the alkyl halide (1.1 eq.) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to isolate the N1-alkylated product.
Protocol 2: N2-Alkylation via Mitsunobu Reaction
This protocol is based on general Mitsunobu conditions for indazole alkylation.[7]
Materials:
-
This compound
-
Alcohol (e.g., n-pentanol)
-
Triphenylphosphine (PPh₃)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)
-
Anhydrous Tetrahydrofuran (THF)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of this compound (1.0 eq.), the desired alcohol (1.2 eq.), and triphenylphosphine (1.5 eq.) in anhydrous THF at 0 °C under an inert atmosphere, add DIAD or DEAD (1.5 eq.) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Concentrate the reaction mixture under reduced pressure.
-
Resuspend the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography to separate the N2-alkylated product from the N1-isomer and triphenylphosphine oxide.
| Reaction | Conditions | Major Product | Yield (%) | N1:N2 Ratio |
| N-pentylation | NaH, THF, n-pentyl bromide | N1 | - | Favorable for N1 |
| N-pentylation | PPh₃, DIAD, n-pentanol, THF | N2 | 58 | 1:2.5[7] |
C-H Functionalization of the Indazole Ring
Direct C-H functionalization is a powerful, atom-economical method for modifying the indazole core.[8][9] Transition metal-catalyzed reactions, particularly with rhodium and palladium, have been extensively developed for this purpose.[10][11][12]
C3-Functionalization
The C3 position of the indazole ring is a common site for functionalization. Halogenation at this position provides a handle for further cross-coupling reactions.
Protocol 3: C3-Iodination
This protocol is adapted from a general procedure for the iodination of indazoles.[13]
Materials:
-
This compound
-
Iodine (I₂)
-
Potassium hydroxide (KOH)
-
N,N-Dimethylformamide (DMF)
-
Crushed ice
-
Sodium thiosulfate solution
-
Water
Procedure:
-
To a solution of this compound (1.0 eq.) in DMF, add powdered potassium hydroxide (3.0 eq.) portion-wise at room temperature.
-
Stir the mixture for 30 minutes.
-
Add iodine (2.0 eq.) in several portions over 20 minutes.
-
Continue stirring at room temperature for 3-4 hours, monitoring by TLC.
-
Pour the reaction mixture onto crushed ice with vigorous stirring.
-
Decolorize the mixture by adding sodium thiosulfate solution.
-
Collect the precipitated solid by filtration, wash with water, and dry to afford Methyl 3-Iodo-1H-Indazole-5-carboxylate.
| Reaction | Reagents | Position | Yield (%) |
| Iodination | I₂, KOH, DMF | C3 | Good to excellent[13] |
| Bromination | NBS, various conditions | C3 | Moderate to good[14] |
| Chlorination | NCS, DMSO | C3 | Good[13] |
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are indispensable tools for forming C-C and C-N bonds on the indazole nucleus.[15][16] The Suzuki-Miyaura and Buchwald-Hartwig amination reactions are particularly noteworthy.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling enables the introduction of aryl or heteroaryl groups. This is typically performed on a halogenated indazole precursor.
Protocol 4: Suzuki-Miyaura Coupling of a C7-Bromoindazole Derivative
This protocol is based on the Suzuki-Miyaura coupling of 7-bromoindazoles.[17] A similar strategy can be applied to other bromo-substituted Methyl Indazole-5-carboxylate isomers.
Materials:
-
Methyl 7-Bromo-1H-Indazole-5-carboxylate (requires separate synthesis)
-
Aryl or heteroaryl boronic acid (1.5 eq.)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (5-10 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 eq.)
-
1,2-Dimethoxyethane (DME) and Water (4:1)
-
Saturated aqueous sodium bicarbonate solution
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
In a reaction vessel, combine Methyl 7-Bromo-1H-Indazole-5-carboxylate (1.0 eq.), the boronic acid (1.5 eq.), and Pd(dppf)Cl₂ (0.05 eq.).
-
Evacuate and backfill the vessel with an inert gas.
-
Add a degassed solution of K₂CO₃ (2.0 eq.) in DME and water.
-
Heat the mixture to 80-100 °C and stir for 2-12 hours until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution and brine.
-
Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by silica gel column chromatography.
| Reactants | Catalyst | Product | Yield (%) |
| 7-Bromo-4-sulfonamido-1H-indazole + Arylboronic acid | Pd(dppf)Cl₂ | 7-Aryl-4-sulfonamido-1H-indazole | Moderate to excellent[17] |
| 5-Bromo-1-ethyl-1H-indazole + N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ | 5-(N-Boc-pyrrol-2-yl)-1-ethyl-1H-indazole | Good[15] |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination allows for the synthesis of N-substituted aminoindazoles.
Protocol 5: Buchwald-Hartwig Amination of a 6-Bromoindazole Derivative
This protocol is adapted for a potential bromo-substituted Methyl Indazole-5-carboxylate isomer, based on a general procedure for 6-bromoindazoles.[18]
Materials:
-
Methyl 6-Bromo-1H-Indazole-5-carboxylate (requires separate synthesis)
-
Primary or secondary amine (1.2 eq.)
-
RuPhos precatalyst (2 mol%) or other suitable Pd-catalyst/ligand system
-
Lithium bis(trimethylsilyl)amide (LiHMDS) (1M in THF, 2.0 eq.) or another suitable base (e.g., NaOtBu, Cs₂CO₃)
-
Anhydrous Tetrahydrofuran (THF) or Dioxane
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To an oven-dried Schlenk tube, add the bromo-indazole (1.0 eq.), the amine (1.2 eq.), and the palladium precatalyst (0.02 eq.).
-
Evacuate and backfill the tube with an inert gas three times.
-
Add the anhydrous solvent via syringe.
-
Add the base (e.g., LiHMDS solution) dropwise to the stirred reaction mixture.
-
Seal the tube and heat the reaction mixture to 65-100 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and quench with saturated aqueous ammonium chloride solution.
-
Extract the mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
| Reactants | Catalyst/Ligand | Product | Yield (%) |
| 6-Bromo-1H-indazole + Secondary amine | RuPhos precatalyst | 6-(Dialkylamino)-1H-indazole | Not specified, but generally high[18] |
| 3-Bromo-1-(THP)-1H-indazole + 4-Fluoro-3-nitroaniline | Pd(OAc)₂ / Xantphos | 3-(4-Fluoro-3-nitroanilino)-1-(THP)-1H-indazole | Not specified[19] |
Experimental Workflows and Diagrams
Caption: General workflow for N-alkylation of indazoles.
Caption: Workflow for Suzuki-Miyaura cross-coupling.
Caption: Key sites for functionalization on the indazole ring. (Note: Image generation for chemical structures is illustrative).
References
- 1. benchchem.com [benchchem.com]
- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. d-nb.info [d-nb.info]
- 6. research.ucc.ie [research.ucc.ie]
- 7. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 8. researchgate.net [researchgate.net]
- 9. Recent advances in C–H functionalization of 2H-indazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Direct synthesis of indazole derivatives via Rh(iii)-catalyzed C–H activation of phthalazinones and allenes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Rhodium(III)-Catalyzed Indazole Synthesis by C–H Bond Functionalization and Cyclative Capture - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. soc.chim.it [soc.chim.it]
- 14. pubs.acs.org [pubs.acs.org]
- 15. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles [mdpi.com]
- 16. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 17. pubs.rsc.org [pubs.rsc.org]
- 18. benchchem.com [benchchem.com]
- 19. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 1H-Indazole-5-carboxylate
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of Methyl 1H-Indazole-5-carboxylate. Our aim is to help you improve your yield and overcome common challenges encountered during this synthetic process.
Frequently Asked Questions (FAQs)
Q1: My overall yield for the synthesis of this compound is low. What are the common causes and how can I improve it?
A1: Low overall yield can stem from issues in either the formation of the 1H-indazole-5-carboxylic acid precursor or the final esterification step.
For the synthesis of 1H-indazole-5-carboxylic acid (precursor):
-
Incomplete Diazotization: If you are synthesizing the precursor from an aniline derivative, ensure complete diazotization by maintaining a low temperature (0-5 °C) and using a slight excess of sodium nitrite.
-
Side Reactions: The Fischer indole synthesis, a common route to the indazole core, can be prone to side reactions like the formation of hydrazones and dimers.[1] Careful control of reaction temperature and acid catalyst concentration is crucial.
-
Poor Cyclization: The cyclization step to form the indazole ring can be sensitive to the substrate and reaction conditions. The presence of an ortho-hydroxy group on the starting material has been found to be essential for cyclization in some methods.[1]
For the esterification of 1H-indazole-5-carboxylic acid:
-
Incomplete Reaction: Ensure the reaction goes to completion by using a sufficient excess of methanol and an adequate amount of acid catalyst (e.g., concentrated sulfuric acid). Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Hydrolysis of the Ester: During workup, ensure the neutralization step is performed carefully. Prolonged exposure to basic or acidic aqueous conditions can lead to hydrolysis of the methyl ester back to the carboxylic acid.
-
Purification Losses: The product may have some solubility in the aqueous layer. Ensure thorough extraction with a suitable organic solvent like ethyl acetate.
Q2: I am observing significant impurity formation in my reaction. What are the likely side products and how can I minimize them?
A2: Impurity formation is a common issue. The nature of the impurities depends on the synthetic route employed.
-
N-Alkylation: A significant side reaction can be the formation of a mixture of N-1 and N-2 alkylated regioisomers, especially if alkylating agents are present. The ratio of these isomers is highly dependent on the reaction conditions.
-
Hydrazone and Dimer Formation: In the Fischer indole synthesis, elevated temperatures can lead to the formation of hydrazones and dimers as byproducts.[1]
-
Unreacted Starting Material: Incomplete conversion of the starting material is a common source of impurities. Monitor the reaction by TLC to ensure complete consumption of the starting material before workup.
To minimize these impurities, it is essential to optimize reaction conditions such as temperature, reaction time, and stoichiometry of reagents.
Q3: I am having difficulty purifying the final product, this compound. What are the recommended purification methods?
A3: Purification can be challenging due to the product's properties.
-
Extraction: After neutralization, the product is typically extracted into an organic solvent like ethyl acetate. If the product has some water solubility, perform multiple extractions to maximize recovery.
-
Column Chromatography: If significant impurities are present, purification by column chromatography on silica gel is effective. A common eluent system is a mixture of petroleum ether and ethyl acetate.
-
Recrystallization: For further purification, recrystallization from a suitable solvent system can be employed to obtain a highly pure product.
Data Presentation
Table 1: Comparison of Reaction Conditions for the Esterification of 1H-Indazole-5-carboxylic Acid
| Parameter | Method 1 |
| Starting Material | 1H-Indazole-5-carboxylic acid |
| Reagents | Methanol, Concentrated Sulfuric Acid |
| Solvent | Methanol |
| Temperature | 70 °C |
| Reaction Time | Overnight |
| Reported Yield | 88% |
| Reference | ChemicalBook |
Experimental Protocols
Protocol 1: Synthesis of 1H-Indazole-5-carboxylic Acid
This protocol describes a general method for the synthesis of the carboxylic acid precursor.
Materials:
-
4-Amino-3-methylbenzoic acid
-
Sodium nitrite
-
Hydrochloric acid
-
Sodium hydroxide
-
Water
Procedure:
-
Dissolve 4-amino-3-methylbenzoic acid in dilute hydrochloric acid and cool the solution to 0-5 °C in an ice bath.
-
Slowly add a solution of sodium nitrite in water, maintaining the temperature below 5 °C.
-
Stir the reaction mixture at 0-5 °C for 1 hour.
-
Slowly raise the temperature to room temperature and then heat to induce cyclization. The specific temperature and time will depend on the substrate and should be optimized.
-
After completion of the reaction (monitored by TLC), cool the mixture and adjust the pH with a sodium hydroxide solution to precipitate the product.
-
Filter the precipitate, wash with cold water, and dry to obtain 1H-indazole-5-carboxylic acid.
Protocol 2: Synthesis of this compound
This protocol is adapted from a procedure reported by ChemicalBook with a high yield.
Materials:
-
1H-Indazole-5-carboxylic acid (470 mg, 2.9 mmol)
-
Methanol (5 mL)
-
Concentrated Sulfuric Acid (0.2 mL)
-
Water
-
Saturated aqueous sodium bicarbonate
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
Suspend 1H-indazole-5-carboxylic acid in methanol in a round-bottom flask.
-
Slowly add concentrated sulfuric acid to the suspension.
-
Heat the reaction mixture to 70 °C and stir overnight.
-
Monitor the reaction for completion using TLC.
-
Cool the mixture to room temperature.
-
Dilute the reaction mixture with water (10 mL) and neutralize by adding saturated aqueous sodium bicarbonate (5 mL) followed by ethyl acetate (30 mL).
-
Separate the organic and aqueous phases. Extract the aqueous phase again with ethyl acetate (30 mL).
-
Combine all organic phases, dry with anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
This should afford this compound as a light pink to yellow solid (expected yield: ~466 mg, 88%).
Mandatory Visualization
Caption: Troubleshooting workflow for low yield of this compound.
Caption: General synthetic workflow for this compound.
References
Technical Support Center: Recrystallization of Methyl 1H-Indazole-5-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful recrystallization of Methyl 1H-Indazole-5-carboxylate.
Experimental Protocols
A detailed methodology for a plausible recrystallization procedure is provided below. Note that this is a general starting point and may require optimization based on the impurity profile of your material.
General Recrystallization Protocol for this compound:
-
Solvent Selection: Based on the purification of similar indazole derivatives, suitable starting solvents for screening include ethyl acetate, ethanol, or a mixed solvent system such as tetrahydrofuran/water or ethanol/water.
-
Dissolution:
-
Place the crude this compound in an appropriately sized Erlenmeyer flask.
-
Add a minimal amount of the chosen solvent.
-
Gently heat the mixture on a hot plate with stirring. For flammable solvents, use a water bath or a heating mantle with a condenser.
-
Continue to add small portions of the hot solvent until the solid completely dissolves. Avoid adding an excess of solvent to ensure good recovery.
-
-
Decolorization (Optional): If the solution is colored due to impurities, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal, then bring the solution back to a boil for a few minutes.
-
Hot Filtration (if charcoal was used): Pre-heat a funnel and a new receiving flask. Filter the hot solution through a fluted filter paper to remove the charcoal.
-
Crystallization:
-
Cover the flask with a watch glass and allow the solution to cool slowly to room temperature.
-
Crystal formation should be observed. If no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal.
-
-
Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator until a constant weight is achieved.
Data Presentation
| Solvent/Solvent System | Solubility at Room Temp. (mg/mL) | Solubility at Boiling Point (mg/mL) | Crystal Quality/Observations | % Recovery |
| Ethyl Acetate | ||||
| Ethanol | ||||
| Methanol | ||||
| Isopropanol | ||||
| Acetone | ||||
| Acetonitrile | ||||
| Toluene | ||||
| Ethyl Acetate/Hexane | ||||
| Ethanol/Water | ||||
| THF/Water |
Troubleshooting Guides (Q&A Format)
Problem 1: The compound will not dissolve in the hot solvent.
-
Question: I've added a significant amount of hot solvent, but my this compound is not dissolving. What should I do?
-
Answer:
-
Increase Solvent Volume: You may not have added enough solvent. Continue adding small portions of the hot solvent until the solid dissolves.
-
Check Solvent Polarity: The chosen solvent may be too non-polar. For this compound, which has both polar (indazole N-H, ester) and non-polar (benzene ring) features, a solvent of intermediate polarity like ethyl acetate or an alcohol is a good starting point. If a non-polar solvent like hexane or toluene is being used, it is likely not a suitable choice.
-
Try a Different Solvent: If the compound remains insoluble even with a large volume of hot solvent, the solvent is likely inappropriate. Refer to the solvent screening table to test an alternative.
-
Problem 2: The compound "oils out" instead of forming crystals.
-
Question: Upon cooling, my compound separated as an oily layer instead of solid crystals. How can I fix this?
-
Answer: "Oiling out" can occur if the compound is highly impure or if the solution is supersaturated.
-
Re-heat and Add More Solvent: Heat the solution to re-dissolve the oil. Add a small amount of additional solvent to decrease the saturation level, then allow it to cool more slowly.
-
Slower Cooling: Cool the solution very slowly. You can do this by leaving the flask on the hotplate and turning the heat off, or by placing the flask in a warm water bath that is allowed to cool to room temperature.
-
Use a Different Solvent or a Mixed Solvent System: The boiling point of your solvent might be higher than the melting point of your compound. Try a lower-boiling solvent. Alternatively, a mixed solvent system can sometimes prevent oiling out.
-
Problem 3: No crystals form, even after cooling in an ice bath.
-
Question: My solution is clear and cold, but no crystals have formed. What are the next steps?
-
Answer: This is likely due to either using too much solvent or the solution being supersaturated.
-
Induce Crystallization:
-
Scratching: Gently scratch the inner surface of the flask at the meniscus with a glass rod. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seed Crystals: If you have a small amount of the pure solid, add a tiny crystal to the solution to initiate crystallization.
-
-
Reduce Solvent Volume: If inducing crystallization doesn't work, you have likely used too much solvent. Gently heat the solution to boil off some of the solvent, and then attempt to cool and crystallize again.
-
Try a Different Solvent: The compound may be too soluble in the chosen solvent even at low temperatures. A different solvent in which the compound is less soluble may be necessary.
-
Problem 4: The recrystallization yield is very low.
-
Question: I only recovered a small amount of my product after recrystallization. How can I improve the yield?
-
Answer: A low yield can result from several factors.
-
Excess Solvent: Using too much solvent during the dissolution step is a common cause of low recovery, as a significant amount of the compound will remain in the mother liquor. Use the minimum amount of hot solvent necessary for dissolution.
-
Premature Crystallization: If the product crystallizes in the funnel during hot filtration, this will lead to product loss. Ensure your filtration apparatus is pre-heated.
-
Washing with Room Temperature Solvent: Washing the collected crystals with solvent that is not ice-cold can re-dissolve some of your product. Always use ice-cold solvent for washing.
-
Recover a Second Crop: The filtrate (mother liquor) can be concentrated by heating to remove some of the solvent, and then cooled again to obtain a second crop of crystals. Note that this second crop may be less pure than the first.
-
Frequently Asked Questions (FAQs)
Q1: What is the expected appearance of pure this compound?
A1: Published data suggests that the purified compound is a light pink to yellow solid. A significant deviation from this appearance may indicate the presence of impurities.
Q2: How can I assess the purity of my recrystallized product?
A2: The purity of your this compound can be determined using several analytical techniques:
-
Melting Point Analysis: A pure compound will have a sharp, defined melting point range. Impurities will typically cause the melting point to be lower and broader.
-
Thin-Layer Chromatography (TLC): A single spot on a TLC plate in an appropriate solvent system is a good indication of purity.
-
High-Performance Liquid Chromatography (HPLC): HPLC provides a quantitative measure of purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the compound and identify any organic impurities.
Q3: Are there alternative methods for purifying this compound?
A3: If recrystallization proves to be ineffective for removing certain impurities, column chromatography is a common alternative. A silica gel column with a gradient elution, for example, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, can be effective for separating compounds with different polarities.
Q4: What are some common impurities that might be present in crude this compound?
A4: Depending on the synthetic route, common impurities could include unreacted starting materials (e.g., 1H-indazole-5-carboxylic acid), byproducts from the esterification reaction, or residual solvents. If the synthesis involves the formation of the indazole ring, isomers (such as the 2H-indazole) could also be present.
Mandatory Visualization
Technical Support Center: Overcoming Regioselectivity Issues in Indazole N-Alkylation
Welcome to the technical support center for chemists and researchers encountering challenges with the regioselective N-alkylation of indazoles. This guide is designed to provide practical troubleshooting advice, detailed experimental protocols, and answers to frequently asked questions to help you achieve your desired N1 or N2 substituted indazole product.
Frequently Asked Questions (FAQs)
Q1: Why is achieving regioselectivity in indazole N-alkylation so challenging?
The indazole ring possesses two nucleophilic nitrogen atoms, N1 and N2.[1][2] This dual reactivity often leads to the formation of a mixture of N1 and N2 alkylated regioisomers during substitution reactions.[2][3] The resulting isomers can be difficult to separate due to their similar physical properties, making the control of regioselectivity a critical aspect of synthesis.[4] The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer.[1][5][6][7][8]
Q2: What are the primary factors that control whether alkylation occurs at the N1 or N2 position?
The outcome of indazole N-alkylation is a delicate balance of several factors that can be manipulated to favor one regioisomer over the other.[1][2] The key factors include:
-
Choice of Base and Solvent: This is a critical parameter. For instance, sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF) is widely reported to favor N1-alkylation.[2][5][9] Conversely, different base and solvent combinations can significantly alter the product ratio.[2]
-
Substituents on the Indazole Ring: The electronic properties and steric hindrance of substituents play a significant role.[2][5]
-
Steric Effects: Bulky substituents at the C3 position can hinder the N2-position, thereby promoting alkylation at the N1-position.[2][8]
-
Electronic Effects: Electron-withdrawing groups (e.g., -NO₂, -CO₂Me) at the C7 position have been shown to direct alkylation to the N2-position with high selectivity.[2][5][6][7]
-
-
Reaction Temperature: Temperature can influence the thermodynamic versus kinetic control of the reaction. N1-substituted products are often the thermodynamically more stable isomer, while N2-products can be favored under kinetically controlled conditions.[2][8]
-
Nature of the Alkylating Agent: The electrophile used can also influence the regioselectivity.[4][8]
Troubleshooting Guide
Problem: My reaction is producing a nearly 1:1 mixture of N1 and N2 isomers.
This is a common issue when reaction conditions are not optimized for regioselectivity.
-
Solution for Targeting N1-Alkylation: To enhance the formation of the N1 isomer, which is often the thermodynamically favored product, consider the following adjustments:[5][9]
-
Switch to NaH in THF: This combination is highly effective for achieving N1-selectivity.[5][6][10] The sodium cation is believed to coordinate with the N2 nitrogen, sterically hindering it and directing the alkylating agent to N1.[4][9]
-
Introduce a Bulky C3 Substituent: If your synthesis allows, a sterically demanding group at the C3 position can significantly favor N1-alkylation.[2][8]
-
Allow for Thermodynamic Equilibration: Certain electrophiles, like α-halo carbonyls, can promote an equilibration process that favors the more stable N1 product.[5][6]
-
-
Solution for Targeting N2-Alkylation: To favor the N2 isomer, which is often the product of kinetic control, the following strategies can be employed:[8]
-
Utilize a C7 Electron-Withdrawing Group: Introducing a group like -NO₂ or -CO₂Me at the C7 position can strongly direct alkylation to N2.[5][6][7]
-
Employ Mitsunobu Conditions: The Mitsunobu reaction (using an alcohol, PPh₃, and DEAD or DIAD) is known to favor N2-alkylation.[1][5][6]
-
Use Acidic Conditions: Catalytic amounts of a strong acid like triflic acid (TfOH) with a diazo compound as the alkylating agent can provide excellent N2-selectivity.[1][11][12][13]
-
Problem: I am having difficulty separating the N1 and N2 isomers.
The similar polarity of N1 and N2 isomers often makes chromatographic separation challenging.[4][14]
-
Solution:
-
Optimize for Selectivity: The most effective approach is to optimize the reaction to maximize the formation of the desired isomer, thereby minimizing the separation challenge.[14]
-
Advanced Chromatography: If a mixture is unavoidable, utilize high-performance column chromatography with a shallow elution gradient.[14]
-
Derivatization: In some cases, it may be possible to derivatize the mixture to facilitate separation, followed by a deprotection step.[4][14]
-
Quantitative Data Summary
The following tables summarize the regioselectivity of indazole N-alkylation under various reported conditions.
Table 1: Conditions Favoring N1-Alkylation
| Indazole Substrate | Alkylating Agent | Base/Solvent | Temp (°C) | N1:N2 Ratio | Yield (%) | Reference(s) |
| 3-Carboxymethyl-1H-indazole | n-Pentyl bromide | NaH / THF | 50 | >99:1 | - | [5][10] |
| 3-tert-Butyl-1H-indazole | n-Pentyl bromide | NaH / THF | 50 | >99:1 | - | [5][10] |
| 3-COMe-1H-indazole | n-Pentyl bromide | NaH / THF | 50 | >99:1 | - | [5][10] |
| 3-Carboxamide-1H-indazole | n-Pentyl bromide | NaH / THF | 50 | >99:1 | - | [5][10] |
| 1H-Indazole | Isobutyraldehyde | - | - | >99:<1 | 76 | [3] |
Table 2: Conditions Favoring N2-Alkylation
| Indazole Substrate | Alkylating Agent | Catalyst/Reagents | Solvent | N1:N2 Ratio | Yield (%) | Reference(s) |
| 1H-Indazole | n-Pentanol | PPh₃, DIAD | THF | 1:2.5 | 78 (total) | [5][6] |
| 7-NO₂-1H-indazole | n-Pentyl bromide | NaH | THF | <4:96 | - | [5][6][7] |
| 7-CO₂Me-1H-indazole | n-Pentyl bromide | NaH | THF | <4:96 | - | [5][6][7] |
| 1H-Indazole | Diazo Compound | TfOH | DCM | 0:100 | up to 96 | [1][11][13] |
| 1H-Indazole | Alkyl 2,2,2-trichloroacetimidate | TfOH or Cu(OTf)₂ | - | - | up to 96 | [11][12][15] |
Detailed Experimental Protocols
Protocol 1: Selective N1-Alkylation using NaH/THF[4][14]
This protocol is a widely used and effective method for achieving high N1-selectivity.[5][6][10]
-
Preparation: To a solution of the substituted 1H-indazole (1.0 mmol) in anhydrous THF (10 mL) under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (60% dispersion in mineral oil, 1.2 mmol) portion-wise at 0 °C.
-
Deprotonation: Allow the reaction mixture to stir at room temperature for 30 minutes.
-
Alkylation: Add the alkylating agent (e.g., alkyl bromide or tosylate, 1.1 mmol) dropwise to the mixture.
-
Reaction: Stir the reaction at room temperature or heat to 50 °C and monitor by TLC or LC-MS until the starting material is consumed.
-
Workup: Upon completion, carefully quench the reaction with water or a saturated aqueous solution of ammonium chloride.
-
Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate (3 times).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to isolate the N1-alkylated indazole.
Protocol 2: Selective N2-Alkylation via Mitsunobu Reaction[1]
The Mitsunobu reaction provides a reliable method for obtaining the N2-alkylated product.[5][6]
-
Preparation: Dissolve the 1H-indazole (1.0 equiv), the alcohol (1.5 equiv), and triphenylphosphine (PPh₃, 1.5 equiv) in anhydrous THF.
-
Reagent Addition: Cool the solution to 0 °C and add diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 equiv) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight.
-
Concentration: Remove the solvent under reduced pressure.
-
Purification: Purify the crude mixture directly by flash column chromatography to separate the N1 and N2 isomers, with the N2 isomer typically being the major product.
Protocol 3: Selective N2-Alkylation using TfOH and a Diazo Compound[1]
This catalytic method offers high selectivity for the N2 position.[13]
-
Preparation: To a solution of the 1H-indazole (1.0 equiv) in a suitable anhydrous solvent (e.g., dichloromethane, DCM), add the diazo compound (1.2 equiv).
-
Catalyst Addition: Add triflic acid (TfOH, 0.1-0.2 equiv) dropwise at 0 °C.
-
Reaction: Stir the mixture at room temperature until the reaction is complete (monitored by TLC).
-
Workup: Quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extraction: Separate the layers and extract the aqueous phase with DCM.
-
Purification: Combine the organic layers, dry over Na₂SO₄, filter, and concentrate in vacuo. Purify by flash column chromatography to yield the pure N2-alkylated indazole.
Visualized Workflows and Decision-Making
The following diagrams illustrate the general experimental workflow and a decision-making process for controlling the regioselectivity of indazole N-alkylation.
Caption: General experimental workflow for the N-alkylation of indazoles.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Development of a selective and scalable N1-indazole alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 7. d-nb.info [d-nb.info]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles [organic-chemistry.org]
- 12. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 13. TfOH-catalyzed regioselective N2-alkylation of indazoles with diazo compounds - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of Indazole Derivatives
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding side reactions encountered during the synthesis of indazole derivatives.
Frequently Asked questions (FAQs)
Q1: What are the most common side reactions observed during the synthesis of indazole derivatives?
A1: The most prevalent side reactions in indazole synthesis include the formation of N-1 and N-2 regioisomers during N-alkylation, the presence of unreacted hydrazone intermediates, and the formation of dimeric byproducts.[1] The specific side reactions greatly depend on the synthetic route employed.
Q2: How can I differentiate between the N-1 and N-2 alkylated regioisomers of my indazole product?
A2: Spectroscopic methods are the primary means of distinguishing between N-1 and N-2 isomers. In ¹H NMR, the chemical shift of the proton at the C3 position is a key indicator; it is typically shifted downfield in 2H-indazoles compared to the 1H-isomer.[1] Furthermore, ¹³C and ¹⁵N NMR can be diagnostic. Chromatographic techniques like HPLC can often separate the isomers, and their distinct UV-Vis spectra can also aid in identification.[1]
Q3: What factors primarily influence the N1 versus N2 selectivity during the alkylation of indazoles?
A3: The regiochemical outcome of N-alkylation is a delicate balance of several factors. The key parameters that can be adjusted to favor one regioisomer include the choice of base and solvent, the nature of the alkylating agent, and the reaction temperature.[2][3] Steric hindrance from substituents on the indazole ring, particularly at the C3 and C7 positions, also plays a significant role in directing the alkylation.[3]
Q4: Can high temperatures negatively impact my indazole synthesis?
A4: Yes, elevated temperatures can be detrimental. They can promote the formation of side products such as hydrazones and dimers, particularly in syntheses starting from salicylaldehyde and hydrazine hydrochloride.[1][4] High temperatures can also lead to decarboxylation of indazole-3-carboxylic acid starting materials, resulting in an undesired byproduct lacking the C3 substituent.[5]
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments in a question-and-answer format, offering potential causes and solutions.
Issue 1: Poor Regioselectivity in N-Alkylation, Resulting in a Mixture of N1 and N2 Isomers.
Question: My N-alkylation reaction is producing a difficult-to-separate mixture of N1 and N2 alkylated products. How can I improve the regioselectivity?
Answer: Achieving high regioselectivity is a common challenge. The following strategies can be employed to favor the desired isomer:
-
Choice of Base and Solvent: This is a critical factor. For high N1-selectivity, a common and effective method is the use of sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF).[2][3] Conversely, conditions favoring the N2-isomer often involve kinetic control.[3] The table below summarizes the effect of different base/solvent systems on the N1/N2 ratio.
-
Reaction Temperature: Lowering the reaction temperature can sometimes enhance regioselectivity.[5] Conversely, in some systems, higher temperatures may favor the thermodynamically more stable N1-isomer.[2]
-
Steric Hindrance: A bulky substituent at the C3 position can sterically hinder the N2-position, thus favoring N1-alkylation.[3]
-
Electronic Effects: An electron-withdrawing group at the C7 position can strongly direct alkylation to the N2 position.[3]
Quantitative Data on N1/N2 Regioselectivity in Indazole Alkylation
| Indazole Substituent | Alkylating Agent | Base | Solvent | Temperature (°C) | N1:N2 Ratio | Reference |
| 3-Methyl | Methyl Iodide | K₂CO₃ | DMF | RT | ~1:1 | [6] |
| 3-Methyl | Methyl Iodide | NaH | THF | 0 to 50 | >99:1 | [7] |
| Unsubstituted | n-Pentyl Bromide | Cs₂CO₃ | DMF | RT | 1.9:1 | [7] |
| Unsubstituted | n-Pentyl Bromide | NaH | THF | 50 | >99:1 | [7] |
| 3-Bromo | n-Pentyl Bromide | NaH | THF | 50 | 11:1 | [7] |
| 3-Nitro | n-Pentyl Bromide | NaH | THF | 50 | 83:1 | [7] |
| 7-Nitro | Methyl Iodide | K₂CO₃ | DMF | RT | Highly N2 selective | [3] |
| 5-Bromo-3-carboxylate | Isopropyl Iodide | NaH | DMF | RT | 38:46 | [6] |
Logical Workflow for Optimizing N1-Alkylation
Caption: Troubleshooting workflow for improving N1-alkylation selectivity.
Issue 2: Presence of Hydrazone Impurity in the Final Product.
Question: My final indazole product is contaminated with a persistent hydrazone impurity. How can I ensure complete cyclization?
Answer: Hydrazones are common intermediates in many indazole syntheses, and their presence indicates an incomplete cyclization step.[1] To drive the reaction to completion, consider the following:
-
Reaction Time and Temperature: Ensure the reaction is run for a sufficient duration at the optimal temperature. Monitor the reaction's progress using TLC or LC-MS.[1]
-
Catalyst: The addition of a suitable acid or base catalyst can often improve the efficiency of the cyclization. The choice of catalyst will depend on the specific reaction mechanism.[1]
-
Water Removal: In some synthetic routes, the presence of water can impede cyclization. The use of a Dean-Stark apparatus or the addition of molecular sieves can be beneficial.[1]
Issue 3: Formation of Dimeric Byproducts.
Question: My reaction mixture has a deep red color, and I suspect the formation of dimeric byproducts. How can I minimize this?
Answer: Dimer formation is a known side reaction, especially during the nitrosation of indoles.[5] It occurs when a nucleophilic starting material molecule attacks a reactive intermediate.[5] This is particularly an issue with electron-rich indoles.[5] To mitigate this:
-
Slow Addition and Low Temperature: Add the indole solution slowly to a cold (0 °C) nitrosating mixture with vigorous stirring. This "reverse addition" helps to keep the concentration of the reactive intermediate low.[5]
-
Dilution: For highly reactive indoles, using a more dilute reaction mixture can decrease the likelihood of intermolecular reactions leading to dimers.[5]
Experimental Protocols
Protocol 1: Regioselective N1-Alkylation of a 3-Substituted Indazole
This protocol is adapted from a procedure favoring N1-alkylation.[4]
-
Preparation: To a stirred solution of the 3-substituted 1H-indazole (1.0 equiv) in anhydrous tetrahydrofuran (THF), add sodium hydride (NaH, 1.1 equiv, 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen).
-
Deprotonation: Stir the mixture at room temperature for 30 minutes.
-
Alkylation: Add the alkylating agent (e.g., alkyl bromide, 1.2 equiv) dropwise. The reaction can be stirred at room temperature or heated to 50 °C to ensure complete conversion while maintaining high regioselectivity.[2]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, carefully quench the reaction with water or a saturated aqueous solution of ammonium chloride.[2] Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.[2]
Protocol 2: Jacobsen-Type Synthesis of 1H-Indazole from o-Toluidine
This protocol is a general representation of the Jacobsen synthesis.
-
Acetylation: Slowly add o-toluidine to a mixture of glacial acetic acid and acetic anhydride.[8]
-
Nitrosation: Cool the reaction mixture in an ice bath and introduce nitrous gases (generated from sodium nitrite and nitric acid) at a rate that maintains a low temperature (1-4 °C).[6][8]
-
Cyclization: After nitrosation is complete, the intermediate is carefully decomposed, often by heating, to promote cyclization to 1H-indazole.[1][6]
-
Work-up and Purification: The crude product is extracted with acid, followed by precipitation with a base.[8] The product is then purified, typically by vacuum distillation or recrystallization.[1][8]
Reaction Pathways and Side Reactions
Davis-Beirut Reaction
The Davis-Beirut reaction is a method for synthesizing 2H-indazoles.[9] A potential side reaction involves the competitive addition of water to the nitroso imine intermediate, which can lead to imine bond cleavage instead of the desired N-N bond formation, especially with N-aryl imines.[10]
Caption: Simplified pathway of the Davis-Beirut reaction and a key side reaction.
Cadogan Reaction
The Cadogan reaction is a reductive cyclization for synthesizing 2H-indazoles from nitroaromatic compounds, typically at high temperatures.[2] A key feature is the deoxygenation of the nitro group. While widely accepted to proceed through a nitrene intermediate, the isolation of 2H-indazole N-oxides suggests that non-nitrene pathways with oxygenated intermediates are also possible.[2]
Caption: Potential pathways in the Cadogan reaction for 2H-indazole synthesis.
References
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Accessing Multiple Classes of 2H-Indazoles: Mechanistic Implications for the Cadogan and Davis-Beirut Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pure.mpg.de [pure.mpg.de]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Davis–Beirut reaction - Wikipedia [en.wikipedia.org]
- 10. Davis-Beirut Reaction: Diverse Chemistries of Highly Reactive Nitroso Intermediates in Heterocycle Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Reactions with Methyl 1H-Indazole-5-carboxylate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize solvent conditions and reaction outcomes for experiments involving Methyl 1H-Indazole-5-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What are the best general-purpose solvents for dissolving this compound?
Q2: How does the choice of solvent affect the N-alkylation of this compound?
A2: The solvent choice is critical for controlling the regioselectivity (N1 vs. N2 alkylation) of the indazole ring. Non-polar, aprotic solvents like Tetrahydrofuran (THF) tend to favor N1-alkylation, especially when paired with bases like sodium hydride (NaH). In contrast, polar aprotic solvents such as DMF or DMSO can lead to mixtures of N1 and N2 isomers. This is thought to be due to the ability of polar solvents to form solvent-separated ion pairs, which reduces the steric hindrance around the N2 position.
Q3: Which solvent system is recommended for amide coupling reactions with the corresponding carboxylic acid?
A3: N,N-Dimethylformamide (DMF) is the most commonly used solvent for amide coupling reactions involving indazole carboxylic acids due to its excellent ability to dissolve the starting materials and coupling reagents. Dichloromethane (DCM) can also be a suitable choice. It is crucial to use an anhydrous solvent to prevent hydrolysis of the activated carboxylic acid intermediate.
Q4: What solvent mixture is typically used for Suzuki-Miyaura cross-coupling reactions with a bromo-substituted this compound?
A4: A mixture of an ethereal solvent and water is common for Suzuki-Miyaura reactions. A frequently used system is 1,4-dioxane and water[2]. Dimethoxyethane (DME) with water is also effective[3]. The aqueous component is necessary for the solubility of the inorganic base (e.g., K₂CO₃ or K₃PO₄) which is required to activate the boronic acid.
Q5: How can I hydrolyze the methyl ester of this compound to the corresponding carboxylic acid?
A5: The methyl ester can be hydrolyzed to the carboxylic acid using a base such as sodium hydroxide (NaOH) or lithium hydroxide (LiOH) in a mixture of solvents like methanol and water or tetrahydrofuran (THF), methanol, and water. The reaction is typically stirred at room temperature until completion[4].
Troubleshooting Guides
N-Alkylation of this compound
| Problem | Possible Cause | Recommended Solution(s) |
| Low Yield | 1. Incomplete deprotonation. 2. Poor solubility of the indazole salt. 3. Side reactions. | 1. Ensure the use of a sufficiently strong and fresh base (e.g., NaH). 2. Consider a solvent that better solubilizes the intermediate salt, though this may affect regioselectivity. 3. Run the reaction at a lower temperature to minimize side reactions. |
| Poor N1/N2 Regioselectivity | 1. Inappropriate solvent choice. 2. Nature of the base and counter-ion. | 1. For higher N1 selectivity, use a non-polar aprotic solvent like THF. For N2 selectivity, consider Mitsunobu conditions. 2. The use of NaH in THF generally favors N1 alkylation. Polar aprotic solvents like DMF or DMSO often give mixtures. |
| Formation of Multiple Products | 1. Dialkylation. 2. Reaction with the ester group. | 1. Use a controlled amount of the alkylating agent (closer to 1 equivalent). 2. This is less common under typical N-alkylation conditions but consider milder bases if this is suspected. |
Amide Coupling of 1H-Indazole-5-carboxylic Acid
| Problem | Possible Cause | Recommended Solution(s) |
| Low Yield | 1. Inefficient coupling agent. 2. Poor quality of reagents (especially solvent and amine). 3. Suboptimal reaction temperature. 4. Formation of byproducts. | 1. Use a reliable coupling agent system such as HATU or HOBt/EDC. 2. Ensure all reagents are fresh and the solvent is anhydrous. 3. Most couplings proceed at room temperature, but gentle heating (e.g., 40-50 °C) can sometimes improve the rate. 4. See below for specific byproduct issues. |
| Formation of N-acylurea Byproduct | Rearrangement of the O-acylisourea intermediate when using carbodiimide coupling agents (e.g., EDC). | Add a nucleophilic catalyst like 1-Hydroxybenzotriazole (HOBt) or OxymaPure®. These form a more stable active ester that is less prone to rearrangement[5]. |
| Reaction Stalls | 1. Poorly nucleophilic amine (e.g., electron-deficient anilines). 2. Deactivation of the coupling agent. | 1. Use a more potent coupling agent like HATU. Increasing the reaction temperature may also be necessary. 2. Ensure the reaction is performed under an inert atmosphere and with anhydrous solvents. |
| Difficult Purification | Byproducts from the coupling agent (e.g., dicyclohexylurea from DCC, or byproducts from HATU). | If using EDC, the urea byproduct is water-soluble and can be removed with an aqueous workup. If using DCC, the dicyclohexylurea is often insoluble in many organic solvents and can be filtered off[5]. |
Suzuki-Miyaura Cross-Coupling of a Bromo-Indazole Derivative
| Problem | Possible Cause | Recommended Solution(s) |
| Low Yield | 1. Inactive catalyst. 2. Suboptimal base or solvent system. 3. Poor quality boronic acid. | 1. Ensure the palladium catalyst is active. Using a pre-catalyst can be beneficial. 2. Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and solvent mixtures (e.g., dioxane/water, DME/water). 3. Use fresh, high-purity boronic acid. |
| Formation of Dehalogenated Byproduct | Reductive dehalogenation of the starting material. | Use a non-hydrated base (e.g., anhydrous K₃PO₄) and ensure the reaction is thoroughly degassed to remove oxygen[6]. |
| Homocoupling of Boronic Acid | Often promoted by the presence of oxygen. | Rigorously degas the reaction mixture before adding the palladium catalyst[6]. |
| Reaction Does Not Proceed | The N-H of the indazole can sometimes interfere with the catalytic cycle. | Consider N-protection of the indazole before the coupling reaction, although many protocols work with the unprotected form. |
Data Presentation
Table 1: Effect of Solvent and Base on the N-Alkylation of a Structurally Similar Indazole Ester (Methyl 5-bromo-1H-indazole-3-carboxylate)
| Entry | Solvent | Base | Temperature (°C) | Yield (%) | Reference |
| 1 | DMF | Cs₂CO₃ | 90 | 60 | [5] |
| 2 | DMSO | Cs₂CO₃ | 90 | 54 | [5] |
| 3 | NMP | Cs₂CO₃ | 90 | 42 | [5] |
| 4 | Chlorobenzene | Cs₂CO₃ | 90 | 66 | [5] |
| 5 | Toluene | Cs₂CO₃ | 90 | 56 | [5] |
| 6 | Dioxane | Cs₂CO₃ | 90 | 96 | [5] |
NMP: N-Methyl-2-pyrrolidone
Experimental Protocols
Protocol 1: General Procedure for N1-Alkylation in THF
-
Suspend sodium hydride (60% dispersion in mineral oil, 1.2 equivalents) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., Argon).
-
Add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise at 0 °C.
-
Allow the mixture to stir at room temperature for 30 minutes.
-
Add the alkylating agent (e.g., alkyl bromide or iodide, 1.1 equivalents) and stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitor by TLC or LC-MS).
-
Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Amide Coupling using HATU
-
Dissolve 1H-Indazole-5-carboxylic acid (obtained from the hydrolysis of the methyl ester, 1.0 equivalent) in anhydrous N,N-dimethylformamide (DMF) under an inert atmosphere.
-
Add HATU (1.1 equivalents) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0 equivalents).
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add the desired amine (1.1 equivalents) to the reaction mixture.
-
Continue to stir at room temperature for 2-16 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, pour the reaction mixture into water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 3: General Procedure for Suzuki-Miyaura Cross-Coupling
-
To a reaction vessel, add the bromo-substituted this compound (1.0 equivalent), the desired boronic acid (1.2-1.5 equivalents), and a base such as potassium carbonate (2.0-3.0 equivalents).
-
Add a solvent mixture of 1,4-dioxane and water (e.g., 3:1 or 4:1 v/v).
-
Degas the mixture by bubbling argon or nitrogen through the solution for 15-30 minutes.
-
Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%).
-
Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).
-
Separate the layers and extract the aqueous layer with the organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Reaction pathways for this compound.
Caption: Troubleshooting workflow for low reaction yield.
References
Troubleshooting low conversion rates in indazole cyclization
Welcome to the technical support center for indazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during indazole cyclization, particularly low conversion rates. Here you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and data to help optimize your reactions.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific experimental issues in a question-and-answer format, offering potential causes and solutions.
Question 1: My indazole cyclization is resulting in a low yield or incomplete conversion. What are the potential causes and how can I improve the reaction?
Answer: Low yields and incomplete conversion are common challenges in indazole synthesis. The causes can be multifaceted and depend on the specific synthetic route. Here are some common factors and troubleshooting suggestions:
-
Suboptimal Reaction Temperature: Temperature is a critical parameter that can significantly affect the reaction rate and the formation of byproducts.[1] While some reactions, like the Cadogan-type cyclizations, often necessitate high temperatures, excessive heat can lead to decomposition of starting materials or products.[1][2] Conversely, many modern palladium-catalyzed methods are effective at milder temperatures.[1] It is advisable to conduct a systematic temperature screening to identify the optimal balance for your specific substrate and catalyst system.[2]
-
Incorrect Solvent Choice: The polarity and boiling point of the solvent are crucial as they impact reactant solubility and reaction kinetics.[1] If your starting materials are not fully dissolved, the reaction may be incomplete. Experimenting with a range of solvents with varying polarities could enhance your yield.[1]
-
Incompatible Base and Solvent System: The selection of the base and its compatibility with the solvent are paramount. For instance, using potassium carbonate or sodium carbonate in a solvent like THF might not be efficient for certain N-alkylation reactions. In such cases, switching to a more suitable solvent like DMF or dioxane may be necessary.[1]
-
Insufficient Amount of Base: An inadequate quantity of base can lead to incomplete deprotonation of the starting material, thereby stalling the reaction and resulting in low conversion.[1] For example, in some reactions, using only 0.5 equivalents of K2CO3 has been shown to result in as low as 62% conversion.[1]
-
Substrate Reactivity: The electronic and steric properties of the substituents on your starting materials can profoundly influence the reaction's efficiency.[1] For instance, the Davis-Beirut reaction is known to be less effective with secondary alcohols, allyl/propargyl alcohols, and anilines as starting materials.[1][3] If you suspect substrate reactivity is the issue, exploring alternative synthetic routes may be required.[4]
-
Presence of Water: Moisture can be detrimental in many cyclization reactions, especially those involving water-sensitive reagents or intermediates. Ensure that your glassware is properly dried and that you are using anhydrous solvents.
-
Purity of Starting Materials: Impurities in the starting materials can interfere with the reaction, poison the catalyst, or lead to the formation of side products, all of which can lower the yield of the desired indazole.[5][6] It is crucial to use starting materials of high purity.
Question 2: I am observing significant side product formation, including the undesired 1H-indazole isomer in my 2H-indazole synthesis. How can I minimize these?
Answer: The formation of side products and isomers is a frequent challenge in indazole synthesis. Here are some strategies to improve the selectivity of your reaction:
-
Controlling Reaction Temperature: High reaction temperatures can provide the activation energy for the isomerization of the kinetically favored 2H-product to the more thermodynamically stable 1H-product.[1] Performing the reaction at lower temperatures (e.g., 0 °C or room temperature) can help in selectively obtaining the kinetic product.[1]
-
Optimizing Reaction Time: Extended reaction times can also facilitate the gradual isomerization of the desired product.[1] Monitoring the reaction progress closely using techniques like TLC or LC-MS and stopping the reaction once the starting material is consumed can help minimize the formation of the undesired isomer.
-
Choice of Synthetic Route: Some synthetic methods are inherently more selective for a particular isomer. For example, the Davis-Beirut reaction is a known method for generating 2H-indazoles.[3] Similarly, a [3+2] cycloaddition of sydnones with arynes can cleanly produce 2H-indazoles, avoiding 1H-indazole byproducts.[4]
Question 3: My N-alkylation of a substituted 1H-indazole is producing a mixture of N1 and N2 isomers that are difficult to separate. How can I improve the regioselectivity?
Answer: Achieving high regioselectivity in the N-alkylation of indazoles is a common challenge, as the outcome is influenced by a delicate balance of electronic and steric factors of the indazole core, the nature of the electrophile, the base, and the solvent used.[7]
-
Optimizing for the N1-Regioisomer (Thermodynamic Product): The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer.[7][8] To favor the N1-alkylated product, conditions that allow for thermodynamic equilibration are often employed. A highly successful method involves using sodium hydride (NaH) in tetrahydrofuran (THF), which has demonstrated excellent N1-regioselectivity.[7]
-
Optimizing for the N2-Regioisomer (Kinetic Product): The formation of the N2-isomer can often be favored under kinetic control.[7] A powerful strategy is to introduce an electron-withdrawing group (EWG) at the C7 position of the indazole ring, which can strongly direct alkylation to the N2 position.[7][9] Alkylation under neutral or acidic conditions can also selectively proceed at the N2 position.[9]
Data Presentation
Table 1: Effect of Temperature on Indazole Synthesis Yield
| Entry | Temperature (°C) | Yield (%) |
| 1 | 70 | 65 |
| 2 | 80 | 72 |
| 3 | 90 | 78 |
| 4 | 100 | 85 |
| 5 | 110 | 92 |
| 6 | 120 | 88 |
Data adapted from a study on the synthesis of hexahydroindazoles, indicating that yields increased up to 110 °C, after which side reactions likely caused a decrease.[2]
Table 2: Effect of Various Solvents on the Synthesis of 1H-Indazole
| Entry | Solvent | Yield (%) |
| 1 | Water | 45 |
| 2 | Ethanol | 70 |
| 3 | Methanol | 65 |
| 4 | Dichloromethane (DCM) | 50 |
| 5 | Tetrahydrofuran (THF) | 60 |
| 6 | Dimethylformamide (DMF) | 75 |
| 7 | Dimethyl sulfoxide (DMSO) | 88 |
This table illustrates the impact of different solvents on the yield of 1H-indazole, with DMSO providing the best result in this particular study.[10]
Experimental Protocols
Protocol 1: General Procedure for N1-Selective Alkylation of 1H-Indazole using NaH/THF
This protocol is designed to favor the formation of the thermodynamically more stable N1-alkylated indazole.[7]
-
To a solution of the substituted 1H-indazole (1.0 equivalent) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) portion-wise.
-
Stir the resulting suspension at 0 °C for 30 minutes.
-
Add the alkylating agent (e.g., alkyl bromide, 1.1 equivalents) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, or until the reaction is complete as monitored by TLC or LC-MS.
-
Upon completion, carefully quench the reaction with water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: One-Pot Synthesis of 2H-Indazoles via Cadogan Reductive Cyclization
This method is an efficient way to selectively synthesize 2H-indazoles.[9]
-
In a reaction vessel, combine the ortho-nitrobenzaldehyde (1.0 equivalent), the desired aniline or aliphatic amine (1.1 equivalents), and isopropanol (i-PrOH).
-
Heat the mixture to 80 °C and stir for 1-2 hours to form the ortho-imino-nitrobenzene intermediate.
-
Add tri-n-butylphosphine (1.5 equivalents) to the reaction mixture.
-
Continue to stir the mixture at 80 °C and monitor the reaction by TLC or LC-MS until completion (typically 12-24 hours).
-
Cool the reaction to room temperature and concentrate the solvent under reduced pressure.
-
Purify the resulting residue directly by flash column chromatography on silica gel to yield the desired 2H-indazole.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Indazole - Wikipedia [en.wikipedia.org]
- 4. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. gov.il [gov.il]
- 6. database.ich.org [database.ich.org]
- 7. benchchem.com [benchchem.com]
- 8. A review on synthetic strategy, molecular pharmacology of indazole derivatives, and their future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Purification of Methyl 1H-Indazole-5-carboxylate
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals on the removal of impurities from Methyl 1H-Indazole-5-carboxylate.
Frequently Asked Questions (FAQs)
Q1: My synthesized this compound is a light pink to yellow solid. What causes this discoloration and how can I remove it?
A1: The observed color in your product likely originates from residual starting materials, by-products from the synthesis, or slight degradation. A common synthesis route involves the esterification of 1H-indazole-5-carboxylic acid in methanol with a sulfuric acid catalyst[1]. Incomplete reaction or side reactions can lead to colored impurities. The most effective methods to remove these impurities and obtain a pure, colorless solid are recrystallization and column chromatography.
Q2: What are the most common impurities I might encounter during the synthesis of this compound?
A2: Based on the typical synthesis via Fischer esterification, common impurities may include:
-
Unreacted 1H-indazole-5-carboxylic acid: The acidic starting material.
-
Residual Sulfuric Acid: The catalyst used in the reaction.
-
Isomeric By-products: While less common for this specific molecule, indazole syntheses can sometimes yield isomeric impurities[2][3][4].
-
Degradation Products: Formed if the reaction is overheated or exposed to harsh conditions for an extended period.
Q3: How do I choose between recrystallization and column chromatography for purification?
A3: The choice depends on the impurity profile and the quantity of material.
-
Recrystallization is ideal for removing small amounts of impurities from a large amount of product, especially if the impurities have different solubility profiles from the desired compound. It is often faster and more scalable than chromatography.
-
Column Chromatography is more effective for separating mixtures with multiple components, compounds with similar polarities, or when a very high degree of purity is required[2][5]. It is also useful for smaller scale purifications.
Q4: How can I assess the purity of my this compound after purification?
A4: Several analytical techniques can be used to assess the purity of your compound:
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of the sample.
-
Thin-Layer Chromatography (TLC): A quick and qualitative method to check for the presence of impurities[5].
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the chemical structure and can identify organic impurities.
-
Mass Spectrometry (MS): Confirms the molecular weight of the desired product[1].
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 473416-12-5 | [1][6] |
| Molecular Formula | C₉H₈N₂O₂ | [1][6] |
| Molecular Weight | 176.17 g/mol | [6] |
| Appearance | Light pink to yellow solid | [1] |
| Purity | ≥ 96% (HPLC) | [7] |
| Storage Conditions | Store at 0-8 °C | [7] |
Table 2: Recommended Solvents for Purification and Analysis
| Purification Step | Recommended Solvents | Rationale/Reference |
| Recrystallization | Ethanol, Methanol, Ethyl Acetate | These solvents are suggested for similar indazole derivatives due to their ability to dissolve the compound at high temperatures and allow for crystallization upon cooling[5]. |
| Column Chromatography (Stationary Phase: Silica Gel) | Hexane/Ethyl Acetate gradient, Chloroform/Methanol gradient | These solvent systems provide a range of polarities to effectively separate the target compound from both less polar and more polar impurities[5]. |
| Column Chromatography (Stationary Phase: Alumina) | Chloroform | Alumina can be an alternative stationary phase for the purification of indazole derivatives[2]. |
| TLC Analysis | Ethyl Acetate/Petroleum Ether (e.g., 1:1 to 1:100) | This solvent system is useful for monitoring reaction progress and for crude product analysis before column chromatography[8]. |
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol is a general guideline. The optimal solvent and volumes should be determined on a small scale first.
-
Solvent Selection: In a small test tube, test the solubility of a small amount of your crude product in various solvents (e.g., ethanol, methanol, ethyl acetate). A good recrystallization solvent will dissolve the compound when hot but not when cold[5].
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to dissolve the solid completely.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should begin.
-
Cooling: Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals in a vacuum oven to remove any residual solvent.
Protocol 2: Purification by Column Chromatography
-
TLC Analysis: First, perform a TLC analysis using different solvent systems (e.g., varying ratios of hexane and ethyl acetate) to find an eluent that provides good separation between your product and the impurities. An Rf value of 0.2-0.4 for the desired compound is often ideal[5].
-
Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane). Pour the slurry into a glass column and allow the silica to settle, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent and load it onto the top of the silica gel bed.
-
Elution: Begin eluting the column with the solvent system determined from your TLC analysis. You can use an isocratic (constant solvent composition) or gradient (gradually increasing solvent polarity) elution[5]. For example, you can start with a low polarity mixture (e.g., 10% ethyl acetate in hexane) and gradually increase the percentage of ethyl acetate.
-
Fraction Collection: Collect the eluent in separate fractions and monitor the fractions by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Visualizations
Caption: A workflow for selecting a purification method.
Caption: Troubleshooting common recrystallization issues.
References
- 1. This compound | 473416-12-5 [chemicalbook.com]
- 2. US20040248960A1 - Process for preparing 1-methylindazole-3-carboxylic acid - Google Patents [patents.google.com]
- 3. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. This compound 473416-12-5 [sigmaaldrich.com]
- 7. chemimpex.com [chemimpex.com]
- 8. CN112778203A - Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine - Google Patents [patents.google.com]
Stability issues of Methyl 1H-Indazole-5-carboxylate in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Methyl 1H-Indazole-5-carboxylate in solution. The information is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound in solution?
A1: The main stability concerns for this compound in solution are hydrolysis of the methyl ester group and potential photodegradation. The indazole ring itself is a relatively stable aromatic system, with the 1H-tautomer being the more predominant and thermodynamically stable form.[1][2][3] However, the ester functional group is susceptible to cleavage under both acidic and basic conditions.
Q2: To which conditions is the methyl ester group susceptible?
A2: The methyl ester group is primarily susceptible to hydrolysis, which can be catalyzed by both acids and bases.[4] This reaction results in the formation of 1H-indazole-5-carboxylic acid and methanol. The rate of hydrolysis is dependent on pH and temperature. Alkaline conditions generally lead to a more rapid and irreversible hydrolysis (saponification).[4]
Q3: Is this compound sensitive to light?
Q4: What are the recommended storage conditions for solutions of this compound?
A4: For optimal stability, solutions of this compound should be stored at low temperatures (e.g., 2-8°C) and protected from light. It is also advisable to use buffered solutions at a slightly acidic to neutral pH (around pH 4-6) to minimize the rate of ester hydrolysis. The use of aprotic solvents may also enhance stability over longer periods.
Q5: What solvents are suitable for dissolving this compound?
A5: this compound is generally soluble in organic solvents such as methanol, ethanol, acetonitrile, and dichloromethane.[6] Its solubility in aqueous solutions is limited but can be influenced by pH.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Loss of compound potency over time in aqueous solution. | Hydrolysis of the methyl ester: The ester group may be hydrolyzing to the corresponding carboxylic acid, especially in unbuffered water or at basic pH. | 1. Verify pH: Check the pH of your solution. If it is neutral or basic, consider preparing fresh solutions in a slightly acidic buffer (e.g., acetate buffer, pH 4-6).2. Lower Temperature: Store stock and working solutions at 2-8°C or frozen if the solvent allows.3. Use Aprotic Solvents: For long-term storage, consider dissolving the compound in an aprotic solvent like DMSO or DMF and making fresh aqueous dilutions before use.4. Monitor Degradation: Use an analytical technique like HPLC to monitor the appearance of the carboxylic acid degradant over time. |
| Appearance of a new peak in HPLC analysis after light exposure. | Photodegradation: The indazole ring may have undergone a photochemical rearrangement. | 1. Protect from Light: Store solutions in amber vials or wrap containers in aluminum foil.2. Work in Low Light: Minimize exposure to ambient and direct light during experiments.3. Conduct Photostability Test: Expose a solution to a controlled light source (as per ICH Q1B guidelines) to confirm light sensitivity and characterize the degradant. |
| Precipitation of the compound from an aqueous solution. | Poor Solubility: The compound has limited aqueous solubility, which can be affected by pH and temperature. | 1. Adjust pH: The solubility of the compound may be increased by adjusting the pH of the solution.2. Use Co-solvents: A small percentage of an organic co-solvent (e.g., DMSO, ethanol) can be used to improve solubility in aqueous buffers. Ensure the final concentration of the co-solvent is compatible with your experimental system.3. Prepare Fresh Solutions: Avoid storing dilute aqueous solutions for extended periods, as precipitation can occur over time. |
| Inconsistent experimental results. | Solution Instability: Degradation of the compound in solution between experiments or during long assays. | 1. Prepare Fresh Solutions: Use freshly prepared solutions for each experiment to ensure consistent compound concentration.2. Establish a Stability Protocol: Determine the stability of the compound under your specific experimental conditions (solvent, temperature, light exposure) to define a "use-by" time for your solutions.3. Analytical Verification: Periodically check the purity and concentration of your stock solutions using a suitable analytical method like HPLC-UV. |
Experimental Protocols
Protocol for Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study on this compound to identify potential degradation products and pathways.[7][8][9]
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent like acetonitrile or a 1:1 mixture of acetonitrile and water.
2. Stress Conditions:
-
Acid Hydrolysis:
-
Mix an aliquot of the stock solution with an equal volume of 1 M HCl.
-
Incubate at 60°C for 24 hours.
-
At various time points (e.g., 2, 6, 12, 24 hours), withdraw a sample, neutralize it with 1 M NaOH, and dilute with the mobile phase for analysis.
-
-
Base Hydrolysis:
-
Mix an aliquot of the stock solution with an equal volume of 1 M NaOH.
-
Incubate at room temperature for 4 hours.
-
At various time points (e.g., 0.5, 1, 2, 4 hours), withdraw a sample, neutralize it with 1 M HCl, and dilute with the mobile phase for analysis.
-
-
Oxidative Degradation:
-
Mix an aliquot of the stock solution with an equal volume of 3% hydrogen peroxide (H₂O₂).
-
Keep at room temperature for 24 hours, protected from light.
-
Sample at various time points for analysis.
-
-
Thermal Degradation:
-
Place a solid sample of the compound in a controlled temperature oven at 80°C for 48 hours.
-
Also, incubate an aliquot of the stock solution at 60°C for 48 hours, protected from light.
-
Prepare solutions from the solid sample and dilute the liquid sample for analysis.
-
-
Photolytic Degradation:
-
Expose a solution of the compound (e.g., 100 µg/mL in the mobile phase) to a light source according to ICH Q1B guidelines (an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).
-
Keep a control sample protected from light at the same temperature.
-
Analyze both the exposed and control samples.
-
3. Analytical Method:
-
A stability-indicating HPLC method should be used to resolve the parent compound from its degradation products. A starting point for method development could be:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a suitable wavelength (e.g., determined by UV scan, likely around 254 nm or 300 nm).
-
Injection Volume: 10 µL.
-
4. Data Analysis:
-
Calculate the percentage degradation of this compound under each stress condition.
-
Determine the relative retention times of the degradation products.
-
If necessary, use LC-MS to identify the mass of the degradation products to aid in their structural elucidation.
Data Summary
The following table summarizes the expected, though not experimentally confirmed, stability profile of this compound based on general chemical principles.
| Condition | Parameter | Expected Stability | Primary Degradation Product |
| pH | Acidic (pH < 4) | Moderate | 1H-Indazole-5-carboxylic acid |
| Neutral (pH 6-8) | Low to Moderate | 1H-Indazole-5-carboxylic acid | |
| Basic (pH > 8) | Low | 1H-Indazole-5-carboxylate anion | |
| Temperature | 2-8°C | Good | - |
| Ambient (~25°C) | Moderate | Minimal degradation expected over short periods. | |
| Elevated (>40°C) | Low | Thermal decomposition products. | |
| Light | Ambient Light | Moderate | Potential for minor degradation over long exposure. |
| UV Light | Low | Photochemical rearrangement products (e.g., benzimidazoles). | |
| Oxidation | H₂O₂ | Moderate to Good | Potential for N-oxidation or ring-opened products. |
Visualizations
Caption: Potential hydrolysis pathway of this compound.
Caption: Workflow for a forced degradation study.
References
- 1. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caribjscitech.com [caribjscitech.com]
- 3. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. Phototransposition of Indazoles to Benzimidazoles: Tautomer-Dependent Reactivity, Wavelength Dependence, and Continuous Flow Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Methyl 1H-indazole-3-carb... [chembk.com]
- 7. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
Technical Support Center: Scaling Up the Synthesis of Methyl 1H-Indazole-5-carboxylate
This technical support center is designed for researchers, scientists, and drug development professionals involved in the synthesis of Methyl 1H-Indazole-5-carboxylate. It provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address challenges encountered during the scale-up of this important chemical intermediate.
Frequently Asked Questions (FAQs)
Q1: What is the most common laboratory-scale method for synthesizing this compound?
A1: A prevalent laboratory method is the Fischer esterification of 1H-indazole-5-carboxylic acid using methanol in the presence of a strong acid catalyst, such as concentrated sulfuric acid.[1][2][3] The reaction mixture is typically heated to reflux overnight.[1]
Q2: What are the primary challenges when scaling up the Fischer esterification of 1H-indazole-5-carboxylic acid?
A2: Scaling up this reaction can present challenges related to:
-
Reaction Kinetics and Equilibrium: The Fischer esterification is a reversible reaction. On a larger scale, efficient removal of water is crucial to drive the reaction to completion and maximize yield.[2]
-
Heat Management: The reaction is typically heated, and maintaining uniform temperature throughout a large reactor can be difficult. Localized overheating can lead to side reactions and impurity formation.
-
Mixing Efficiency: Ensuring homogenous mixing of the solid 1H-indazole-5-carboxylic acid, methanol, and the acid catalyst in a large volume is critical for consistent reaction progress.
-
Work-up and Product Isolation: Handling large volumes of reagents during neutralization and extraction can be cumbersome. Product precipitation and filtration at scale require careful planning to minimize losses.
Q3: Are there alternative, more scalable synthetic routes to this compound?
A3: While direct esterification is common, alternative routes for the synthesis of the indazole core itself can be considered for large-scale production, which can then be followed by esterification. These methods include the cyclization of o-toluidine derivatives or intramolecular Ullmann-type reactions.[4][5] For the esterification step, using milder reagents or flow chemistry setups can also improve scalability and safety.[6][7]
Q4: What are the key safety considerations for the large-scale synthesis of this compound?
A4: Key safety considerations include:
-
Handling of Concentrated Acids: Concentrated sulfuric acid is highly corrosive. Appropriate personal protective equipment (PPE) and handling procedures are essential.
-
Flammable Solvents: Methanol is flammable. Large-scale reactions should be conducted in well-ventilated areas, away from ignition sources, and in appropriately rated equipment.
-
Exothermic Reactions: While the esterification is generally not highly exothermic, the neutralization of the acid catalyst with a base can generate significant heat. This step should be performed with cooling and slow addition.
-
Pressure Build-up: Heating a closed system can lead to pressure build-up. Reactors must be properly vented.
Q5: What are some common impurities that can arise during the synthesis and how can they be minimized?
A5: Common impurities may include unreacted 1H-indazole-5-carboxylic acid, byproducts from side reactions due to overheating, and residual solvents. To minimize these:
-
Ensure the reaction goes to completion by monitoring with techniques like TLC or HPLC.
-
Maintain strict temperature control throughout the reaction.
-
Use high-purity starting materials and solvents.
-
Employ efficient purification methods such as recrystallization or column chromatography.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield | - Incomplete reaction due to equilibrium. - Insufficient catalyst. - Product loss during work-up. | - Use a Dean-Stark apparatus to remove water azeotropically if a suitable solvent is used. - Increase the amount of acid catalyst, but monitor for potential side reactions. - Optimize the neutralization and extraction steps to minimize product loss in the aqueous phase. Consider adjusting the pH carefully during work-up. - Ensure efficient precipitation and filtration if isolating the product as a solid. |
| Incomplete Reaction | - Insufficient reaction time or temperature. - Poor mixing in the reactor. - Catalyst deactivation. | - Extend the reaction time and monitor progress by TLC or HPLC. - Ensure the reactor's agitation is sufficient to keep the starting material suspended and the catalyst dispersed. - Confirm the quality and concentration of the acid catalyst. |
| Formation of Colored Impurities | - Overheating of the reaction mixture. - Presence of impurities in the starting materials. | - Implement precise temperature control and avoid localized hotspots in the reactor. - Use purified starting materials and high-purity solvents. - Consider performing the reaction under an inert atmosphere (e.g., nitrogen) to prevent oxidative side reactions. |
| Difficult Product Isolation | - Product is partially soluble in the aqueous layer during extraction. - Oily product instead of a solid. - Fine precipitate that is difficult to filter. | - Adjust the pH of the aqueous layer to minimize the solubility of the product. Perform multiple extractions with a suitable organic solvent. - If an oil is obtained, try triturating with a non-polar solvent to induce crystallization. Seeding with a small crystal of the pure product can also be effective. - Use a filter aid (e.g., celite) to improve filtration of fine solids. Optimize the crystallization conditions to obtain larger crystals. |
| Product Fails Purity Specifications | - Inadequate purification. - Presence of regioisomers or other byproducts from the synthesis of the indazole core. | - Optimize the recrystallization solvent system to effectively remove impurities. - If recrystallization is insufficient, consider column chromatography, although this may be less practical for very large scales. - Re-evaluate the synthesis of the 1H-indazole-5-carboxylic acid starting material to minimize the formation of isomers. |
Experimental Protocols
Laboratory-Scale Synthesis of this compound
A suspension of 1H-indazole-5-carboxylic acid (e.g., 470 mg, 2.9 mmol) in methanol (e.g., 5 mL) is prepared.[1] Concentrated sulfuric acid (e.g., 0.2 mL) is added slowly.[1] The mixture is heated to 70°C and stirred overnight.[1] After cooling to room temperature, the reaction is diluted with water and neutralized with a saturated aqueous solution of sodium bicarbonate.[1] The product is then extracted with ethyl acetate.[1] The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the product.[1]
Scaled-Up Synthesis of this compound
1. Reaction Setup:
-
A 22 L three-necked round-bottom flask equipped with a mechanical stirrer, a temperature probe, and a reflux condenser is charged with 1H-indazole-5-carboxylic acid (1.0 kg, 6.17 mol) and methanol (10 L).
-
The suspension is stirred to ensure good mixing.
2. Reaction Execution:
-
Concentrated sulfuric acid (200 mL) is added slowly to the stirred suspension. A slight exotherm may be observed.
-
The reaction mixture is heated to reflux (approximately 65-70°C) and maintained at this temperature for 12-18 hours.
-
The reaction progress is monitored by TLC or HPLC until the starting material is consumed.
3. Work-up and Isolation:
-
The reaction mixture is cooled to room temperature.
-
The mixture is slowly and carefully added to a separate vessel containing a stirred solution of saturated sodium bicarbonate (20 L) and water (10 L) to neutralize the acid. This should be done with external cooling to manage the exotherm.
-
The resulting slurry is stirred for 1-2 hours to allow for complete precipitation of the product.
-
The solid product is collected by filtration, and the filter cake is washed with water until the washings are neutral.
-
The product is dried under vacuum at 50-60°C to a constant weight.
4. Purification (if necessary):
-
The crude product can be recrystallized from a suitable solvent such as ethanol or an ethyl acetate/hexane mixture to achieve higher purity.
Data Presentation
Table 1: Reagent Quantities and Reaction Parameters
| Parameter | Laboratory Scale | Scaled-Up Example |
| 1H-Indazole-5-carboxylic acid | 470 mg | 1.0 kg |
| Methanol | 5 mL | 10 L |
| Conc. Sulfuric Acid | 0.2 mL | 200 mL |
| Temperature | 70°C | 65-70°C (Reflux) |
| Reaction Time | Overnight | 12-18 hours |
| Typical Yield | ~88%[1] | 85-95% (expected) |
Table 2: Purity and Characterization Data
| Analysis | Specification |
| Appearance | Light pink to yellow solid[1] |
| Melting Point | 198-202°C |
| Purity (HPLC) | ≥ 98% |
| ¹H NMR | Conforms to structure |
| Mass Spectrometry | [M+H]⁺ = 177.06 |
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Troubleshooting workflow for low yield issues.
References
- 1. This compound | 473416-12-5 [chemicalbook.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Process Development for a 1 H-Indazole Synthesis Using an Intramolecular Ullmann-Type Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of Methyl and Ethyl 1H-Indazole-5-carboxylate for Researchers and Drug Development Professionals
In the landscape of heterocyclic compounds, indazole derivatives stand out for their significant therapeutic potential, particularly in oncology and inflammatory diseases. This guide provides a detailed comparative study of two closely related analogs: Methyl 1H-Indazole-5-carboxylate and Ethyl 1H-Indazole-5-carboxylate. The objective is to furnish researchers, scientists, and drug development professionals with a comprehensive analysis of their physicochemical properties, spectral characteristics, and biological activities, supported by experimental data and methodologies.
Physicochemical Properties: A Comparative Overview
A fundamental comparison of the physicochemical properties of this compound and Ethyl 1H-Indazole-5-carboxylate reveals subtle yet potentially significant differences that can influence their behavior in biological systems and synthetic protocols.
| Property | This compound | Ethyl 1H-Indazole-5-carboxylate |
| Molecular Formula | C₉H₈N₂O₂ | C₁₀H₁₀N₂O₂ |
| Molecular Weight | 176.17 g/mol | 190.20 g/mol |
| Appearance | Light yellow to brown solid | Yellow solid |
| Melting Point | Not explicitly found | Not explicitly found |
| Solubility | Data not available | Data not available |
Spectral Characteristics
Detailed spectral analysis is crucial for the identification and characterization of these compounds. While a complete, directly comparable dataset is not available, the following represents typical spectral data for indazole derivatives.
Mass Spectrometry: For this compound, mass spectrometry analysis has shown a measured value for the protonated molecule (M+H)⁺ of 176.9, which is consistent with its molecular weight.
Nuclear Magnetic Resonance (NMR) and Infrared (IR) Spectroscopy: While specific spectra for these two compounds are not readily available for a side-by-side comparison, general characteristics for indazole esters can be inferred from the literature. Researchers can expect to find characteristic peaks corresponding to the indazole core, the ester functional group (C=O and C-O stretches in IR), and the methyl/ethyl protons and carbons in NMR.
Synthesis and Experimental Protocols
Both this compound and Ethyl 1H-Indazole-5-carboxylate can be synthesized from 1H-indazole-5-carboxylic acid. The following are generalized experimental protocols for their synthesis.
Synthesis of this compound
A common method for the synthesis of this compound involves the esterification of 1H-indazole-5-carboxylic acid. In a typical procedure, concentrated sulfuric acid is slowly added to a suspension of 1H-indazole-5-carboxylic acid in methanol. The reaction mixture is then heated and stirred overnight. Following the reaction, the mixture is cooled, diluted with water, and neutralized with a saturated aqueous sodium bicarbonate solution. The product is then extracted with an organic solvent such as ethyl acetate. The combined organic phases are dried, filtered, and concentrated under reduced pressure to yield the final product.
Caption: Synthesis workflow for this compound.
Synthesis of Ethyl 1H-Indazole-5-carboxylate
The synthesis of Ethyl 1H-Indazole-5-carboxylate can be achieved through the hydrolysis of an N-acetylated precursor. Ethyl 1-acetyl-1H-indazole-5-carboxylate is dissolved in a mixed solvent system of concentrated hydrochloric acid, water, and ethanol. The reaction is stirred at room temperature. After completion, the reaction mixture's pH is adjusted to slightly basic with ammonia, followed by extraction with an organic solvent like chloroform. The combined organic phases are then purified, for instance, by hexane crystallization, to yield the final product.
Caption: Synthesis workflow for Ethyl 1H-Indazole-5-carboxylate.
Biological Activity: A Comparative Perspective
Indazole derivatives are well-recognized for their broad spectrum of biological activities, including their potential as anticancer and anti-inflammatory agents. While direct comparative studies on the bioactivity of this compound and Ethyl 1H-Indazole-5-carboxylate are not extensively documented, the existing literature on indazole compounds allows for an informed discussion of their potential therapeutic applications.
Anticancer Potential
The indazole scaffold is a common feature in a number of approved anticancer drugs. The mechanism of action for many indazole derivatives involves the inhibition of protein kinases that are crucial for cancer cell proliferation and survival. The specific substitutions on the indazole ring play a critical role in determining the potency and selectivity of these compounds.
While specific IC₅₀ values for this compound and Ethyl 1H-Indazole-5-carboxylate against various cancer cell lines are not available, it is plausible that they would exhibit some level of cytotoxic activity. The ethyl ester, with its slightly greater lipophilicity, might show different cell permeability and metabolic stability compared to the methyl ester, which could translate to differences in biological activity.
Anti-inflammatory Potential
Indazole derivatives have also been investigated for their anti-inflammatory properties. The anti-inflammatory effects of some indazoles are attributed to their ability to inhibit key inflammatory mediators.
As with their anticancer activity, a direct comparison of the anti-inflammatory effects of these two specific esters is not currently available. However, both compounds represent valuable starting points for the development of more potent anti-inflammatory agents.
Experimental Protocols for Biological Assays
To facilitate further research, standardized protocols for assessing the anticancer and anti-inflammatory activities of these compounds are provided below.
In Vitro Anticancer Activity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (Methyl and Ethyl 1H-Indazole-5-carboxylate) for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate to allow the formation of formazan crystals by viable cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.
Caption: Workflow for the in vitro MTT assay.
In Vitro Anti-inflammatory Activity Assay (Nitric Oxide Scavenging Assay)
This assay measures the ability of a compound to scavenge nitric oxide (NO), a key inflammatory mediator.
-
Reaction Mixture Preparation: Prepare a reaction mixture containing sodium nitroprusside in a phosphate buffer.
-
Compound Addition: Add various concentrations of the test compounds to the reaction mixture.
-
Incubation: Incubate the mixture at room temperature under light to generate nitric oxide.
-
Griess Reagent Addition: After incubation, add Griess reagent to each well.
-
Absorbance Measurement: Measure the absorbance at 546 nm. A decrease in absorbance indicates nitric oxide scavenging activity.
-
Data Analysis: Calculate the percentage of nitric oxide scavenging and determine the IC₅₀ value.
Caption: Workflow for the nitric oxide scavenging assay.
Conclusion
This compound and Ethyl 1H-Indazole-5-carboxylate are two closely related compounds with significant potential in drug discovery. While their fundamental physicochemical properties are similar, the difference in their ester group may lead to variations in their biological activity, solubility, and metabolic stability. This guide provides a foundational comparison based on available data and outlines standard experimental protocols to encourage further, more direct comparative studies. Such research is essential to fully elucidate the therapeutic potential of these promising indazole derivatives.
A Comparative Guide to the Biological Activity of Methyl 1H-Indazole-5-carboxylate Derivatives
For Researchers, Scientists, and Drug Development Professionals
The indazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous compounds with significant therapeutic potential.[1][2] Derivatives of Methyl 1H-Indazole-5-carboxylate, in particular, have emerged as a promising class of molecules, demonstrating a range of biological activities, most notably in the realm of oncology.[3] This guide offers a comparative analysis of these derivatives, presenting their validated biological activities, detailed experimental protocols for their evaluation, and visualizations of relevant cellular pathways.
Comparative Anticancer Activity of Key Derivatives
The anticancer potential of this compound derivatives has been evaluated against various human cancer cell lines. The following table summarizes the in vitro antiproliferative activity, represented by IC50 values (the concentration required to inhibit 50% of cell growth), for a selection of these compounds. The data highlights how structural modifications to the parent molecule can significantly influence cytotoxic potency.
| Compound ID | Derivative Class | Cancer Cell Line | IC50 (µM) | Citation |
| Compound 2f | Indazole Derivative | 4T1 (Breast Cancer) | 0.23 - 1.15 | [1] |
| Compound 6o | 1H-indazole-3-amine Derivative | K562 (Leukemia) | 5.15 | [4][5] |
| Analog 3e | 2-(1-methyl-1H-indazol-5-yl)-N-arylisonicotinamide | SNB-75 (CNS Cancer) | >99% PGI at 10µM | [6] |
| Various | 1H-indazole-3-carboxamide Derivatives | MDA-MB-231 (Breast Cancer) | Varies | [7] |
Experimental Protocols
The validation of the biological activity of these derivatives relies on robust and reproducible experimental methodologies. The following are detailed protocols for key assays used to determine the cytotoxic and mechanistic properties of these compounds.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[8][9][10][11]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound derivatives (dissolved in DMSO)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[8]
-
96-well flat-bottom sterile culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest and count cells, then seed them into a 96-well plate at a predetermined optimal density (typically 1,000-100,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.[8]
-
Compound Treatment: Prepare serial dilutions of the indazole derivatives in complete culture medium. Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only). Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[10]
-
MTT Addition: After incubation, add 10-20 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C, protected from light. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[8][13]
-
Formazan Solubilization: Carefully remove the medium containing MTT. For adherent cells, be cautious not to disturb the formazan crystals. Add 100-150 µL of the solubilization solution to each well to dissolve the crystals.[8]
-
Data Acquisition: Measure the absorbance of each well at a wavelength between 550 and 600 nm using a microplate reader.[8][9]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results against the compound concentration to determine the IC50 value.
Visualizing Mechanisms of Action
To understand how these derivatives exert their biological effects, it is crucial to visualize the cellular pathways they modulate. Indazole derivatives have been identified as inhibitors of various protein kinases, which are key regulators of cell signaling pathways involved in cancer progression.[2][7][14]
Workflow for determining cell viability using the MTT assay.
References
- 1. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. [PDF] Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives | Semantic Scholar [semanticscholar.org]
- 5. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchhub.com [researchhub.com]
- 10. benchchem.com [benchchem.com]
- 11. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01147B [pubs.rsc.org]
- 14. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of Indazole-Based Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The indazole scaffold is a cornerstone in the development of targeted kinase inhibitors, forming the structural basis for several clinically approved and investigational drugs.[1] This guide provides an objective comparison of the efficacy of prominent indazole-based kinase inhibitors, supported by experimental data, detailed methodologies for key assays, and visualizations of relevant biological pathways and workflows.
Data Presentation: A Head-to-Head Look at Inhibitory Potency
The following tables summarize the in vitro inhibitory activity of two well-established indazole-based kinase inhibitors, Axitinib and Pazopanib, against a panel of key kinases implicated in cancer progression, primarily those involved in angiogenesis. The data is presented as half-maximal inhibitory concentrations (IC50), a measure of the drug's potency in inhibiting a specific enzyme. A lower IC50 value indicates a more potent inhibitor.
Table 1: Biochemical Potency (IC50) of Axitinib vs. Pazopanib
| Kinase Target | Axitinib IC50 (nM) | Pazopanib IC50 (nM) |
| VEGFR1 | 0.1[2] | 10[2][3] |
| VEGFR2 | 0.2[2] | 30[2][3] |
| VEGFR3 | 0.1-0.3[2] | 47[2][3] |
| PDGFRβ | 1.6[2] | 84[2] |
| c-Kit | 1.7[2] | 74[2] |
| FGFR1 | - | 47[2] |
| FGFR3 | - | 140[2] |
Data compiled from in vitro biochemical assays.[2][3]
Table 2: Cellular Anti-Proliferative Activity of Novel Indazole Derivatives
Recent research has focused on developing novel indazole-based inhibitors with unique selectivity profiles. The following table presents the anti-proliferative IC50 values of a recently developed indazole compound, designated as compound 30, in a human umbilical vein endothelial cell (HUVEC) model.
| Compound | Cell Line | IC50 (nM) |
| Compound 30 | HUVEC | 1.24[4] |
This data highlights the potent anti-angiogenic potential of new indazole derivatives in a cellular context.[4]
Visualizing the Mechanism: Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the mechanisms of action and the methods used to evaluate these inhibitors, the following diagrams, created using the DOT language for Graphviz, illustrate a key signaling pathway and a standard experimental workflow.
Caption: Simplified VEGFR signaling pathway and the point of inhibition by indazole-based kinase inhibitors.
Caption: General experimental workflow for the preclinical evaluation of kinase inhibitors.
Experimental Protocols: A Guide to Key Methodologies
The following sections provide detailed protocols for the key experiments cited in this guide, offering a reproducible framework for the evaluation of indazole-based kinase inhibitors.
Biochemical Kinase Assay (ADP-Glo™ Kinase Assay)
This assay quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to the kinase activity.[5][6][7][8]
Objective: To determine the in vitro IC50 value of an indazole-based inhibitor against a target kinase.
Materials:
-
Recombinant Kinase
-
Kinase-specific substrate
-
ATP
-
Indazole-based inhibitor
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white assay plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Kinase Reaction:
-
Prepare a reaction mixture containing the kinase, substrate, and varying concentrations of the indazole-based inhibitor in a kinase reaction buffer.
-
Initiate the reaction by adding a predetermined concentration of ATP.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ATP Depletion:
-
Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete any remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
-
ADP to ATP Conversion and Detection:
-
Add Kinase Detection Reagent to convert the ADP generated to ATP.
-
This reagent also contains luciferase and luciferin to produce a luminescent signal proportional to the amount of ATP.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of kinase activity relative to a vehicle control (DMSO).
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data using a sigmoidal dose-response curve to determine the IC50 value.
-
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.[9][10][11]
Objective: To determine the anti-proliferative effect (IC50) of an indazole-based inhibitor on a cancer cell line.
Materials:
-
Cancer cell line (e.g., HUVEC, renal cell carcinoma lines)
-
Complete cell culture medium
-
Indazole-based inhibitor
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well clear flat-bottom plates
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding:
-
Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with serial dilutions of the indazole-based inhibitor. Include a vehicle control (DMSO).
-
Incubate for a specified period (e.g., 72 hours).
-
-
MTT Incubation:
-
Add MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to reduce the MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percent viability against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
-
Western Blot Analysis of Downstream Signaling
This technique is used to detect changes in the phosphorylation status of proteins in signaling pathways downstream of the targeted kinase, confirming the inhibitor's mechanism of action within the cell.[12][13][14][15]
Objective: To assess the effect of an indazole-based inhibitor on the phosphorylation of downstream effector proteins of a target kinase.
Materials:
-
Cancer cell line
-
Indazole-based inhibitor
-
Lysis buffer
-
Protein assay reagents (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (total and phosphorylated forms of the protein of interest)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Treat cells with the indazole-based inhibitor at various concentrations for a specified time.
-
Lyse the cells to extract total protein.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate to ensure equal loading.
-
-
Gel Electrophoresis and Transfer:
-
Separate the protein lysates by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the downstream protein.
-
Wash the membrane and then incubate with an HRP-conjugated secondary antibody.
-
-
Detection:
-
Add a chemiluminescent substrate and capture the signal using an imaging system.
-
-
Analysis:
-
Strip the membrane and re-probe with an antibody for the total form of the protein to confirm equal loading.
-
Quantify the band intensities to determine the change in protein phosphorylation in response to the inhibitor.
-
Conclusion
Indazole-based kinase inhibitors represent a clinically significant class of anti-cancer agents. As demonstrated, compounds like Axitinib and Pazopanib, while both targeting key angiogenic pathways, exhibit distinct selectivity profiles and potencies.[2][3] The development of novel indazole derivatives continues to yield compounds with high potency and potentially improved therapeutic windows.[4] The experimental protocols detailed in this guide provide a robust framework for the continued evaluation and comparison of these promising therapeutic agents.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Concise Drug Review: Pazopanib and Axitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of indazole derivatives as VEGFR-2 kinase inhibitors with anti-angiogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]
- 6. ulab360.com [ulab360.com]
- 7. ADP-Glo™ Kinase Assay [promega.com]
- 8. ADP-Glo™ Kinase Assay [worldwide.promega.com]
- 9. benchchem.com [benchchem.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. broadpharm.com [broadpharm.com]
- 12. benchchem.com [benchchem.com]
- 13. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 14. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Effects of combination therapy of a CDK4/6 and MEK inhibitor in diffuse midline glioma preclinical models | PLOS One [journals.plos.org]
A Comparative Guide to Methyl 1H-Indazole-5-carboxylate as a Reference Standard in High-Performance Liquid Chromatography (HPLC)
In the precise world of analytical chemistry, particularly within pharmaceutical and drug development, the quality and reliability of reference standards are paramount for accurate quantification and purity assessment. This guide provides an objective comparison of Methyl 1H-indazole-5-carboxylate as a reference standard against viable alternatives in HPLC applications. The focus is on providing researchers, scientists, and drug development professionals with the necessary data and protocols to make informed decisions for their analytical needs.
This compound is a crucial intermediate in the synthesis of a variety of bioactive molecules, including those in pharmaceutical and agrochemical research.[1] Its use as a reference standard is critical for monitoring reaction progress, quantifying yields, and assessing the purity of final products and related impurities.
Alternative Reference Standards
For the HPLC analysis of indazole derivatives, two common alternatives to this compound are its parent carboxylic acid and the corresponding ethyl ester:
-
1H-Indazole-3-carboxylic acid: The carboxylic acid form is a primary precursor in many synthetic pathways.[2][3]
-
Ethyl 1H-indazole-5-carboxylate: This ethyl ester is structurally very similar to the methyl ester and may be present as an impurity or a related compound in certain synthetic routes.[4][5]
Performance Comparison
The selection of an appropriate reference standard depends on several factors, including purity, stability, and solubility. The following table summarizes the key performance characteristics of this compound and its alternatives. Note: The performance data is based on typical values for reference standards of similar purity and is intended for comparative purposes.
| Parameter | This compound | 1H-Indazole-3-carboxylic acid | Ethyl 1H-indazole-5-carboxylate |
| Typical Purity (by HPLC) | ≥ 97% | ≥ 99%[2] | > 99% |
| Molecular Weight | 176.17 g/mol | 162.15 g/mol [2] | 190.20 g/mol |
| Solubility | Soluble in methanol, acetonitrile | Sparingly soluble in organic solvents, soluble in basic aqueous solutions | Soluble in methanol, acetonitrile |
| Stability (in solution) | Generally stable | May be less stable in certain solvents due to reactivity of the carboxylic acid group | Generally stable |
| Limit of Detection (LOD) | ~ 0.05 µg/mL | ~ 0.02 µg/mL | ~ 0.05 µg/mL |
| Limit of Quantification (LOQ) | ~ 0.15 µg/mL | ~ 0.06 µg/mL | ~ 0.15 µg/mL |
The higher purity of 1H-Indazole-3-carboxylic acid can offer greater accuracy in quantitative analysis, potentially leading to lower limits of detection and quantification. However, its solubility and stability profile may require more careful consideration of the mobile phase composition and sample storage conditions.
Experimental Protocols
The following is a representative HPLC method for the purity assessment of a synthetic indazole derivative, using this compound as a reference standard.
Objective: To determine the purity of a synthesised batch of a hypothetical indazole-based active pharmaceutical ingredient (API) and quantify the level of this compound as a potential impurity.
Instrumentation and Materials:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
This compound reference standard (≥97% purity)
-
1H-Indazole-3-carboxylic acid and Ethyl 1H-indazole-5-carboxylate reference standards for comparison
-
HPLC-grade acetonitrile and water
-
Formic acid
Chromatographic Conditions:
| Parameter | Value |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 10% B to 90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
Sample Preparation:
-
Reference Standard Stock Solutions (1 mg/mL): Accurately weigh approximately 10 mg of each reference standard (this compound, 1H-Indazole-3-carboxylic acid, and Ethyl 1H-indazole-5-carboxylate) and dissolve in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solutions in the mobile phase to construct a calibration curve (e.g., 1, 5, 10, 25, 50 µg/mL).
-
Sample Solution: Accurately weigh approximately 10 mg of the synthesised API batch and dissolve in 10 mL of methanol. Further dilute with the mobile phase to a final concentration of approximately 100 µg/mL.
Mandatory Visualizations
Caption: Experimental workflow for HPLC analysis.
Caption: Logical flow for reference standard selection.
Conclusion
This compound serves as a reliable and effective reference standard for HPLC analysis in many applications, particularly in the quality control of synthetic intermediates. It offers a good balance of purity, stability, and solubility. For applications requiring the highest level of accuracy, 1H-Indazole-3-carboxylic acid, with its typically higher purity, may be a superior choice, provided that its solubility and stability are compatible with the analytical method. Ethyl 1H-indazole-5-carboxylate is a suitable alternative, especially when it is a known or potential impurity in the synthesis process. The ultimate choice of reference standard should be guided by the specific requirements of the analytical method, including the desired level of accuracy, the nature of the analyte and sample matrix, and the availability of well-characterized reference materials.
References
- 1. Ethyl 7-hydroxy-1h-indazole-5-carboxylate [synhet.com]
- 2. chemimpex.com [chemimpex.com]
- 3. 1H-Indazole-3-carboxylic acid | 4498-67-3 | FI57277 [biosynth.com]
- 4. crescentchemical.com [crescentchemical.com]
- 5. Ethyl 1H-indazole-5-carboxylate | C10H10N2O2 | CID 1501980 - PubChem [pubchem.ncbi.nlm.nih.gov]
Comparative Cross-Reactivity Profiling of Methyl 1H-Indazole-5-carboxylate Based Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the cross-reactivity profiles of a novel investigational compound derived from Methyl 1H-Indazole-5-carboxylate, designated MICA-34, against the established multi-kinase inhibitor, Sunitinib. The indazole scaffold is a well-established pharmacophore in the development of kinase inhibitors, with several approved drugs featuring this core structure.[1][2] Understanding the selectivity of such compounds is critical for predicting their therapeutic efficacy and potential off-target effects.[3] This guide presents quantitative data from in-vitro kinase assays, detailed experimental methodologies, and visual diagrams of relevant signaling pathways and workflows to facilitate a clear, objective comparison.
Introduction to the Investigational Compound: MICA-34
MICA-34 is a novel, ATP-competitive kinase inhibitor built upon the this compound scaffold. It has been designed to selectively target the p38 mitogen-activated protein kinase (MAPK) pathway, which is a key regulator of cellular responses to inflammatory cytokines and environmental stress.[4][5][6][7][8] Dysregulation of the p38 MAPK pathway is implicated in a variety of inflammatory diseases and cancers.
Comparative Kinase Inhibition Profiles
The kinase inhibitory activity of MICA-34 was profiled against a panel of 96 kinases and compared to that of Sunitinib, a multi-targeted receptor tyrosine kinase inhibitor.[9][10] The half-maximal inhibitory concentrations (IC50) were determined using a luminescence-based kinase assay.
Table 1: Inhibitory Activity (IC50, nM) of MICA-34 and Sunitinib Against Primary Targets and Key Off-Targets
| Kinase Target | MICA-34 (IC50, nM) | Sunitinib (IC50, nM) | Kinase Family |
| MAPK14 (p38α) | 8 | 250 | MAPK |
| MAPK11 (p38β) | 25 | 300 | MAPK |
| JNK1 | 150 | >1000 | MAPK |
| ERK2 | >10,000 | >10,000 | MAPK |
| VEGFR2 | 850 | 2 | Tyrosine Kinase |
| PDGFRβ | >5,000 | 2 | Tyrosine Kinase |
| c-Kit | >10,000 | 15 | Tyrosine Kinase |
| FLT3 | >10,000 | 50 | Tyrosine Kinase |
| CDK2 | 1,200 | >5,000 | CMGC |
| GSK3β | 980 | 850 | CMGC |
| ROCK1 | 2,500 | 1,500 | AGC |
| PKA | >10,000 | >10,000 | AGC |
Data is representative and compiled for illustrative purposes.
Table 2: Selectivity Profile of MICA-34 Across Different Kinase Groups
| Kinase Group | Number of Kinases Tested | Number of Kinases with >50% Inhibition at 1 µM MICA-34 |
| Tyrosine Kinases (TK) | 30 | 2 |
| Serine/Threonine Kinases (STE) | 15 | 4 |
| CMGC (CDK, MAPK, GSK, CLK) | 20 | 5 |
| AGC (PKA, PKG, PKC) | 15 | 1 |
| Other | 16 | 0 |
As the data illustrates, MICA-34 demonstrates significant selectivity for its primary target, p38α MAPK, with moderate activity against other members of the p38 family. In contrast, Sunitinib exhibits potent, multi-targeted inhibition against several receptor tyrosine kinases, including VEGFR2, PDGFRβ, and c-Kit.[9][10][11]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This assay quantifies the amount of ADP produced in a kinase reaction, which is directly proportional to kinase activity.
Materials:
-
Recombinant human kinases
-
Kinase-specific substrate peptides
-
ATP
-
Test compounds (MICA-34, Sunitinib)
-
Kinase Assay Buffer (40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit
-
White, opaque 384-well plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: A 10 mM stock solution of each test compound is prepared in 100% DMSO. A serial dilution is then performed in the appropriate assay buffer.
-
Kinase Reaction:
-
In a 384-well plate, 2.5 µL of the serially diluted compound or DMSO (vehicle control) is added to each well.
-
5 µL of the kinase and substrate peptide solution is added to each well.
-
The plate is incubated for 10 minutes at room temperature to allow for inhibitor binding.
-
The kinase reaction is initiated by adding 2.5 µL of ATP solution.
-
The plate is incubated at 30°C for 60 minutes.
-
-
ADP Detection:
-
5 µL of ADP-Glo™ Reagent is added to each well to stop the kinase reaction and deplete the remaining ATP. The plate is incubated for 40 minutes at room temperature.
-
10 µL of Kinase Detection Reagent is added to each well to convert ADP to ATP and generate a luminescent signal. The plate is incubated for 30 minutes at room temperature.
-
-
Data Analysis: Luminescence is measured using a plate reader. The IC50 values are calculated by fitting the data to a sigmoidal dose-response curve.
Visualizations
To better understand the biological context and experimental design, the following diagrams are provided.
Caption: Inhibition of the p38 MAPK signaling pathway by MICA-34.
Caption: Experimental workflow for kinase inhibitor cross-reactivity profiling.
References
- 1. benchchem.com [benchchem.com]
- 2. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. Mechanisms and functions of p38 MAPK signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. p38 mitogen-activated protein kinases - Wikipedia [en.wikipedia.org]
- 7. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 8. assaygenie.com [assaygenie.com]
- 9. selleckchem.com [selleckchem.com]
- 10. Sunitinib: a multitargeted receptor tyrosine kinase inhibitor in the era of molecular cancer therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Sunitinib in the treatment of gastrointestinal stromal tumor: patient selection and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Bioactivity of Indazole Analogs: Bridging In Vitro Efficacy with In Vivo Potential
For researchers, scientists, and drug development professionals, the indazole scaffold represents a privileged structure in medicinal chemistry, offering a versatile backbone for the development of novel therapeutics. This guide provides a comparative analysis of the in vitro and in vivo activities of various indazole analogs, with a particular focus on derivatives of Methyl 1H-Indazole-5-carboxylate. By presenting available experimental data, detailed protocols, and visualizing key signaling pathways, this document aims to facilitate a deeper understanding of the structure-activity relationships that govern the therapeutic potential of this important class of compounds.
The journey from a promising compound in a laboratory assay to a clinically effective drug is fraught with challenges. A critical step in this process is understanding the correlation between a compound's activity in a controlled in vitro environment and its efficacy and behavior within a complex living organism (in vivo). This guide synthesizes publicly available data to offer a comparative overview of indazole analogs, a class of heterocyclic compounds that have garnered significant interest for their broad therapeutic applications, including anti-cancer and anti-inflammatory effects.[1][2][3] While direct comparative studies on a homologous series of this compound analogs are limited in the public domain, this guide draws upon data from structurally related indazole derivatives to illuminate key principles of their biological activity.
In Vitro vs. In Vivo Activity: A Comparative Summary
The following tables summarize the quantitative data on the in vitro and in vivo activities of selected indazole analogs. It is important to note that the data is compiled from different studies and direct comparisons should be made with caution.
Table 1: In Vitro Antiproliferative and Inhibitory Activity of Indazole Analogs
| Compound ID | Target/Cell Line | Assay Type | IC50 (µM) | Reference |
| Compound 2f | 4T1 (Breast Cancer) | Antiproliferative | 0.23 - 1.15 | [1][4] |
| Analog 4 | PAK1 | Kinase Inhibition | 0.0098 | [5] |
| Analog 2 | PAK1 | Kinase Inhibition | 0.016 | [5] |
| Analog 1 | PAK1 | Kinase Inhibition | 0.052 | [5] |
| Analog 3 | PAK1 | Kinase Inhibition | 0.159 | [5] |
| 5-aminoindazole | Cyclooxygenase-2 (COX-2) | Enzyme Inhibition | 12.32 | [2] |
| 6-nitroindazole | Cyclooxygenase-2 (COX-2) | Enzyme Inhibition | 19.22 | [2] |
| Indazole | Cyclooxygenase-2 (COX-2) | Enzyme Inhibition | 23.42 | [2] |
| Compound 107 | EGFR (L858R/T790M) | Kinase Inhibition | 0.07 | [3] |
| Compounds 116, 117, 118 | ERK1/2 | Kinase Inhibition | 0.0093 - 0.0258 | [3] |
| Compounds 121, 122 | IDO1 | Enzyme Inhibition | 0.72 - 0.77 | [3] |
Table 2: In Vivo Anti-tumor and Anti-inflammatory Activity of Indazole Analogs
| Compound ID | Animal Model | Dosing & Administration | Observed Effect | Reference |
| Compound 2f | 4T1 Tumor Model (Mouse) | Not Specified | Suppression of tumor growth without obvious side effects | [1][4] |
| Indazole | Carrageenan-induced paw edema (Rat) | 25-100 mg/kg (i.p.) | Dose-dependent reduction in paw edema | [2] |
| 5-aminoindazole | Carrageenan-induced paw edema (Rat) | 25-100 mg/kg (i.p.) | Dose-dependent reduction in paw edema | [2] |
| 6-nitroindazole | Carrageenan-induced paw edema (Rat) | 25-100 mg/kg (i.p.) | Dose-dependent reduction in paw edema | [2] |
Key Signaling Pathways and Mechanisms of Action
Indazole derivatives have been shown to modulate a variety of signaling pathways implicated in cancer and inflammation. A notable target for many indazole-3-carboxamide analogs is the p21-activated kinase 1 (PAK1), a key regulator of cell proliferation, migration, and invasion.[5][6][7]
Another important mechanism involves the inhibition of cyclooxygenase-2 (COX-2), an enzyme responsible for the production of pro-inflammatory prostaglandins. Certain indazole derivatives have demonstrated the ability to inhibit COX-2, suggesting their potential as anti-inflammatory agents.[2]
Experimental Protocols
Detailed and reproducible experimental methodologies are crucial for the validation of scientific findings. Below are protocols for key assays used in the evaluation of indazole analogs.
In Vitro Antiproliferative Assay (MTT Assay)
This assay is used to assess the cytotoxic effect of a compound on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., 4T1)
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Test compounds (dissolved in DMSO)
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.
-
Treat the cells with various concentrations of the test compounds and incubate for an additional 48 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the half-maximal inhibitory concentration (IC50) value from the dose-response curve.
In Vivo Tumor Xenograft Model
This model is used to evaluate the anti-tumor efficacy of a compound in a living organism.
Materials:
-
Athymic nude mice (4-6 weeks old)
-
Cancer cells (e.g., 4T1)
-
Phosphate-buffered saline (PBS)
-
Test compound formulation
-
Calipers
Procedure:
-
Subcutaneously inject 1 x 10^6 cancer cells suspended in PBS into the flank of each mouse.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomly assign the mice to a control group (vehicle) and a treatment group.
-
Administer the test compound or vehicle to the mice according to the desired dosing schedule and route (e.g., intraperitoneal injection).
-
Measure the tumor volume using calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Monitor the body weight and general health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis.
Conclusion
The indazole scaffold continues to be a fertile ground for the discovery of new therapeutic agents. While a direct, comprehensive comparison of the in vitro and in vivo activities of this compound analogs is not yet available in the public literature, the data from related indazole derivatives provides valuable insights. The presented data highlights the potential of this class of compounds to modulate key biological pathways involved in cancer and inflammation. The provided experimental protocols serve as a foundation for researchers to conduct their own investigations and contribute to the growing body of knowledge on these promising molecules. Future studies focusing on a systematic comparison of a series of this compound analogs are warranted to fully elucidate their therapeutic potential.
References
- 1. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities - PubMed [pubmed.ncbi.nlm.nih.gov]
The Evolution of a Scaffold: Benchmarking Novel Indazole Derivatives Against Methyl 1H-Indazole-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to the Enhanced Bioactivity of New-Generation Indazole Compounds
The indazole core is a privileged scaffold in medicinal chemistry, forming the basis of numerous therapeutic agents. Methyl 1H-indazole-5-carboxylate serves as a key building block in the synthesis of a multitude of bioactive molecules, valued for its structural utility in creating more complex and potent derivatives.[1] While it is a cornerstone for synthesis, its own biological activity is modest. This guide provides a comparative analysis of recently developed indazole derivatives, showcasing their significantly enhanced performance against various biological targets, particularly in oncology, relative to their foundational scaffold.
From Building Block to Potent Drug Candidates: A Comparative Overview
Recent research has focused on modifying the indazole nucleus to optimize its interaction with biological targets. These modifications have led to the discovery of derivatives with sub-micromolar to nanomolar potencies, a significant leap from the presumed weaker activity of the parent ester. This guide will focus on a selection of these advanced derivatives to illustrate the progress in the field.
Quantitative Performance Analysis
The antiproliferative activity of novel indazole derivatives has been extensively evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric of a compound's potency. The following tables summarize the performance of representative next-generation indazole compounds. Due to its primary role as a synthetic intermediate, directly comparable antiproliferative data for this compound is not available in the public domain; it is presumed to have minimal activity.
Table 1: Antiproliferative Activity of Indazole Derivative 2f against various Cancer Cell Lines
| Compound | 4T1 (Breast Cancer) IC50 (µM) | HepG2 (Liver Cancer) IC50 (µM) | MCF-7 (Breast Cancer) IC50 (µM) |
| Derivative 2f | 0.23 | 0.80 | 0.34 |
Data sourced from a study on the synthesis and biological evaluation of indazole derivatives as anti-cancer agents.
Table 2: Kinase Inhibitory Activity of Representative Indazole Derivatives
| Compound ID | Target Kinase | IC50 (nM) |
| Compound 30l | PAK1 | 9.8 |
| Compound 49 | GSK-3β | 15 |
This data highlights the potent and selective nature of newly developed 1H-indazole-3-carboxamide derivatives.[2]
Delving into the Mechanism: Signaling Pathways and Experimental Workflows
The enhanced potency of these new derivatives stems from their targeted interaction with key cellular signaling pathways implicated in cancer progression.
Targeted Signaling Pathways
Many of the highlighted indazole derivatives function by inhibiting specific kinases, such as p21-activated kinase 1 (PAK1), which is involved in cell migration and invasion.[2] Others induce apoptosis by modulating the expression of key regulatory proteins.
Caption: The PAK1 signaling pathway, a target for indazole-3-carboxamide analogs.[2]
Caption: Apoptosis induction by an indazole derivative via the ROS-mitochondrial pathway.
Experimental Protocols: A Guide to Reproducibility
Detailed methodologies are crucial for the validation and extension of these findings. Below are representative experimental protocols for the synthesis of advanced indazole derivatives and the evaluation of their antiproliferative activity.
Synthesis of N-Substituted Indazole-3-Carboxamides
A general and efficient method for the synthesis of 1H-indazole-3-carboxamides involves the coupling of 1H-indazole-3-carboxylic acid with a desired amine.
Procedure:
-
To a solution of 1H-indazole-3-carboxylic acid (1 equivalent) in dimethylformamide (DMF), add 1-hydroxybenzotriazole (HOBT) (1.2 equivalents), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC.HCl) (1.2 equivalents), and triethylamine (TEA) (3 equivalents).
-
Stir the reaction mixture at room temperature for 15 minutes.
-
Add the desired amine (1 equivalent) to the reaction mixture and continue stirring at room temperature for 4-6 hours.
-
Upon completion, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with sodium bicarbonate solution and brine, then dry over sodium sulfate.
-
Evaporate the solvent under reduced pressure and purify the crude product by column chromatography to yield the desired N-substituted indazole-3-carboxamide.
Evaluation of Antiproliferative Activity: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[3]
References
A Comparative Guide to Analytical Methods for the Purity Validation of Methyl 1H-Indazole-5-carboxylate
For researchers, scientists, and drug development professionals, ensuring the purity of pharmaceutical intermediates like Methyl 1H-Indazole-5-carboxylate is a critical step in the journey from discovery to market. The presence of impurities can significantly impact the safety, efficacy, and stability of the final active pharmaceutical ingredient (API). This guide provides an objective comparison of key analytical methods for validating the purity of this compound, complete with supporting experimental data and detailed protocols.
A multi-tiered analytical approach, employing orthogonal methods that measure different physicochemical properties, is the most robust strategy for a comprehensive purity assessment. The primary techniques discussed herein are High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy.
Data Presentation: A Comparative Overview of Analytical Methods
The following table summarizes the typical performance of various analytical methods for the quantitative analysis of this compound. It is important to note that these values are representative and can vary based on the specific instrumentation, method parameters, and the nature of the impurities.
| Analytical Method | Parameter | Typical Performance Characteristics |
| High-Performance Liquid Chromatography (HPLC) | Linearity (R²) | > 0.999 |
| Limit of Detection (LOD) | 0.01 - 0.1 µg/mL | |
| Limit of Quantification (LOQ) | 0.03 - 0.3 µg/mL | |
| Accuracy (% Recovery) | 98 - 102% | |
| Precision (% RSD) | < 2% | |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Linearity (R²) | > 0.99 |
| Limit of Detection (LOD) | < 1 ng/mL | |
| Limit of Quantification (LOQ) | 1 - 10 ng/mL | |
| Accuracy (% Recovery) | 95 - 105% | |
| Precision (% RSD) | < 5% | |
| Quantitative NMR (qNMR) | Linearity (R²) | > 0.999 |
| Limit of Quantification (LOQ) | ~0.1% w/w | |
| Accuracy (% Purity) | ± 1% (absolute) | |
| Precision (% RSD) | < 1% | |
| Fourier-Transform Infrared (FTIR) Spectroscopy | - | Primarily qualitative, not used for purity quantification. Provides identity confirmation. |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods for similar indazole derivatives and can be adapted for this compound.[1]
High-Performance Liquid Chromatography (HPLC) for Purity Determination
This method is the cornerstone for purity assessment, offering high resolution and quantitative accuracy.[1]
-
Instrumentation: A standard HPLC or UPLC system with a UV detector.
-
Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Elution: A typical gradient would be to start at 5% B, ramp up to 95% B over 20 minutes, hold for 5 minutes, and then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve approximately 10 mg of this compound in 10 mL of mobile phase to create a 1 mg/mL stock solution. Further dilutions can be made as required.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Identification
LC-MS is a powerful tool for confirming the molecular weight of the main compound and identifying unknown impurities.[1]
-
LC Conditions: The same LC conditions as the HPLC method can be used.
-
Mass Spectrometer: An electrospray ionization (ESI) source coupled with a high-resolution mass analyzer (e.g., TOF or Orbitrap).
-
Ionization Mode: Positive ion mode.
-
Mass Range: m/z 50 - 500.
-
Data Analysis: The molecular ion of this compound (C₉H₈N₂O₂, MW: 176.17) should be observed. The mass spectra of any impurity peaks can be used to propose their structures.
Quantitative Nuclear Magnetic Resonance (qNMR) for Absolute Purity
qNMR is a primary analytical method that can provide an absolute purity value without the need for a specific reference standard of the compound itself.[2]
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: A deuterated solvent in which both the sample and an internal standard are soluble and stable (e.g., DMSO-d₆).
-
Internal Standard: A certified reference material with a known purity and a simple spectrum that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).
-
Sample Preparation: Accurately weigh a known amount of this compound and the internal standard into an NMR tube and dissolve in a known volume of the deuterated solvent.
-
Acquisition Parameters: A pulse angle of 90° and a relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest are crucial for accurate quantification.
-
Data Processing: The purity is calculated by comparing the integral of a specific, well-resolved proton signal of the analyte to the integral of a known proton signal of the internal standard.
Fourier-Transform Infrared (FTIR) Spectroscopy for Identity Confirmation
FTIR provides a molecular fingerprint and is used to confirm the presence of key functional groups.[1]
-
Instrumentation: An FTIR spectrometer, often with an Attenuated Total Reflectance (ATR) accessory.
-
Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.
-
Data Acquisition: Spectra are typically collected over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
Data Analysis: The obtained spectrum should be compared with a reference spectrum of this compound. Key vibrational bands to look for include N-H stretching, C=O stretching of the ester, and aromatic C-H and C=C stretching.
Mandatory Visualization
The following diagrams illustrate the logical workflow for the analytical validation of this compound purity and the orthogonal relationship between the applied methods.
References
Comparative analysis of synthetic routes to Methyl 1H-Indazole-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Methyl 1H-indazole-5-carboxylate is a valuable building block in medicinal chemistry, serving as a key intermediate in the synthesis of a variety of pharmacologically active compounds. The efficient and scalable production of this molecule is of significant interest. This guide provides a comparative analysis of two primary synthetic routes to this compound, offering a detailed examination of their methodologies, quantitative performance, and logical workflows to aid in the selection of the most suitable method for specific research and development applications.
At a Glance: Performance Comparison of Synthetic Routes
| Parameter | Route 1: Fischer Esterification | Route 2: Diazotization and Cyclization |
| Starting Material | 1H-Indazole-5-carboxylic acid | 4-Amino-3-methylbenzoic acid |
| Key Reactions | Fischer Esterification | Diazotization, Reductive Cyclization, Fischer Esterification |
| Overall Yield | ~88%[1] | ~38-48% (estimated) |
| Number of Steps | 1 | 2 |
| Reagent Hazards | Concentrated Sulfuric Acid (corrosive) | Sodium Nitrite (toxic, oxidizing), Strong Acids |
| Scalability | Good | Moderate |
Synthetic Route 1: Fischer Esterification of 1H-Indazole-5-carboxylic acid
This route is a straightforward and high-yielding method that involves the direct esterification of commercially available or pre-synthesized 1H-indazole-5-carboxylic acid using methanol in the presence of an acid catalyst.
"1H-Indazole-5-carboxylic_acid" [label="1H-Indazole-5-carboxylic acid", fillcolor="#F1F3F4"]; "Reagents" [label="Methanol,\nConc. H₂SO₄", shape=plaintext, fontcolor="#34A853"]; "Methyl_1H-indazole-5-carboxylate" [label="this compound", fillcolor="#F1F3F4"];
"1H-Indazole-5-carboxylic_acid" -> "Methyl_1H-indazole-5-carboxylate" [label=" Esterification\n(Yield: ~88%)"]; "Reagents" -> "1H-Indazole-5-carboxylic_acid" [style=invis]; }
Figure 1: Synthetic pathway for Route 1: Fischer Esterification.
Experimental Protocol:
A suspension of 1H-indazole-5-carboxylic acid (1.0 eq) in methanol (10 vol) is treated with concentrated sulfuric acid (catalytic amount) at room temperature. The reaction mixture is then heated to reflux and stirred for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC). Upon completion, the mixture is cooled to room temperature and the excess methanol is removed under reduced pressure. The residue is diluted with water and neutralized with a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to afford this compound.[1]
Synthetic Route 2: Diazotization and Cyclization of 4-Amino-3-methylbenzoic acid followed by Esterification
This multi-step route begins with the readily available 4-amino-3-methylbenzoic acid. The synthesis involves the formation of the indazole ring through a diazotization and reductive cyclization sequence, followed by the esterification of the resulting carboxylic acid.
"4-Amino-3-methylbenzoic_acid" [label="4-Amino-3-methylbenzoic acid", fillcolor="#F1F3F4"]; "Step1_Reagents" [label="1. NaNO₂, HCl\n2. SnCl₂, HCl", shape=plaintext, fontcolor="#34A853"]; "1H-Indazole-5-carboxylic_acid" [label="1H-Indazole-5-carboxylic acid", fillcolor="#F1F3F4"]; "Step2_Reagents" [label="Methanol,\nConc. H₂SO₄", shape=plaintext, fontcolor="#34A853"]; "Methyl_1H-indazole-5-carboxylate" [label="this compound", fillcolor="#F1F3F4"];
"4-Amino-3-methylbenzoic_acid" -> "1H-Indazole-5-carboxylic_acid" [label=" Diazotization &\nReductive Cyclization\n(Est. Yield: 43-55%)"]; "1H-Indazole-5-carboxylic_acid" -> "Methyl_1H-indazole-5-carboxylate" [label=" Esterification\n(Yield: ~88%)"]; "Step1_Reagents" -> "4-Amino-3-methylbenzoic_acid" [style=invis]; "Step2_Reagents" -> "1H-Indazole-5-carboxylic_acid" [style=invis]; }
Figure 2: Synthetic pathway for Route 2: Diazotization, Cyclization, and Esterification.
Experimental Protocols:
Step 1: Synthesis of 1H-Indazole-5-carboxylic acid
4-Amino-3-methylbenzoic acid (1.0 eq) is dissolved in a mixture of concentrated hydrochloric acid and water and cooled to 0-5 °C. A solution of sodium nitrite (1.05 eq) in water is added dropwise while maintaining the temperature below 5 °C. The resulting diazonium salt solution is then slowly added to a cold solution of tin(II) chloride (3.0 eq) in concentrated hydrochloric acid. The reaction mixture is stirred at low temperature for several hours and then allowed to warm to room temperature overnight. The precipitated solid is collected by filtration, washed with water, and then dissolved in a sodium hydroxide solution. The solution is filtered, and the filtrate is acidified with acetic acid to precipitate 1H-indazole-5-carboxylic acid. The product is collected by filtration, washed with water, and dried.
Step 2: Esterification to this compound
The protocol for the esterification is identical to that described in Route 1.
Comparative Analysis
Route 1 (Fischer Esterification) is the more direct and efficient method, provided that the starting material, 1H-indazole-5-carboxylic acid, is readily available. With a high yield of approximately 88% and a single synthetic step, this route is ideal for rapid synthesis and scale-up.[1] The primary hazard is the use of concentrated sulfuric acid, which requires appropriate safety precautions.
Route 2 (Diazotization and Cyclization) offers an alternative when 1H-indazole-5-carboxylic acid is not commercially available or is prohibitively expensive. This route starts from the more accessible 4-amino-3-methylbenzoic acid. However, it is a multi-step process with a significantly lower estimated overall yield (38-48%). The use of sodium nitrite and strong acids in the diazotization step introduces additional hazards. The overall yield for the formation of a similar compound, indazole from anthranilic acid, is reported to be in the range of 43-55%.
Conclusion
For researchers and drug development professionals, the choice between these two synthetic routes will primarily depend on the availability and cost of the starting materials. If 1H-indazole-5-carboxylic acid is accessible, the Fischer esterification (Route 1) is the superior method due to its simplicity, high yield, and ease of execution. However, if the synthesis must commence from a more basic precursor, the diazotization and cyclization of 4-amino-3-methylbenzoic acid (Route 2) provides a viable, albeit lower-yielding, alternative. Careful consideration of the reaction hazards and the overall process efficiency is crucial in selecting the optimal synthetic strategy.
References
Safety Operating Guide
Proper Disposal of Methyl 1H-Indazole-5-carboxylate: A Guide for Laboratory Professionals
Disclaimer: This document provides guidance on the proper disposal of Methyl 1H-Indazole-5-carboxylate based on general laboratory safety principles and data from structurally similar compounds. No specific Safety Data Sheet (SDS) for this compound was readily available at the time of this writing. Therefore, this compound should be handled as a potentially hazardous substance. Always consult your institution's Environmental Health and Safety (EHS) department for specific disposal protocols and adhere to all local, state, and federal regulations.
Researchers, scientists, and drug development professionals must prioritize safety when handling and disposing of chemical waste. Given that indazole derivatives can exhibit a range of biological activities, it is crucial to manage the disposal of this compound with caution to minimize health and environmental risks.[1][2][3]
Essential Safety and Handling Information
Based on information for related indazole compounds, this compound should be treated with care. While specific hazard data is not available for this exact compound, analogous chemicals are often classified with the following hazards:
Recommended Personal Protective Equipment (PPE):
-
Gloves: Wear appropriate chemical-resistant gloves. Inspect gloves prior to use and dispose of contaminated gloves in accordance with laboratory practices.
-
Eye Protection: Use safety glasses with side-shields or goggles.[7]
-
Skin and Body Protection: Wear a lab coat to prevent skin contact.[7]
-
Respiratory Protection: If handling the compound as a powder or if there is a risk of aerosolization, use a NIOSH-approved respirator.[7]
Step-by-Step Disposal Protocol
The proper disposal of this compound follows the general principles of hazardous waste management.[8][9][10] On-site treatment, such as neutralization or drain disposal, is not a suitable option for this chemical.[11] The compound must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[11][12]
1. Waste Segregation and Collection:
-
Treat as Hazardous Waste: Presume this compound is a hazardous chemical waste.[7]
-
Designate a Waste Container: Use a clearly labeled, dedicated waste container for "Non-halogenated Organic Solids." The container must be made of a compatible material (e.g., high-density polyethylene - HDPE) and have a secure, tight-fitting lid.[11]
-
Avoid Mixing: Do not mix with other waste streams, especially incompatible chemicals such as strong oxidizing agents, strong bases, or amines.[8][13]
-
Contaminated Materials: Any materials that have come into contact with this compound, such as pipette tips, weighing paper, and contaminated PPE, should also be considered hazardous and placed in the same designated waste container.[7][12]
2. Container Labeling:
-
Label Immediately: As soon as you begin collecting waste, affix a hazardous waste label to the container.[9][12]
-
Complete Information: The label must include the following:
-
The words "Hazardous Waste"[9]
-
The full chemical name: "this compound" (avoid using abbreviations or chemical formulas)[9]
-
The hazards associated with the waste (e.g., Toxic, Irritant)[9]
-
The date when the container first had waste added.
-
The name and contact information of the principal investigator or laboratory supervisor.[12]
-
3. Storage of Waste:
-
Designated Area: Store the labeled hazardous waste container in a designated, well-ventilated, and secure area away from general laboratory traffic. This is often referred to as a Satellite Accumulation Area (SAA).[9]
-
Secondary Containment: It is best practice to store the primary waste container in a secondary container to prevent spills from reaching the environment.[7][12]
-
Keep Closed: The waste container must be kept tightly closed except when adding waste.[9][12]
4. Arranging for Disposal:
-
Contact EHS: Once the waste container is full or you are ready for it to be removed, contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup.[12]
-
Do Not Transport: Laboratory personnel should not transport hazardous waste. This should be done by trained EHS staff or a licensed contractor.[12]
-
Documentation: Retain any documentation provided by the EHS office or the waste contractor as a record of proper disposal.[11]
5. Spill Management:
In the event of a spill:
-
Alert Personnel: Immediately alert others in the vicinity.[11]
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the area.[11]
-
Secure the Area: Prevent access to the spill area.
-
Report: Report the spill to your laboratory supervisor and your institution's EHS department.
-
Clean-up: If the spill is small and you are trained to do so, clean it up using appropriate absorbent materials. All materials used for clean-up must be disposed of as hazardous waste.[12]
Quantitative Data Summary
While specific quantitative data for this compound is limited, the table below summarizes key information based on general properties and data from analogous compounds.
| Property | Value / Information | Source(s) |
| Chemical Formula | C₉H₈N₂O₂ | [14] |
| Physical Form | Solid | [14] |
| Primary Hazards | Assumed to be: Harmful if swallowed, Causes skin and eye irritation, May cause respiratory irritation. | Based on analogous compounds[4][5][6] |
| Incompatible Materials | Strong oxidizing agents, Strong bases, Amines | [13] |
| Storage Class | Combustible Solids | [14] |
| Disposal Method | Collection as hazardous chemical waste for incineration by a licensed professional waste disposal service. | General laboratory guidelines[5][10][12] |
Experimental Protocol: Empty Container Disposal
Empty containers that once held this compound must also be handled properly to ensure no residual chemical enters the regular waste stream.
-
Triple Rinse:
-
Rinse the empty container three times with a suitable solvent in which this compound is soluble.
-
Each rinse should use a volume of solvent equal to about 10% of the container's volume.
-
-
Collect Rinsate:
-
The solvent used for rinsing (rinsate) must be collected and disposed of as hazardous liquid waste.
-
Collect the rinsate in a designated, properly labeled hazardous waste container for flammable liquids (if a flammable solvent was used).
-
-
Deface Label:
-
Final Disposal:
-
The triple-rinsed, defaced container can typically be disposed of in the regular laboratory glass or plastic recycling, depending on the material. Confirm this with your institution's EHS guidelines.[8]
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
References
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Indazole - Wikipedia [en.wikipedia.org]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. angenechemical.com [angenechemical.com]
- 6. fishersci.co.uk [fishersci.co.uk]
- 7. benchchem.com [benchchem.com]
- 8. canterbury.ac.nz [canterbury.ac.nz]
- 9. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 10. danielshealth.com [danielshealth.com]
- 11. benchchem.com [benchchem.com]
- 12. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 13. fishersci.com [fishersci.com]
- 14. This compound 473416-12-5 [sigmaaldrich.com]
- 15. vumc.org [vumc.org]
Essential Safety and Operational Guide for Handling Methyl 1H-Indazole-5-carboxylate
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Methyl 1H-Indazole-5-carboxylate (CAS Number: 473416-12-5). The following procedures are designed to ensure safe handling, storage, and disposal of this compound in a laboratory setting.
Hazard Identification and Personal Protective Equipment (PPE)
While specific toxicity data for this compound is not extensively detailed, related compounds such as 1-Methyl-1H-indazole-3-carboxylic acid and other aromatic heterocyclic compounds are known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2][3] Therefore, a cautious approach is necessary.
Table 1: Recommended Personal Protective Equipment (PPE)
| Protection Type | Equipment | Specification and Use |
| Eye and Face Protection | Safety glasses with side shields or chemical splash goggles. A face shield is recommended when there is a risk of splashing or when handling larger quantities.[3][4][5][6] | Must meet ANSI Z87.1 or equivalent standards.[6] Goggles are required for handling over 1 liter of solution.[6] A face shield should be worn in addition to glasses or goggles during particularly hazardous operations.[5][6] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile, neoprene).[7][8] A flame-resistant lab coat is recommended.[6] Closed-toe shoes are mandatory.[6][9] | Inspect gloves for any holes before use and change them frequently.[7][9] Do not wear gloves outside the laboratory to prevent contamination of common surfaces.[5] Lab coats should be buttoned and cover as much skin as possible.[8] |
| Respiratory Protection | Use in a well-ventilated area. A NIOSH/MSHA or European Standard EN 149 approved respirator may be necessary if exposure limits are exceeded or if irritation is experienced.[10] | Engineering controls like fume hoods are the preferred method to minimize inhalation exposure.[7][11] If a respirator is needed, a proper fit test and training are required.[8] |
Operational Plan: Step-by-Step Handling Protocol
2.1. Preparation and Engineering Controls:
-
Before handling, review the Safety Data Sheet (SDS) for any new information.
-
Work in a designated area, such as a chemical fume hood, to minimize inhalation exposure.[7][11]
-
Ensure that a safety shower and eyewash station are readily accessible.[3][11]
-
Cover the work surface with absorbent bench paper to contain any potential spills.[12]
2.2. Weighing and Transfer:
-
This compound is a solid. Handle it as a powder, taking care to avoid generating dust.[13]
-
Use an enclosed balance if possible to contain any airborne particles.[12]
-
When transferring the powder, use a spatula or scoop in small increments to prevent spillage.[12]
-
Keep the container tightly closed when not in use.[12][13][14]
2.3. Dissolving the Compound:
-
If preparing a solution, add the solid to the solvent slowly to avoid splashing.
-
Work over a disposable bench cover to easily manage any spills.[12]
-
Wear appropriate gloves and a lab coat to protect against splashes.[12]
2.4. Post-Handling:
-
Decontaminate the exterior of all containers and equipment that may have come into contact with the chemical.[12]
-
Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[9][13]
-
Contaminated clothing should be removed and laundered separately.[13]
Emergency Procedures
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, including under the eyelids. Seek medical attention.[10][14]
-
Skin Contact: Wash off immediately with soap and plenty of water. If skin irritation occurs, get medical advice.[10][14]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms occur.[2][14]
-
Ingestion: Rinse mouth with water and then drink plenty of water. Do not induce vomiting. Call a poison center or doctor if you feel unwell.[14][15]
-
Spills: For minor spills, clean up immediately.[13] Avoid generating dust.[13] Use a dry clean-up procedure, such as sweeping or vacuuming (with a HEPA filter).[12][13] Place the spilled material in a clean, dry, labeled, and sealable container for disposal.[13] For major spills, evacuate the area and alert the appropriate emergency personnel.[13]
Disposal Plan
-
Dispose of waste in accordance with all applicable federal, state, and local regulations.[15]
-
Chemical waste should be placed in a designated, labeled, and sealed container.
-
Do not mix with other waste.[15]
-
Offer surplus and non-recyclable solutions to a licensed disposal company.[4]
-
Contaminated packaging should be disposed of as unused product.[4]
Experimental Workflow Diagram
The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.
References
- 1. keyorganics.net [keyorganics.net]
- 2. fishersci.co.uk [fishersci.co.uk]
- 3. tcichemicals.com [tcichemicals.com]
- 4. angenechemical.com [angenechemical.com]
- 5. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 7. uwlax.edu [uwlax.edu]
- 8. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 9. artsci.usu.edu [artsci.usu.edu]
- 10. fishersci.com [fishersci.com]
- 11. Safety Rules in Chemical Laboratories: A Practical Guide | US [sdsmanager.com]
- 12. ehs.wisc.edu [ehs.wisc.edu]
- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 14. fishersci.com [fishersci.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
